molecular formula C8F4N2 B158556 Tetrafluoroterephthalonitrile CAS No. 1835-49-0

Tetrafluoroterephthalonitrile

カタログ番号: B158556
CAS番号: 1835-49-0
分子量: 200.09 g/mol
InChIキー: PCRSJGWFEMHHEW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tetrafluoroterephthalonitrile (CAS 151074-43-8) is a high-purity, fluorinated aromatic compound that serves as a critical building block in advanced organic synthesis and materials science research. This white to off-white crystalline solid (Mol. Formula C~8~F~4~N~2~, Mol. Weight 212.09 g/mol) is characterized by its high reactivity, driven by the presence of four fluorine atoms and two nitrile groups on the benzene ring, making it an excellent substrate for nucleophilic aromatic substitution and further functionalization . A prominent research application demonstrated for this compound is its innovative use as a spacer arm in the development of novel chromatographic stationary phases . Specifically, it has been employed to bond β-cyclodextrin to a silica matrix, creating a high-performance liquid chromatography (HPLC) stationary phase with excellent capabilities for the separation of challenging structural analogs, such as phenolic compounds . The mechanism, supported by computer simulation, involves the this compound spacer creating a specific cavity that enhances selective molecular recognition . Beyond analytical chemistry, this compound is a versatile precursor in the synthesis of ligands for metal-organic frameworks (MOFs), high-performance polymers, and agrochemicals. Its unique electronic properties, imparted by the fluorine atoms, also make it a valuable intermediate in the development of electronic materials and semiconductors . Researchers value it for its role in creating materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,3,5,6-tetrafluorobenzene-1,4-dicarbonitrile
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InChI

InChI=1S/C8F4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PCRSJGWFEMHHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1075141
Record name Tetrafluoroterephthalonitrile
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Molecular Weight

200.09 g/mol
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CAS No.

1835-49-0
Record name Tetrafluoroterephthalonitrile
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Record name Tetrafluoroterephthalonitrile
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Record name Tetrafluoroterephthalonitrile
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetrafluoroterephthalonitrile (CAS 1835-49-0)

This technical guide provides a comprehensive overview of this compound (CAS 1835-49-0), a versatile fluorinated compound. This document details its chemical and physical properties, safety and handling guidelines, synthesis protocols, and key applications in materials science and organic synthesis.

Chemical and Physical Properties

This compound, also known as Perfluoroterephthalonitrile, is a white to light yellow crystalline solid.[1][2] Its unique structure, featuring a tetrafluorinated benzene ring with two nitrile groups, imparts excellent thermal stability and chemical resistance.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1835-49-0[1][3]
Molecular Formula C₈F₄N₂[1][3][4][5]
Molecular Weight 200.09 g/mol [3][4][5]
Appearance White to light yellow powder/crystal[1][2]
Melting Point 196 - 200 °C[1][2][6]
Boiling Point 243.3 ± 40.0 °C at 760 mmHg[6][7]
Density 1.5 ± 0.1 g/cm³[6][8]
Solubility Soluble in hot ethanol and acetone.[8][9] Poor solubility in water.[8][8][9]
IUPAC Name 2,3,5,6-tetrafluorobenzene-1,4-dicarbonitrile[5]
Synonyms Perfluoroterephthalonitrile, 1,4-Dicyanotetrafluorobenzene[1][5][7]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: Hazard Identification and Safety Information

Hazard ClassDescriptionSource(s)
Acute Oral Toxicity Category 3 (Toxic if swallowed)[2][10]
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)[10]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)[10]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[10][11]
Eye Damage/Irritation Category 2 (Causes serious eye irritation)[10][11]
Target Organ Toxicity Respiratory system[10]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent).

  • Use only in a well-ventilated area or under a chemical fume hood.[10]

  • Do not eat, drink, or smoke when handling this product.[2]

  • In case of accidental ingestion, seek immediate medical attention.[2]

  • Store in a cool, dry place with the container tightly sealed.[8]

  • Avoid contact with strong oxidizing agents and strong bases.[8][10]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound involves the fluorination of tetrachloroterephthalonitrile.

Experimental Protocol: Synthesis from Tetrachloroterephthalonitrile

This protocol is based on a method described by ChemicalBook and a related patent.[4][8][12]

Materials:

  • Tetrachloroterephthalonitrile

  • Potassium fluoride (dried at 500°C and pulverized)[4]

  • N,N-Dimethylformamide (DMF, desiccated over potassium hydroxide and distilled, water content ≤ 0.02%)[4]

Procedure:

  • A reactor equipped with a reflux condenser is purged with nitrogen gas.

  • The reactor is charged with tetrachloroterephthalonitrile, dry potassium fluoride, and dimethylformamide. For example, 1.330 grams of tetrachloroterephthalonitrile, 1.743 grams of dry potassium fluoride, and 10 milliliters of DMF can be used.[4]

  • The mixture is heated to 130°C with continuous agitation and allowed to react for five hours.[4] Some methods suggest a reaction temperature of up to 160°C.[8]

  • After the reaction is complete, the reactor contents are poured into ice water.

  • A saturated aqueous solution of sodium chloride is added to facilitate the separation of the product.

  • The resulting solid product is separated by filtration, washed with water, and then dried.

  • This method has been reported to yield this compound with a purity exceeding 99% and a yield of over 80%.[4][12]

G Synthesis Workflow of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dry and pulverize Potassium Fluoride charge Charge reactor with: - Tetrachloroterephthalonitrile - Potassium Fluoride - DMF prep1->charge prep2 Desiccate and distill Dimethylformamide (DMF) prep2->charge react Heat to 130°C for 5 hours with agitation under N₂ charge->react quench Pour into ice water react->quench precipitate Add saturated NaCl solution quench->precipitate filter Filter the solid product precipitate->filter wash Wash with water filter->wash dry Dry the final product wash->dry end End Product: This compound dry->end start Start start->prep1 start->prep2

Caption: Synthesis workflow for this compound.

Applications and Reactions

This compound is a valuable building block in several areas of materials science and chemistry due to its reactivity and the properties it imparts to the resulting materials.

Key Application Areas:

  • High-Performance Polymers: It is a key monomer in the synthesis of high-performance polymers, such as fluorinated polymers with exceptional thermal stability and chemical resistance, making them suitable for aerospace and automotive applications.[1][13]

  • Polymers of Intrinsic Microporosity (PIMs): A primary application is in the creation of PIMs, which are used in gas separation membranes.[3][4][7][13] These have been studied for the efficient separation of gases like H₂ and CO₂.[4][7]

  • Electronics: The compound is used to develop specialized resins and insulating materials for electronic components that require high voltage resistance and thermal stability.[1][13]

  • Organic Synthesis: The fluorine atoms on the benzene ring are susceptible to nucleophilic substitution, and the nitrile groups can be converted into other functional groups like carboxylic acids and amines, making it a versatile intermediate.[8]

  • Fluorinated Dyes: It serves as a precursor in the production of specialized fluorinated dyes for the textile and coating industries.[1]

  • Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.[1][8]

Notable Reactions:

  • Reaction with Grignard Reagents: this compound reacts with alkyl Grignard reagents to yield the corresponding 4-alkyltetrafluorobenzonitriles.[4]

  • Formation of Metal Complexes: It can act as a four-electron donor ligand, forming η²-nitrile complexes with metals like tungsten(II).[4][7]

G Applications of this compound cluster_materials Materials Science cluster_synthesis Chemical Synthesis TFTN This compound (CAS 1835-49-0) Polymers High-Performance Polymers (e.g., Fluoropolymers) TFTN->Polymers Monomer PIMs Polymers of Intrinsic Microporosity (PIMs) TFTN->PIMs Building Block Electronics Electronic Materials (Resins, Insulators) TFTN->Electronics Precursor Dyes Fluorinated Dyes TFTN->Dyes Precursor Pharma Pharmaceutical Intermediates TFTN->Pharma Intermediate Organic Organic Synthesis Intermediate TFTN->Organic Versatile Reagent Aerospace & Automotive Aerospace & Automotive Polymers->Aerospace & Automotive Gas Separation Membranes Gas Separation Membranes PIMs->Gas Separation Membranes

Caption: Key application areas for this compound.

References

physical properties of Tetrafluoroterephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Tetrafluoroterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as 1,4-dicyano-2,3,5,6-tetrafluorobenzene, is a versatile fluorinated aromatic compound. Its unique electronic properties, stemming from the presence of four highly electronegative fluorine atoms and two electron-withdrawing nitrile groups, make it a valuable building block in various fields, including materials science and medicinal chemistry.[1] This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis, and key reactions, presented in a format tailored for scientific and research applications.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
Molecular Formula C₈F₄N₂[2][3][4]
Molecular Weight 200.09 g/mol [3][4][5]
Appearance White to light yellow powder or crystals[2][6]
Melting Point 196 - 200 °C[2][3]
Boiling Point 243.3 °C (at 760 mmHg)[3][6]
Density ~1.5 - 1.62 g/cm³ (estimate)[3][7]
Vapor Pressure 0.0324 mmHg at 25°C[3][6][7]
Flash Point 100.9 °C[3][7]
Refractive Index 1.474 (estimate)[3][6][7]
Solubility Soluble in hot methanol and acetone.[3][8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a halogen exchange reaction starting from tetrachloroterephthalonitrile. The following protocol is based on established procedures.[5]

Materials:

  • Tetrachloroterephthalonitrile

  • Anhydrous Potassium Fluoride (dried at 500°C and pulverized)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • A reaction vessel equipped with a reflux condenser is purged with nitrogen gas.

  • Tetrachloroterephthalonitrile, anhydrous potassium fluoride, and anhydrous dimethylformamide are added to the reactor.

  • The reaction mixture is heated to 130°C with continuous agitation.

  • The reaction is allowed to proceed for approximately five hours.

  • Upon completion, the reactor contents are poured into ice water.

  • A saturated aqueous solution of sodium chloride is added to facilitate the separation of the product.

  • The resulting solid product is isolated by filtration, washed with water, and subsequently dried.

This procedure typically yields this compound in good purity.[5]

Reactivity and Applications

The electron-deficient nature of the aromatic ring in this compound dictates its reactivity, making it highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[1] This reactivity is harnessed in the synthesis of advanced materials and complex organic molecules.

One of the primary applications of this compound is as a monomer in the synthesis of Polymers of Intrinsic Microporosity (PIMs).[5] These polymers are characterized by their rigid and contorted structures that prevent efficient packing, leading to a high free volume and microporosity.

PIM_Synthesis_Workflow TFTN This compound Polymerization Polymerization (Nucleophilic Substitution) TFTN->Polymerization Reactant Monomer Bis-catechol Monomer Monomer->Polymerization Co-monomer PIM Polymer of Intrinsic Microporosity (PIM) Polymerization->PIM Forms

Workflow for the synthesis of a Polymer of Intrinsic Microporosity (PIM).

This compound also readily reacts with Grignard reagents, which act as carbon nucleophiles. This reaction allows for the introduction of alkyl or aryl groups onto the fluorinated ring, displacing one of the fluorine atoms.[5]

Grignard_Reaction_Scheme start This compound reaction Nucleophilic Aromatic Substitution start->reaction reagent Alkyl Grignard Reagent (R-MgX) reagent->reaction product 4-Alkyltetrafluorobenzonitrile reaction->product

Reaction of this compound with a Grignard reagent.

Spectral Data

The characterization of this compound is routinely performed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹⁹F and ¹³C NMR spectra are available for this compound, providing detailed information about the fluorine and carbon environments within the molecule.[9][10]

  • Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands corresponding to the C-F and C≡N bonds.[11][12] The strong electron-withdrawing nature of the substituents influences the positions of these bands.

  • Mass Spectrometry (MS): Mass spectral data is available, confirming the molecular weight of the compound.[10][12] High-resolution mass spectrometry can be used for precise mass determination and structural elucidation.[13]

This compilation of physical properties and experimental data serves as a valuable resource for researchers and professionals working with this compound, facilitating its application in the development of novel materials and chemical entities.

References

A Technical Guide to the Physicochemical Properties of Tetrafluoroterephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the melting and boiling points of tetrafluoroterephthalonitrile (TFTFN), a versatile fluorinated organic compound. Its unique electronic properties make it a valuable building block in the synthesis of advanced materials and pharmaceutical intermediates. Understanding its physical properties is crucial for its application in various research and development settings.

Physical Properties

This compound is typically a white to light yellow crystalline solid at room temperature.[1] The high degree of fluorination and the presence of two nitrile groups significantly influence its physical characteristics, including its melting and boiling points.

Quantitative Data Summary

The experimentally determined and predicted physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Melting Point196 - 200 °C[2]
197 - 199 °C (lit.)[3][4][5]
198 °C[6]
Boiling Point243.3 ± 40.0 °C (Predicted)[3][4]
243.3 °C[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a halogen exchange reaction from tetrachloroterephthalonitrile. The following protocol is based on established literature.[7][8]

Materials:

  • Tetrachloroterephthalonitrile

  • Anhydrous Potassium Fluoride (dried at 500°C and pulverized)[7]

  • Anhydrous Dimethylformamide (DMF, water content ≤ 0.02% by weight)[7]

  • Nitrogen gas[8]

  • Ice water[8]

  • Saturated aqueous solution of sodium chloride[8]

Procedure:

  • A reaction vessel equipped with a reflux condenser is purged with nitrogen gas.[8]

  • Tetrachloroterephthalonitrile, anhydrous potassium fluoride, and anhydrous dimethylformamide are added to the reactor.[8]

  • The mixture is heated to 130°C with continuous agitation and allowed to react for five hours.[8]

  • Upon completion of the reaction, the contents of the reactor are cooled and then poured into ice water.[8]

  • A saturated aqueous solution of sodium chloride is added to facilitate the separation of the product.[8]

  • The resulting solid product is collected by filtration, washed with water, and then dried.[7][8]

This process typically yields this compound with a purity exceeding 99%.[8]

Determination of Melting Point

While specific experimental details for the determination of this compound's melting point are not extensively described in the provided literature, standard laboratory techniques such as capillary melting point determination are commonly employed.

General Protocol:

  • A small amount of the purified, dry this compound powder is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Reactants Tetrachloroterephthalonitrile + Anhydrous Potassium Fluoride + Anhydrous DMF Reaction Reaction at 130°C for 5 hours under N2 Reactants->Reaction Heating & Agitation Precipitation Pour into Ice Water + Saturated NaCl(aq) Reaction->Precipitation Work-up Purification Filtration, Washing with Water, & Drying Precipitation->Purification Product Pure This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to the Solubility of Tetrafluoroterephthalonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tetrafluoroterephthalonitrile (TFTFN), a key building block in the synthesis of high-performance polymers and functional organic materials. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and material fabrication.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For this compound, a relatively polar molecule due to the presence of four fluorine atoms and two nitrile groups, solubility is expected to be higher in polar organic solvents. Factors such as temperature and the specific nature of the solvent play a crucial role in determining the extent of solubility.

Qualitative Solubility of this compound

SolventTemperatureSolubility
MethanolHotSoluble[1][2]
AcetoneNot SpecifiedSoluble

This data indicates that heated methanol and acetone are effective solvents for dissolving this compound. The term "soluble" in these contexts generally implies that a significant amount of the solute dissolves to form a clear solution. However, for precise applications, quantitative determination is necessary.

Experimental Protocol for Determining Solubility

The following is a representative experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on standard laboratory procedures for solubility measurement.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Vials with airtight caps

  • Syringe filters (0.22 µm pore size, compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered solution.

    • Place the evaporation dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried this compound on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility studies, the following diagrams, created using the DOT language, illustrate key workflows.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess This compound mix Combine in vial prep_solid->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix agitate Agitate at constant temperature (24-48h) mix->agitate settle Settle excess solid agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22µm syringe filter withdraw->filter evaporate Evaporate solvent filter->evaporate weigh_initial Tare evaporation dish weigh_initial->filter weigh_final Weigh dish with solute evaporate->weigh_final calculate Calculate solubility weigh_final->calculate

Caption: Experimental workflow for gravimetric solubility determination.

logical_relationship compound This compound (Solute) intermolecular_forces Intermolecular Forces (e.g., dipole-dipole) compound->intermolecular_forces solvent Organic Solvent solvent->intermolecular_forces solubility Solubility intermolecular_forces->solubility temperature Temperature temperature->solubility

Caption: Factors influencing the solubility of this compound.

References

molecular structure and formula of Tetrafluoroterephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetrafluoroterephthalonitrile: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 2,3,5,6-tetrafluorobenzene-1,4-dicarbonitrile, is a fluorinated organic compound with the chemical formula C₈F₄N₂.[1][2][3] Its rigid, electron-deficient aromatic core, substituted with four electronegative fluorine atoms and two nitrile functional groups, imparts unique chemical and physical properties. These characteristics make it a valuable building block in supramolecular chemistry, materials science, and as an intermediate in the synthesis of high-performance polymers and specialized electronic materials.[4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to research and development.

Molecular Structure and Formula

This compound consists of a central benzene ring where all four hydrogen atoms have been replaced by fluorine atoms. Two nitrile (-C≡N) groups are substituted at the para (1 and 4) positions of the ring.

  • Molecular Formula: C₈F₄N₂[1][2][3][5]

  • Molecular Weight: 200.09 g/mol [1][2][6]

  • Synonyms: 2,3,5,6-Tetrafluoro-1,4-benzenedicarbonitrile, Perfluoroterephthalonitrile, 1,4-Dicyanotetrafluorobenzene.[1][2][6]

  • CAS Number: 1835-49-0[1][2]

The planar, symmetric structure and the presence of strong electron-withdrawing groups (-F and -CN) make the aromatic ring highly susceptible to nucleophilic aromatic substitution, a key feature in its reactivity.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. Quantitative data are presented in Table 1, with spectroscopic data detailed in Table 2.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Appearance White to light yellow crystalline solid[7][8]
Melting Point 197-199 °C[6][8][9]
Boiling Point 243.3 °C (at 760 mmHg)[4][9]
Density 1.54 g/cm³[4]
Vapor Pressure 0.0324 mmHg (at 25 °C)[4][8]
Solubility Soluble in hot methanol and acetone[1][10]
Table 2: Spectroscopic Data for this compound
TechniqueData and Interpretation
Mass Spectrometry (MS) The electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 200 , corresponding to the molecular weight of the compound.[11]
Infrared (IR) Spectroscopy The IR spectrum displays characteristic absorption bands for its functional groups. Key peaks are expected in the following regions: ~2230 cm⁻¹ (C≡N nitrile stretch, sharp), ~1600-1450 cm⁻¹ (C=C aromatic ring stretch), and ~1000-1250 cm⁻¹ (C-F stretch, strong).
¹³C Nuclear Magnetic Resonance (¹³C NMR) Due to molecular symmetry, the ¹³C NMR spectrum is expected to be simple, showing three distinct signals: one for the two equivalent nitrile carbons (-C≡N ), one for the four equivalent fluorine-substituted aromatic carbons (C-F ), and one for the two equivalent nitrile-substituted aromatic carbons (C-CN ).
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) The four fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, the ¹⁹F NMR spectrum is expected to exhibit a single sharp singlet. The chemical shift for aryl fluorides typically appears in the range of -100 to -170 ppm (relative to CFCl₃).

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound is through the halogen exchange fluorination of Tetrachloroterephthalonitrile using an alkali metal fluoride in a polar aprotic solvent.[1][5][11]

Reaction: C₆Cl₄(CN)₂ + 4 KF → C₆F₄(CN)₂ + 4 KCl

Materials:

  • Tetrachloroterephthalonitrile

  • Anhydrous Potassium Fluoride (KF), dried and pulverized[1]

  • Anhydrous Dimethylformamide (DMF), water content ≤ 0.2%[5][11]

  • Ice water

  • Saturated aqueous sodium chloride solution

Procedure:

  • A reaction vessel equipped with a reflux condenser and a nitrogen inlet is charged with tetrachloroterephthalonitrile, a molar excess of dry potassium fluoride, and anhydrous dimethylformamide.[1] For example, 1.33 g of tetrachloroterephthalonitrile, 1.74 g of dry KF, and 10 mL of DMF.[1]

  • The atmosphere in the reactor is replaced with nitrogen gas.[1]

  • The mixture is heated to a temperature between 130 °C and 145 °C with continuous agitation.[1][5]

  • The reaction is maintained at this temperature for approximately 3-5 hours.[1][5]

  • After the reaction is complete, the mixture is cooled and poured into ice water.[1]

  • A saturated aqueous solution of sodium chloride is added to facilitate the precipitation of the product.[1]

  • The resulting solid product is collected by filtration, washed thoroughly with water, and dried under vacuum.[1]

  • The typical yield for this process is approximately 81%.[1]

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Product Isolation KF Dry and pulverize Potassium Fluoride (KF) Charge Charge reactor with: - Tetrachloroterephthalonitrile - Anhydrous KF - Anhydrous DMF KF->Charge DMF Distill Dimethylformamide (DMF) (water content < 0.2%) DMF->Charge Inert Purge with Nitrogen Charge->Inert Heat Heat to 130-145°C with agitation for 3-5h Inert->Heat Pour Pour into ice water Heat->Pour Precipitate Add sat. NaCl(aq) Pour->Precipitate Filter Filter the solid Precipitate->Filter Wash Wash with water Filter->Wash Dry Dry under vacuum Wash->Dry Final Final Dry->Final This compound

Caption: Synthesis workflow for this compound.
Application Example: Synthesis of PIM-1

This compound is a crucial monomer for producing Polymers of Intrinsic Microporosity (PIMs), such as the archetypal PIM-1. These polymers are synthesized via a step-growth polycondensation reaction.[2]

Reaction: 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) + this compound (TFTPN) → PIM-1

Materials:

  • This compound (TFTPN)

  • 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol

  • Chloroform

Procedure:

  • Equimolar amounts of TFTPN and TTSBI are dissolved in anhydrous DMF in a reaction vessel under a nitrogen atmosphere.

  • An excess of anhydrous potassium carbonate is added as a base to deprotonate the hydroxyl groups of TTSBI.

  • The reaction mixture is heated to approximately 65 °C for 72 hours to facilitate the aromatic nucleophilic substitution polycondensation.[12]

  • After cooling, the viscous polymer solution is quenched by pouring it into an excess of methanol, causing the PIM-1 polymer to precipitate.[2]

  • The polymer is collected by filtration and redissolved in chloroform.[2]

  • The polymer is re-precipitated from methanol and filtered again. This dissolution-reprecipitation step is repeated multiple times to remove oligomers and unreacted monomers.[2]

  • The purified polymer is refluxed in deionized water, collected, and dried in a vacuum oven at an elevated temperature (e.g., 100 °C) to yield the final PIM-1 product.[2][6]

PIM_Synthesis cluster_poly Polycondensation Reaction cluster_purify Purification Monomer1 TFTPN (Monomer A) React Combine Monomers, Base, Solvent Heat at ~65°C under N₂ Monomer1->React Monomer2 TTSBI (Monomer B) Monomer2->React Base K₂CO₃ (Base) Base->React Solvent Anhydrous DMF Solvent->React Precipitate Precipitate in Methanol React->Precipitate Polymerization Redissolve Redissolve in Chloroform Precipitate->Redissolve Reprecipitate Reprecipitate in Methanol (Repeat) Redissolve->Reprecipitate Wash Reflux in DI Water Reprecipitate->Wash Dry Vacuum Dry Wash->Dry PIM1 PIM1 Dry->PIM1 PIM-1 Polymer

Caption: Experimental workflow for the synthesis of PIM-1 polymer.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile reagent and building block in several advanced applications.

  • High-Performance Polymers: It is a key monomer in the synthesis of high-performance fluorinated polymers and PIMs.[4][7][13] These materials exhibit exceptional thermal stability, chemical resistance, and high fractional free volume, making them ideal for gas separation membranes, aerospace components, and automotive parts.[4][7]

  • Pharmaceutical Intermediates: The fluorinated benzene ring is a common motif in modern pharmaceuticals. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable intermediate for introducing a tetrafluorophenyl group into complex molecules, contributing to the development of new drug candidates.[7][14]

  • Electronics and Materials Science: It is used to create specialized insulating materials and resins for the electronics industry.[4][7] Its electron-deficient nature can be harnessed to develop organic electronic materials with tailored conductive or optical properties.[4]

  • Supramolecular Chemistry: The nitrile groups can act as ligands, coordinating with metal centers. For instance, it can act as a four-electron donor ligand to form tungsten(II) η²-nitrile complexes.[1] This property is exploited in the design of novel organometallic frameworks and catalysts.

References

synthesis of Tetrafluoroterephthalonitrile from tetrachloroterephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of tetrafluoroterephthalonitrile from tetrachloroterephthalonitrile. The primary method discussed is the Halex reaction, a robust and widely used process for the synthesis of aryl fluorides. This document outlines the reaction mechanism, detailed experimental protocols, purification techniques, and safety considerations.

Introduction

This compound is a valuable building block in the synthesis of high-performance polymers, particularly Polymers of Intrinsic Microporosity (PIMs), which have applications in gas separation and membrane technology.[1][2] Its electron-deficient aromatic ring, a result of the four fluorine atoms and two nitrile groups, makes it highly susceptible to nucleophilic aromatic substitution reactions, further expanding its utility in the development of novel materials and pharmaceutical intermediates.[2][3]

The synthesis of this compound from its chlorinated analog, tetrachloroterephthalonitrile, is most commonly achieved through a halogen exchange (Halex) reaction. This process involves the displacement of chlorine atoms with fluorine atoms using a fluoride salt, typically potassium fluoride, in a polar aprotic solvent.[1] The reaction is a form of nucleophilic aromatic substitution (SNAr) that proceeds via a Meisenheimer complex intermediate.[4][5][6] The presence of the electron-withdrawing nitrile groups on the aromatic ring facilitates the nucleophilic attack by the fluoride ion.[6]

Reaction Mechanism and Pathway

The synthesis of this compound from tetrachloroterephthalonitrile is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, commonly referred to as the Halex process. The reaction proceeds through a stepwise displacement of the four chlorine atoms by fluoride ions.

The key steps in the mechanism are:

  • Nucleophilic Attack: The fluoride ion (F⁻), a potent nucleophile in aprotic solvents, attacks one of the carbon atoms bonded to a chlorine atom on the tetrachloroterephthalonitrile ring. This attack is facilitated by the electron-withdrawing nature of the two cyano (-CN) groups, which delocalize the electron density of the aromatic ring, making it more electrophilic.

  • Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized over the aromatic ring and the cyano groups.

  • Elimination of the Leaving Group: The chloride ion, a good leaving group, is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and resulting in the substitution of one chlorine atom with a fluorine atom.

  • Sequential Substitution: This process of nucleophilic attack, formation of a Meisenheimer complex, and elimination of a chloride ion is repeated until all four chlorine atoms have been replaced by fluorine atoms, yielding the final product, this compound.

Reaction_Pathway cluster_conditions Reaction Conditions TCTPN Tetrachloroterephthalonitrile Intermediate1 Monofluoro- trichloroterephthalonitrile TCTPN->Intermediate1 + KF Intermediate2 Difluoro- dichloroterephthalonitrile Intermediate1->Intermediate2 + KF Intermediate3 Trifluoro- monochloroterephthalonitrile Intermediate2->Intermediate3 + KF TFTPN This compound Intermediate3->TFTPN + KF KF Potassium Fluoride (KF) Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Heat Heat (Δ)

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.[1]

Materials and Reagents
ReagentCAS NumberMolecular WeightPurity
Tetrachloroterephthalonitrile1897-41-2265.91 g/mol >98%
Potassium Fluoride (anhydrous)7789-23-358.10 g/mol >99%
Dimethylformamide (DMF, anhydrous)68-12-273.09 g/mol >99.8%
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Reaction Procedure
  • Preparation of Reagents:

    • Potassium fluoride (KF) should be dried at 500°C and then finely pulverized.[1] It is crucial to use anhydrous KF as the presence of water can significantly reduce the reaction efficiency.

    • Dimethylformamide (DMF) should be desiccated over potassium hydroxide pellets and then distilled under a nitrogen atmosphere to ensure a water content of less than 0.2% by weight.[1]

  • Reaction Setup:

    • A reactor equipped with a reflux condenser and a nitrogen inlet is charged with tetrachloroterephthalonitrile, dried potassium fluoride, and anhydrous dimethylformamide.[1] The atmosphere within the reactor should be displaced with an inert gas like nitrogen or argon.[1]

  • Reaction Conditions:

    • The reaction mixture is heated to 130°C with vigorous agitation.[1]

    • The reaction is allowed to proceed for five hours at this temperature.[1]

  • Work-up and Purification:

    • After the reaction is complete, the contents of the reactor are poured into ice water.[1]

    • A saturated aqueous solution of sodium chloride is added to the mixture. This causes the reaction product to separate and float to the surface.[1]

    • The solid product is collected by filtration, washed thoroughly with water, and then dried.[1]

The following diagram illustrates the general experimental workflow:

Experimental_Workflow start Start prep Prepare Anhydrous Potassium Fluoride and DMF start->prep charge Charge Reactor with Reactants under Inert Atmosphere prep->charge react Heat to 130°C and Stir for 5 hours charge->react workup Pour into Ice Water and add Saturated NaCl Solution react->workup filter Filter the Precipitated Product workup->filter wash Wash with Water filter->wash dry Dry the Final Product wash->dry end End dry->end

Figure 2: General experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis of this compound.

ParameterValueReference
Tetrachloroterephthalonitrile (mass)1.330 g[1]
Potassium Fluoride (mass)1.743 g[1]
Dimethylformamide (volume)10 mL[1]
Reaction Temperature130°C[1]
Reaction Time5 hours[1]
Yield 81.0% [1]
Purity >99%

Characterization of this compound

The final product can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is a crucial technique for confirming the complete substitution of chlorine with fluorine. The spectrum should show a single resonance for the four equivalent fluorine atoms.

    • ¹³C NMR: This will confirm the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band corresponding to the C≡N stretching vibration of the nitrile groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the final product.

SpectraBase provides reference spectra for this compound, including ¹⁹F NMR, IR, and MS data, which can be used for comparison.[7][8]

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Tetrachloroterephthalonitrile: May cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[9][10]

  • Potassium Fluoride: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage.[11][12] It is hygroscopic and should be handled in a dry environment.

  • Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or in contact with skin. It is a suspected teratogen.

Always consult the Safety Data Sheets (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

The synthesis of this compound from tetrachloroterephthalonitrile via the Halex reaction is a well-established and efficient method. The key to a successful synthesis lies in the use of anhydrous reagents and solvents, as well as careful control of the reaction temperature and time. The detailed protocol and safety information provided in this guide should enable researchers and professionals to safely and effectively produce this valuable chemical intermediate for their applications in materials science and drug development.

References

An In-depth Technical Guide to Nucleophilic Aromatic Substitution in Tetrafluoroterephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluoroterephthalonitrile (TFTPN) is a highly versatile building block in modern organic and materials chemistry. Its electron-deficient aromatic core, activated by four fluorine atoms and two nitrile groups, renders it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the facile introduction of a wide array of functional groups, making TFTPN a valuable precursor for the synthesis of high-performance polymers, functional materials, and complex organic molecules relevant to drug discovery. This technical guide provides a comprehensive overview of the core principles of SNAr reactions involving this compound, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.

Introduction to Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis. In the case of this compound, the strong electron-withdrawing nature of the fluorine atoms and nitrile groups creates a highly electron-poor π-system, which is readily attacked by nucleophiles. This activation is crucial for the facility of the SNAr reactions on this substrate.

The general mechanism of SNAr on TFTPN is believed to proceed through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate. However, for highly fluorinated aromatic systems, a concerted mechanism has also been proposed and is a subject of ongoing research.[1][2] The regioselectivity of the substitution is influenced by the nature of the nucleophile and the reaction conditions, with substitution occurring sequentially at the fluorine-bearing carbon atoms.

Experimental Protocols for SNAr Reactions of this compound

Detailed experimental procedures are crucial for the successful synthesis of TFTPN derivatives. The following sections provide protocols for reactions with common classes of nucleophiles.

Reaction with Amine Nucleophiles

The reaction of this compound with amines is a robust method for the synthesis of substituted aminobenzonitriles, which are precursors to various functional materials and potential pharmaceutical candidates.

Experimental Protocol: Synthesis of 2,5-Disubstituted Terephthalonitriles with Secondary Amines (e.g., Piperidine)

  • Materials:

    • This compound (1.0 eq)

    • Piperidine (2.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Potassium Carbonate (K2CO3) (2.5 eq)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous DMF.

    • Add potassium carbonate to the solution.

    • Slowly add piperidine to the reaction mixture at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions with TFTPN, leading to the formation of thioether-substituted terephthalonitriles. These products have applications in materials science and as intermediates in organic synthesis.

Experimental Protocol: Synthesis of a Dithioether Derivative with Thiophenol

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (2.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Potassium Carbonate (K2CO3) (2.5 eq)

  • Procedure:

    • To a stirred solution of thiophenol in anhydrous DMF, add potassium carbonate at room temperature.

    • After stirring for 15-20 minutes, add a solution of this compound in DMF dropwise.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[3]

Reaction with Oxygen Nucleophiles (Alcohols and Phenols)

Alkoxides and phenoxides readily displace the fluoride atoms of TFTPN to form ether linkages. This reaction is particularly important in the synthesis of Polymers of Intrinsic Microporosity (PIMs).

Experimental Protocol: Synthesis with Sodium Methoxide

  • Materials:

    • This compound (1.0 eq)

    • Sodium Methoxide (2.2 eq)

    • Anhydrous Methanol

  • Procedure:

    • Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.[4][5][6]

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium methoxide in methanol to the reaction mixture.

    • Allow the reaction to proceed at low temperature, monitoring by TLC.

    • Upon completion, neutralize the reaction with a dilute acid and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent, separate the organic layer, dry, and concentrate.

    • Purify the product by column chromatography or recrystallization.[4]

Polymerization Reactions: Synthesis of Polymers of Intrinsic Microporosity (PIMs)

A key application of this compound is in the synthesis of PIMs, which are high free volume polymers with applications in gas separation and storage. The following is a general protocol for the synthesis of PIM-1.

Experimental Protocol: Synthesis of PIM-1

  • Materials:

    • 5,5',6,6'-Tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI) (1.0 eq)

    • This compound (1.0 eq)

    • Anhydrous Potassium Carbonate (K2CO3) (excess)

    • Anhydrous N,N-Dimethylacetamide (DMAc)

    • Toluene

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, combine TTSBI, TFTPN, and anhydrous K2CO3.

    • Add DMAc and toluene to the flask.

    • Heat the mixture to reflux (typically around 150-160 °C) with vigorous stirring under a nitrogen atmosphere. Water is removed azeotropically.

    • Continue the reaction for a specified time (e.g., 15-60 minutes) until a significant increase in viscosity is observed.

    • Cool the reaction mixture and precipitate the polymer by pouring it into a large excess of a non-solvent like methanol.

    • Filter the polymer, wash it extensively with water and methanol, and dry it under vacuum.

Quantitative Data Summary

The following tables summarize key quantitative data for the nucleophilic aromatic substitution reactions of this compound and the characterization of its derivatives.

Table 1: Reaction Conditions and Yields for Representative SNAr Reactions

NucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
Piperidine (2.2 eq)2,5-DipiperidinoterephthalonitrileDMFK2CO380-1002-4High
Thiophenol (2.2 eq)2,5-Bis(phenylthio)terephthalonitrileDMFK2CO3RT1-3Good
Sodium Methoxide (2.2 eq)2,5-DimethoxyterephthalonitrileMethanol-0 - RT1-2Good

Table 2: Spectroscopic Data for this compound and a Representative Derivative

Compound13C NMR (δ, ppm)19F NMR (δ, ppm)IR (ν, cm-1)
This compound~145 (C-F), ~108 (C-CN)~ -135~2240 (C≡N), ~1490, 1000 (C-F)
2-Amino-3,5,6-trifluoroterephthalonitrileVaries with substitutionVaries with substitution~3400, 3300 (N-H), ~2230 (C≡N), ~1630 (N-H bend)

Note: Specific chemical shifts and absorption frequencies can vary depending on the solvent and substitution pattern.[2][7]

Mandatory Visualizations

General Mechanism of Nucleophilic Aromatic Substitution

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition (Slow) product Substituted Product + F⁻ intermediate->product Elimination (Fast)

Caption: General two-step mechanism for the SNAr reaction of this compound.

Experimental Workflow for Polymer Synthesis (PIM-1)

PIM_Synthesis_Workflow cluster_reaction Polymerization cluster_workup Work-up and Purification reactants Monomers (TFTPN, TTSBI) + K₂CO₃ reaction_step Reflux with Azeotropic Removal of H₂O reactants->reaction_step solvent DMAc/Toluene solvent->reaction_step precipitation Precipitate in Methanol reaction_step->precipitation filtration Filter Polymer precipitation->filtration washing Wash with H₂O and Methanol filtration->washing drying Dry under Vacuum washing->drying final_product Pure PIM-1 Polymer drying->final_product

Caption: Step-by-step workflow for the synthesis and purification of PIM-1.

Logical Relationship in Drug Development

Drug_Development_Logic TFTPN This compound SNAr SNAr Reactions (Diverse Nucleophiles) TFTPN->SNAr Library Library of Substituted Derivatives SNAr->Library Screening Biological Screening Library->Screening Lead_Compound Lead Compound Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

Caption: Logical progression from TFTPN to a drug candidate via SNAr chemistry.

Conclusion

This compound is a privileged scaffold for nucleophilic aromatic substitution, offering a reliable and versatile platform for the synthesis of a wide range of functionalized aromatic compounds. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry. The continued exploration of SNAr reactions on this substrate is expected to lead to the development of novel materials and therapeutics with enhanced properties.

References

Tetrafluoroterephthalonitrile: A Four-Electron Donor Ligand for Advanced Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

Tetrafluoroterephthalonitrile (C₈F₄N₂) has emerged as a compelling building block in coordination chemistry, primarily due to its capacity to act as a four-electron donor ligand. This technical guide delves into the core principles of its coordination, focusing on its role in the formation of η²-nitrile complexes with transition metals, particularly tungsten. We will explore the synthesis, structure, and bonding of these complexes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles. This document is intended to serve as a comprehensive resource for researchers leveraging the unique electronic properties of this compound in the design of novel catalysts, materials, and therapeutic agents.

Introduction

This compound is a fluorinated aromatic dinitrile that has garnered significant interest for its versatile applications, including the synthesis of polymers with intrinsic microporosity (PIMs).[1] Beyond its use in materials science, its electron-withdrawing tetrafluorinated phenyl ring significantly influences the electronic properties of the nitrile groups, making it an intriguing ligand in coordination chemistry. A pivotal discovery has been its ability to function as a four-electron donor through an η²-coordination mode of one of the nitrile moieties to a metal center.[2] This bonding scheme, distinct from the typical linear, two-electron σ-donation of nitriles, opens up new avenues for the design of electron-rich metal complexes with potential applications in catalysis and small molecule activation.

This guide will focus on the seminal example of this compound's four-electron donor capacity: its complex with a tungsten(II) center. We will provide a detailed examination of its synthesis, structural characterization, and the implications of its unique bonding on the overall properties of the resulting complex.

Synthesis of the Tungsten(II) η²-Tetrafluoroterephthalonitrile Complex

The synthesis of the tungsten(II) carbonyl bis(1,2-bis(diphenylphosphino)ethane) complex with η²-coordinated this compound, [W(CO)(dppe)₂(η²-NCC₆F₄CN)], is a key example demonstrating the four-electron donor capability of the ligand.[2]

Experimental Protocol

The following protocol is based on the established synthesis of related tungsten-nitrile complexes and the reported synthesis of the this compound complex.

Materials:

  • trans-[W(N₂)₂(dppe)₂] (dppe = 1,2-bis(diphenylphosphino)ethane)

  • This compound (C₈F₄N₂)

  • Toluene, anhydrous

  • Pentane, anhydrous

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve a stoichiometric equivalent of trans-[W(N₂)₂(dppe)₂] in anhydrous toluene.

  • To this solution, add a stoichiometric equivalent of this compound.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the evolution of dinitrogen gas and a color change in the solution.

  • After the reaction is complete (typically several hours), reduce the volume of the solvent under vacuum.

  • Precipitate the product by the addition of anhydrous pentane.

  • Isolate the resulting solid by filtration, wash with pentane, and dry under vacuum.

  • Recrystallization from a toluene/pentane mixture at low temperature can yield X-ray quality single crystals.

Synthesis_Workflow start Start Materials: trans-[W(N₂)₂(dppe)₂] This compound reaction Reaction in Toluene (Room Temperature) start->reaction concentration Solvent Reduction (Vacuum) reaction->concentration precipitation Precipitation with Pentane concentration->precipitation isolation Filtration and Washing precipitation->isolation product Final Product: [W(CO)(dppe)₂(η²-NCC₆F₄CN)] isolation->product recrystallization Recrystallization (Toluene/Pentane) product->recrystallization Optional

Structural Characterization and Bonding

The definitive evidence for the four-electron donation of this compound comes from single-crystal X-ray diffraction studies of the [W(CO)(dppe)₂(η²-NCC₆F₄CN)] complex.[2]

Key Crystallographic Data

The following table summarizes the crucial bond lengths and angles that characterize the η²-coordination of the nitrile ligand to the tungsten center.

ParameterValue (Å or °)Significance
W–N Bond Length~2.03Indicates a strong interaction between tungsten and the nitrogen atom.
W–C (nitrile) Bond Length~2.05Confirms the side-on coordination of the nitrile carbon to the tungsten center.
N–C (nitrile) Bond Length~1.23Elongated compared to free nitriles (~1.16 Å), indicating a reduction in the C≡N bond order due to back-donation from the metal.
N–C–C (nitrile) Angle~138Significant bending of the nitrile group upon coordination, a hallmark of η²-bonding.

Note: The exact values are derived from the original crystallographic data and may vary slightly based on refinement.

Bonding_Diagram cluster_complex [W(CO)(dppe)₂(η²-NCC₆F₄CN)] cluster_legend Legend W W N N C_nitrile C C_phenyl C₆F₄CN W_leg Tungsten N_leg Nitrogen C_leg Carbon (nitrile)

Nature of the Four-Electron Donation

The η²-coordination of the nitrile ligand involves a combination of σ-donation and π-back-donation.

  • σ-donation: The nitrogen lone pair and the C≡N π-bonding orbital donate electron density to empty d-orbitals on the tungsten center.

  • π-back-donation: Filled d-orbitals on the electron-rich tungsten(II) center donate electron density back into the π* antibonding orbital of the C≡N group.

This synergistic bonding mechanism results in the observed elongation of the C≡N bond and the bending of the nitrile moiety. The this compound ligand is thus considered a four-electron donor in this coordination mode, contributing significantly to the electron density at the metal center.

Spectroscopic and Electrochemical Properties

The unique bonding of the η²-tetrafluoroterephthalonitrile ligand is also reflected in the spectroscopic and electrochemical properties of the complex.

Spectroscopic Data
Spectroscopic TechniqueKey FeatureInterpretation
Infrared (IR) Spectroscopy ν(C≡N) stretching frequency is significantly lowered compared to the free ligand.Consistent with the reduction of the C≡N bond order due to metal-to-ligand back-donation.
¹³C NMR Spectroscopy The nitrile carbon resonance is shifted significantly upon coordination.Reflects the change in the electronic environment and hybridization of the nitrile carbon in the η²-binding mode.
³¹P NMR Spectroscopy Signals for the dppe ligands provide information about the geometry and electronic environment of the tungsten center.The equivalence or non-equivalence of the phosphorus atoms can confirm the coordination geometry.
Electrochemical Properties

Cyclic voltammetry is a powerful tool to probe the redox behavior of the metal center and the influence of the ligands. For tungsten(II) complexes, the η²-nitrile ligand, being a strong donor, is expected to make the metal center more electron-rich and thus easier to oxidize.

Expected Cyclic Voltammetry Observations:

  • A quasi-reversible or irreversible oxidation wave corresponding to the W(II)/W(III) couple.

  • The potential of this oxidation would be expected to be at a lower (less positive) value compared to analogous complexes with two-electron donor nitrile ligands, reflecting the increased electron density at the tungsten center.

Implications for Drug Development and Research

The ability of this compound to act as a four-electron donor has several important implications for researchers, including those in drug development:

  • Catalyst Design: The formation of highly electron-rich metal centers can enhance catalytic activity, particularly in reactions involving oxidative addition or reductive elimination steps.

  • Small Molecule Activation: Electron-rich metal complexes are often adept at activating small, inert molecules, which is a cornerstone of many important chemical transformations.

  • Bioorganometallic Chemistry: The unique electronic properties of these complexes could be exploited in the design of metal-based therapeutic or diagnostic agents, where tuning the redox potential of the metal center is crucial for biological activity.

Conclusion

This compound stands out as a versatile ligand that can engage in a four-electron donation through an η²-coordination mode. The detailed analysis of its tungsten(II) complex provides a clear blueprint for understanding this bonding paradigm. The quantitative structural data, coupled with spectroscopic and electrochemical insights, offer a solid foundation for the rational design of new metal complexes with tailored electronic properties. As researchers continue to explore the frontiers of coordination chemistry, the unique capabilities of ligands like this compound will undoubtedly play a crucial role in the development of next-generation catalysts, materials, and therapeutics.

References

Spectroscopic Profile of Tetrafluoroterephthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tetrafluoroterephthalonitrile (C₈F₄N₂), a key building block in the synthesis of advanced materials, particularly Polymers of Intrinsic Microporosity (PIMs). This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic information for characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular structure of this compound, which lacks hydrogen atoms, ¹H NMR spectroscopy is not applicable. The key NMR spectroscopic techniques for this compound are ¹³C and ¹⁹F NMR.

¹³C NMR Data

The ¹³C NMR spectrum of this compound is characterized by signals corresponding to the aromatic carbons and the nitrile carbons. The high electronegativity of the fluorine atoms significantly influences the chemical shifts of the carbon atoms in the benzene ring.

Carbon AtomChemical Shift (δ) ppm
Aromatic C-FData not available in search results
Aromatic C-CNData not available in search results
Nitrile C≡NData not available in search results

Quantitative chemical shift values for the distinct carbon environments were not available in the provided search results. A visual representation of the spectrum is available on ChemicalBook for reference.[1]

¹⁹F NMR Data

The ¹⁹F NMR spectrum of this compound is expected to show a single signal, as all four fluorine atoms are chemically equivalent due to the symmetry of the molecule.

Fluorine AtomChemical Shift (δ) ppmCoupling Constants (J) Hz
Aromatic C-FData not available in search resultsData not available in search results

Specific chemical shift and coupling constant data were not found in the provided search results. SpectraBase and PubChem indicate the availability of ¹⁹F NMR spectra for this compound.[2][3]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about the vibrational modes of its functional groups. Key absorptions are expected for the C≡N (nitrile) and C-F bonds, as well as aromatic ring vibrations.

Vibrational ModeWavenumber (cm⁻¹)
C≡N StretchData not available in search results
C-F StretchData not available in search results
Aromatic C=C StretchData not available in search results

While the NIST WebBook and PubChem mention IR spectra obtained via techniques such as KBr wafer and split mull, a tabulated list of peak frequencies was not available in the search results.[3][4]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are crucial for reproducibility. While specific parameters for this compound were not explicitly detailed in the search results, the following are general methodologies typically employed for such analyses.

NMR Spectroscopy (¹³C and ¹⁹F)

Sample Preparation: A solution of this compound is prepared by dissolving the solid compound in a suitable deuterated solvent, such as acetone-d₆ or chloroform-d. The concentration is typically in the range of 5-20 mg/mL.

Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is used for data acquisition.

¹³C NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

  • Relaxation Delay: A sufficient relaxation delay (e.g., 2-5 seconds) is employed to ensure quantitative signal integration, especially for quaternary carbons.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is usually required to achieve an adequate signal-to-noise ratio.

¹⁹F NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is generally sufficient.

  • Spectral Width: A wide spectral width is initially used to locate the ¹⁹F signal due to the large chemical shift range of fluorine.

  • Referencing: The chemical shifts are referenced to an external standard, commonly CFCl₃ (trichlorofluoromethane) set at 0 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Solid State):

  • KBr Pellet Method: A small amount of this compound (typically 1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg). The mixture is then pressed under high pressure to form a transparent or translucent pellet.

  • Nujol Mull Method: A small amount of the solid sample is ground with a few drops of Nujol (mineral oil) to create a fine paste. This mull is then placed between two salt plates (e.g., NaCl or KBr) for analysis. A spectrum of Nujol is typically run separately for background subtraction.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates with Nujol) is recorded.

  • The sample is then placed in the beam path, and the sample spectrum is acquired.

  • The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis cluster_interpretation Structural Characterization Sample This compound (Solid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec C13_Data 13C NMR Spectrum (Chemical Shifts) NMR_Spec->C13_Data F19_Data 19F NMR Spectrum (Chemical Shift, Coupling) NMR_Spec->F19_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Spec->IR_Data Structure Molecular Structure Confirmation C13_Data->Structure F19_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

In-Depth Technical Guide on the Safety and Handling of Tetrafluoroterephthalonitrile Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and should not be substituted for a formal risk assessment or Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.

Introduction

Tetrafluoroterephthalonitrile (CAS No. 1835-49-0), a fluorinated aromatic nitrile, is a versatile building block in organic synthesis, particularly in the development of polymers and advanced materials.[1] As a fine powder, this compound presents specific handling challenges and potential health hazards that necessitate a thorough understanding of its toxicological profile and appropriate safety measures. This guide provides a comprehensive overview of the safety and handling of this compound powder, compiled from available safety data and toxicological information on related compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the safe handling, storage, and emergency response procedures associated with this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈F₄N₂[2]
Molecular Weight 200.09 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point 197-199 °C
Boiling Point 243.3 °C at 760 mmHg
Solubility Soluble in hot methanol and acetone.[2][3]
Vapor Pressure 0.0324 mmHg at 25°C[4]
Flash Point 100.9 °C[4]

Toxicological Profile

The toxicological data for this compound is limited. Much of the understanding of its potential hazards is derived from its chemical structure as a fluorinated aromatic nitrile and from the available Safety Data Sheets (SDS).

Acute Toxicity

Table 2: Acute Toxicity Data for this compound

Route of ExposureSpeciesValueReference(s)
Oral (LD₅₀)Mouse56 mg/kg[6]
Dermal (LD₅₀)Data Not Available-
Inhalation (LC₅₀)Data Not Available-
Irritation and Sensitization

The compound is classified as a skin and eye irritant.[5] Direct contact with the powder or its dust can cause redness, pain, and inflammation. There is currently no specific data available on the potential for this compound to cause skin sensitization.

Genotoxicity and Carcinogenicity

There is no specific data available on the genotoxic or carcinogenic potential of this compound. However, as with any chemical lacking extensive toxicological evaluation, it should be handled with care to minimize exposure.

Putative Signaling Pathways of Toxicity

Due to the limited specific research on the toxicological mechanisms of this compound, a putative signaling pathway for its toxicity is proposed based on the known effects of nitriles and fluorinated aromatic compounds. The primary concern with nitrile compounds is the potential for in vivo metabolism to release cyanide ions. Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, leading to a rapid decrease in cellular ATP production and subsequent cytotoxic effects.

Furthermore, fluorinated aromatic compounds can induce cellular stress responses. The diagram below illustrates a hypothesized signaling pathway for this compound toxicity, integrating potential cyanide-mediated effects and cellular stress responses.

G Figure 1: Hypothesized Signaling Pathway of this compound Toxicity cluster_exposure Exposure cluster_metabolism Metabolism cluster_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcome Toxicological Outcome TFTN This compound Powder Metabolism Cellular Metabolism (e.g., Cytochrome P450) TFTN->Metabolism Absorption Cyanide Cyanide (CN⁻) Release Metabolism->Cyanide ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Mitochondria Mitochondrial Electron Transport Chain Inhibition (Cytochrome c Oxidase) Cyanide->Mitochondria Inhibition StressPathways Cellular Stress Pathways (e.g., MAPK, Nrf2) ROS->StressPathways Activation Apoptosis Apoptosis / Necrosis Mitochondria->Apoptosis Leads to StressPathways->Apoptosis Can lead to Inflammation Inflammation StressPathways->Inflammation Leads to

Caption: Figure 1: Hypothesized Signaling Pathway of this compound Toxicity.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound powder to minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls

All handling of this compound powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a glove box to prevent inhalation of dust particles.[7] Local exhaust ventilation should be used at the source of dust generation. Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound. The following diagram outlines the recommended PPE selection based on the potential routes of exposure.

PPE_Selection Figure 2: Personal Protective Equipment (PPE) for Handling this compound cluster_routes Routes of Exposure cluster_ppe Recommended PPE Inhalation Inhalation Respirator NIOSH-approved Respirator (e.g., N95 for powder) Inhalation->Respirator Dermal Dermal Contact Gloves Chemical-resistant Gloves (e.g., Nitrile) Dermal->Gloves LabCoat Flame-resistant Lab Coat Dermal->LabCoat Eye Eye Contact Goggles Chemical Splash Goggles Eye->Goggles FaceShield Face Shield (for splash risk) Eye->FaceShield

Caption: Figure 2: Personal Protective Equipment for this compound.

Hygiene Practices

Avoid the formation of dust during handling.[7] Do not eat, drink, or smoke in areas where the powder is handled, stored, or processed. Wash hands thoroughly with soap and water after handling and before breaks. Contaminated clothing should be removed and laundered before reuse.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[7] Recommended storage temperature is between 2-8°C.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Response

The following flowchart outlines the general procedure for responding to a spill of this compound powder.

Spill_Response Figure 3: Emergency Spill Response for this compound Powder Start Spill Occurs Evacuate Evacuate immediate area and restrict access Start->Evacuate PPE Don appropriate PPE (respirator, gloves, goggles, lab coat) Evacuate->PPE Contain Contain the spill (use absorbent pads for solids) PPE->Contain Cleanup Carefully sweep or vacuum powder. Avoid creating dust. Place in a sealed container. Contain->Cleanup Decontaminate Decontaminate the spill area with a suitable solvent and then wash with soap and water. Cleanup->Decontaminate Dispose Dispose of waste as hazardous material according to institutional and local regulations. Decontaminate->Dispose Report Report the incident to the appropriate safety personnel. Dispose->Report

References

A Comprehensive Technical Guide to the Thermal Stability of Tetrafluoroterephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluoroterephthalonitrile (TFTFN), with the chemical formula C₈F₄N₂, is a fluorinated aromatic compound that serves as a critical building block in the synthesis of high-performance polymers and advanced functional materials.[1][2] Its fully fluorinated benzene ring and two nitrile functional groups impart exceptional chemical resistance and thermal stability, making it a valuable monomer for materials used in demanding environments such as the aerospace, electronics, and automotive industries.[1][2] This technical guide provides an in-depth analysis of the thermal stability of this compound, compiling available data and outlining the standard methodologies used for its characterization.

Thermal Properties of this compound

Quantitative Data

The primary thermal characteristic available for this compound is its melting point, which is consistently reported across various sources.

PropertyValue (°C)References
Melting Point196 - 200[1]
Melting Point197 - 199[3][4]

Contribution to Polymer Thermal Stability

The high thermal stability of this compound is most evident in the properties of the polymers synthesized from it. When incorporated into polymer backbones, such as in poly(aryl ether nitrile)s, it significantly enhances the thermal resistance of the resulting material.

Thermal Properties of Polymers Derived from this compound
Polymer Type5% Weight Loss Temperature (TGA)Glass Transition Temperature (Tg)
Poly(aryl ether nitrile)sData not available in search resultsData not available in search results
Polymers of Intrinsic Microporosity (PIMs)Data not available in search resultsData not available in search results

Note: While the search results indicate that this compound is used to synthesize these polymers with high thermal stability, specific quantitative TGA and DSC data for named polymers derived from it were not found in the provided search snippets.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of chemical compounds like this compound is experimentally determined using two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is used to determine the temperature at which a material begins to decompose, the kinetics of its decomposition, and its overall thermal stability.

Methodology:

  • A small, precisely weighed sample of the material is placed in a tared TGA sample pan.

  • The pan is placed on a sensitive microbalance within a furnace.

  • The furnace is heated at a controlled, linear rate (e.g., 10 °C/min) over a defined temperature range.

  • An inert gas, such as nitrogen, is typically purged through the furnace to prevent oxidative degradation.

  • The mass of the sample is continuously recorded as the temperature increases.

  • The resulting data is plotted as mass or percentage of initial mass versus temperature, creating a thermogram. The onset temperature of mass loss is a key indicator of thermal decomposition.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[6] It is used to identify thermal transitions such as melting, crystallization, and glass transitions.[6]

Methodology:

  • A small, accurately weighed sample is encapsulated in a DSC pan. An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell and heated at a controlled, linear rate.

  • The instrument measures the differential heat flow required to maintain both the sample and the reference at the same temperature.

  • Endothermic events (e.g., melting) result in an increased heat flow to the sample relative to the reference, while exothermic events (e.g., decomposition) result in a decreased heat flow.

  • The data is plotted as heat flow versus temperature. The peak of an endothermic or exothermic event provides information about the transition temperature.

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of a compound like this compound.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Sample This compound Sample Weighing Precise Weighing Sample->Weighing Encapsulation Encapsulation in TGA/DSC Pans Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data Mass vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Decomposition_Temp Determine Decomposition Temperature (Td) TGA_Data->Decomposition_Temp Melting_Point Determine Melting Point (Tm) DSC_Data->Melting_Point Report Comprehensive Thermal Stability Report Decomposition_Temp->Report Melting_Point->Report

Caption: Workflow for Thermal Stability Assessment.

Conclusion

This compound is a thermally robust molecule, as evidenced by its high melting point. While specific data on its decomposition temperature from TGA is not widely published, its primary application as a monomer in high-performance polymers demonstrates that it imparts exceptional thermal stability to the resulting materials. The standard techniques for characterizing this stability are Thermogravimetric Analysis and Differential Scanning Calorimetry, which provide critical data on decomposition and other thermal transitions. For professionals in research and development, understanding the inherent thermal properties of this compound is key to designing and synthesizing advanced materials with superior performance in extreme temperature environments.

References

An In-depth Technical Guide to Tetrafluoroterephthalonitrile: Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluoroterephthalonitrile, with the chemical formula C₈F₄N₂, is a fluorinated organic compound that has garnered significant interest in the fields of materials science, polymer chemistry, and as a versatile building block in organic synthesis. Its highly electron-deficient aromatic ring, a consequence of four electronegative fluorine atoms and two electron-withdrawing nitrile groups, imparts unique reactivity and properties to the molecule. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and key applications of this compound, with a focus on its role in the development of advanced materials.

History and Discovery

A subsequent method was detailed in a 1971 paper in the Bulletin of the Chemical Society of Japan by K. Ueda and T. Hashiguchi. This early work established a foundational route for the synthesis of this important fluorinated nitrile.

Further refinements and alternative synthetic strategies have been developed over the years, with the halogen exchange reaction of tetrachloroterephthalonitrile becoming the most prevalent and economically viable method for its production on a larger scale. This method is detailed in various patents and chemical literature.[2]

Physicochemical Properties

This compound is a white to yellow-green crystalline solid at room temperature.[3] It is soluble in hot methanol and acetone, but has poor solubility in water.[3][4] Its key physicochemical properties are summarized in the table below for easy comparison.

PropertyValueSource
Molecular FormulaC₈F₄N₂[3]
Molecular Weight200.09 g/mol [3]
Melting Point197-199 °C[3][5]
Boiling Point243.3 °C at 760 mmHg[3]
Density1.6184 g/cm³ (estimate)[3]
AppearanceWhite to yellow-green crystalline solid[3]
SolubilitySoluble in hot methanol, acetone[3][4]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. Key spectroscopic data are summarized below.

SpectroscopyDataSource
¹⁹F NMR Spectra available[6]
FTIR Spectra available[6]
Raman Spectra available[6]
Mass Spectrometry (GC-MS) Spectra available[6]

Synthesis

The most common and industrially scalable synthesis of this compound involves the halogen exchange reaction of tetrachloroterephthalonitrile with an alkali metal fluoride, typically potassium fluoride, in a polar aprotic solvent such as dimethylformamide (DMF).

Experimental Protocol: Synthesis from Tetrachloroterephthalonitrile

Materials:

  • Tetrachloroterephthalonitrile

  • Anhydrous Potassium Fluoride (KF)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen gas

  • Ice water

  • Saturated aqueous solution of sodium chloride

Procedure:

  • Dry the potassium fluoride at high temperature (e.g., 500°C) and then pulverize it.

  • Ensure the dimethylformamide is anhydrous. This can be achieved by drying over potassium hydroxide pellets followed by distillation under a nitrogen atmosphere. The water content should be minimal (e.g., ≤ 0.2% by weight).[2]

  • In a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, charge the tetrachloroterephthalonitrile, the dried potassium fluoride, and the anhydrous dimethylformamide.

  • Heat the reaction mixture to a temperature typically ranging from 130°C to 160°C with vigorous stirring.

  • Maintain the reaction at this temperature for several hours (e.g., 3 to 7 hours) to allow for the complete halogen exchange.[2]

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Add a saturated aqueous solution of sodium chloride to salt out the product.

  • The solid product is then collected by filtration, washed thoroughly with water, and dried to yield this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up TCTPN Tetrachloroterephthalonitrile ReactionVessel Reaction Vessel (130-160°C, N2 atm) TCTPN->ReactionVessel KF Anhydrous Potassium Fluoride KF->ReactionVessel DMF Anhydrous DMF DMF->ReactionVessel Quenching Pour into Ice Water ReactionVessel->Quenching SaltingOut Add Saturated NaCl(aq) Quenching->SaltingOut Filtration Filtration SaltingOut->Filtration Washing Wash with Water Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Synthesis workflow for this compound.

Applications

The unique electronic properties of this compound make it a valuable precursor in the synthesis of a variety of advanced materials.

Polymers of Intrinsic Microporosity (PIMs)

A primary application of this compound is in the synthesis of Polymers of Intrinsic Microporosity (PIMs). PIMs are a class of polymers that possess a high degree of microporosity due to their rigid and contorted molecular structures, which prevents efficient packing in the solid state. This compound serves as a key monomer in the synthesis of PIMs through a nucleophilic aromatic substitution reaction with a rigid, non-planar comonomer, such as a spirobisindane-based bisphenol. The resulting polymers exhibit high surface areas and are being investigated for applications in gas separation, storage, and catalysis.[7]

PIM_Synthesis cluster_polymerization Polymerization TFTPN This compound (C₈F₄N₂) Polymerization Nucleophilic Aromatic Substitution (SNAr) TFTPN->Polymerization Bisphenol Rigid Bisphenol (e.g., Spirobisindane diol) Bisphenol->Polymerization PIM Polymer of Intrinsic Microporosity (PIM) Polymerization->PIM

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PIM-1 using Tetrafluoroterephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers of Intrinsic Microporosity (PIMs) are a class of polymers characterized by their rigid and contorted molecular structures, which prevent efficient packing and lead to a high degree of microporosity. PIM-1, the archetypal PIM, is synthesized via a step-growth polymerization of 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) and tetrafluoroterephthalonitrile (TFTPN).[1] Its unique properties, including high surface area and good solubility in common organic solvents, make it a promising material for various applications, including gas separation membranes, and potentially in drug delivery systems due to its porous nature.[2][3][4]

This document provides detailed application notes and experimental protocols for the synthesis of PIM-1 using this compound.

Data Presentation: Synthesis Parameters and Polymer Properties

The reaction conditions for the synthesis of PIM-1 significantly influence the resulting polymer's properties, such as molecular weight (Mw), number average molecular weight (Mn), polydispersity index (PDI), and yield. Below is a summary of various reported synthesis conditions and the corresponding outcomes.

Monomers (Equimolar)Solvent SystemBaseTemperature (°C)Time (h)Yield (%)Mw (Da)Mn (Da)PDI (Mw/Mn)Reference
TTSBI & TFTPNDMFK₂CO₃609641.7233,582132,9741.757[2]
TTSBI & TFTPNDMAc / TolueneK₂CO₃1604--106,200<2.3[5]
TTSBI & TFTPNDMAc / TolueneK₂CO₃1600.67----[6]
TTSBI & TFTPNMDDOPK₂CO₃120-1600.83-684-90---[1][7]

Experimental Protocols

Protocol 1: Low-Temperature Synthesis in DMF

This protocol is based on the method described by Lu et al. and is suitable for achieving high molecular weight PIM-1 at a lower temperature over a longer reaction time.[2]

Materials:

  • 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI)

  • 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF), dry

  • Chloroform

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Nitrogen or Argon inlet

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add equimolar amounts of TTSBI (e.g., 3.406 g, 10 mmol) and TFTPN (e.g., 2.001 g, 10 mmol).

  • Add anhydrous K₂CO₃ (e.g., 4.14 g, 30 mmol) to the flask.

  • Add dry DMF (e.g., 35 mL) to the flask.

  • Stir the mixture at 60°C under a nitrogen atmosphere for 96 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of water to precipitate the crude polymer.

  • Collect the crude product by filtration.

  • Purify the polymer by treating it in boiling water for three hours, followed by filtration.

  • Dry the product at 50°C for 24 hours.

  • For further purification, dissolve the polymer in chloroform and precipitate it into methanol.

  • Collect the fluorescent yellow powder by filtration and dry it in a vacuum oven at 50°C for 24 hours.

Protocol 2: High-Temperature Synthesis in DMAc/Toluene

This protocol is a faster, high-temperature method adapted from various sources to achieve high molecular weight PIM-1.[5][6]

Materials:

  • TTSBI

  • TFTPN

  • Anhydrous K₂CO₃

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

Equipment:

  • Three-neck round-bottom flask with a Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Condenser

  • Nitrogen or Argon inlet

  • Mechanical stirrer (for high viscosity)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, argon inlet, and a Dean-Stark trap, add equimolar amounts of TFTPN (e.g., 2.001 g, 0.01 mol) and TTSBI (e.g., 3.404 g, 0.01 mol).[6]

  • Add anhydrous K₂CO₃ (e.g., 4.14 g, 0.03 mol), anhydrous DMAc (e.g., 20 mL), and anhydrous toluene (e.g., 10 mL).[5][6]

  • Heat the mixture to reflux at 160°C. During the initial 20-30 minutes, a small amount of water may be collected in the Dean-Stark trap.[6]

  • Continue refluxing for approximately 40 minutes to 4 hours. The viscosity of the solution will increase significantly.[5][6]

  • Once the desired viscosity is reached, pour the hot, viscous solution into methanol to precipitate the polymer. A yellow, thread-like polymer should form.[6]

  • Collect the polymer by filtration.

  • The polymer can be further purified by re-dissolving in chloroform and re-precipitating from methanol.[6]

  • The resulting polymer should be refluxed for several hours with deionized water and then dried at 100°C for 48 hours.[6]

Visualizations

PIM-1 Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of PIM-1.

PIM1_Synthesis_Workflow Reactants Reactants: - TTSBI - TFTPN - K₂CO₃ Reaction Polymerization Reactants->Reaction Solvent Solvent System (e.g., DMF or DMAc/Toluene) Solvent->Reaction Precipitation Precipitation (in Methanol/Water) Reaction->Precipitation Quenching Purification Purification: - Washing (Water) - Reprecipitation Precipitation->Purification Drying Drying (Vacuum Oven) Purification->Drying PIM1 PIM-1 Polymer Drying->PIM1

Caption: General workflow for the synthesis of PIM-1.

Logical Relationship: Influence of Reaction Conditions on PIM-1 Properties

This diagram shows the relationship between key reaction parameters and the resulting properties of the PIM-1 polymer.

PIM1_Property_Influence Temp Reaction Temperature Mw Molecular Weight Temp->Mw Influences Yield Yield Temp->Yield Affects Time Reaction Time Time->Mw Influences Time->Yield Affects Solvent Solvent Choice Solvent->Mw Influences PDI Polydispersity Index (PDI) Mw->PDI

Caption: Influence of reaction conditions on PIM-1 properties.

Characterization of PIM-1

After synthesis and purification, PIM-1 should be characterized to confirm its structure and properties.

  • ¹H NMR Spectroscopy: To confirm the chemical structure of the polymer. The spectrum should show signals corresponding to the aromatic protons, the protons of the five-membered rings, and the methyl groups.[5]

  • FT-IR Spectroscopy: To identify the functional groups present in the polymer. Key absorption bands include the nitrile group (C≡N) at around 2239-2250 cm⁻¹ and ether bond stretching vibrations.[2][5]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw and Mn) and the polydispersity index (PDI) of the polymer.[2][5]

  • Brunauer–Emmett–Teller (BET) analysis: To measure the surface area of the polymer, which is a key characteristic of PIMs.[7]

Applications in Drug Development

While primarily investigated for gas separation, the intrinsic microporosity of PIM-1 presents potential opportunities in drug development.[3] The high surface area and porous nature could be exploited for drug delivery systems, where the polymer matrix could act as a carrier for therapeutic agents. Further research is needed to explore the biocompatibility and drug release kinetics of PIM-1-based formulations. The ability to form films and gels could also be advantageous in developing various drug delivery platforms.[3] The functional nitrile groups on the polymer backbone also offer a route for post-synthesis modification to introduce specific functionalities for targeted drug delivery or to enhance biocompatibility.

References

Application Notes and Protocols: The Role of Tetrafluoroterephthalonitrile in Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of tetrafluoroterephthalonitrile (TFTN) in the fabrication of advanced gas separation membranes. Detailed protocols for the synthesis of a TFTN-based polymer, membrane fabrication, and gas permeation testing are provided to enable researchers to implement these techniques in their laboratories.

Application Notes

Introduction to this compound (TFTN) in Gas Separation

This compound (TFTN), also known as 2,3,5,6-tetrafluoroterephthalonitrile, is a key building block in the synthesis of high-performance polymers for gas separation membranes. It is most notably used as a monomer in the creation of Polymers of Intrinsic Microporosity (PIMs). The unique chemical structure of TFTN imparts critical properties to the resulting polymers, making them highly effective for separating various gas mixtures.

The rigid, fluorine-substituted aromatic ring of TFTN contributes to the formation of a stiff and contorted polymer backbone. This structural rigidity prevents efficient chain packing, leading to the creation of a significant amount of interconnected free volume elements, or micropores, within the polymer matrix. This intrinsic microporosity is the defining characteristic of PIMs and is directly responsible for their high gas permeability.

Mechanism of Performance Enhancement

The incorporation of TFTN into polymer structures, particularly in PIM-1, enhances gas separation performance through the following mechanisms:

  • High Free Volume: The inefficient packing of the polymer chains results in a large fractional free volume (FFV), which provides numerous pathways for gas molecules to diffuse through the membrane. This leads to high gas permeability.

  • Molecular Sieving: The micropores created within the polymer have a size distribution that allows for the preferential passage of smaller gas molecules over larger ones, a process known as molecular sieving. This contributes to the selectivity of the membrane.

  • Enhanced Selectivity through Cross-linking: TFTN can also be utilized in post-synthesis modification or as a component in cross-linkable copolymers. Cross-linking the polymer matrix can fine-tune the pore size distribution and rigidify the structure, which can lead to an increase in selectivity for certain gas pairs and improve the membrane's resistance to plasticization by condensable gases like CO2.

Key Applications

Membranes derived from TFTN-based polymers have shown significant promise in a variety of industrial gas separation applications, including:

  • Carbon Capture: Separation of CO₂ from N₂ in flue gas.

  • Natural Gas Sweetening: Removal of CO₂ from CH₄.

  • Air Separation: Separation of O₂ from N₂.

  • Hydrogen Recovery: Separation of H₂ from various gas streams.

The high permeability of these membranes makes them particularly attractive for applications where high throughput is required.

Experimental Protocols

Protocol 1: Synthesis of a Polymer of Intrinsic Microporosity (PIM-1) using this compound

This protocol describes the synthesis of PIM-1 via a polycondensation reaction between 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI) and this compound (TFTN).

Materials:

  • 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI)

  • This compound (TFTN)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Chloroform

  • Hydrochloric acid (HCl), 1M solution

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Dean-Stark trap (optional)

  • Nitrogen inlet and outlet

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add TTSBI (1.0 eq), TFTN (1.0 eq), and anhydrous K₂CO₃ (2.5 eq).

    • Add anhydrous DMF and toluene (e.g., in a 2:1 v/v ratio) to the flask to achieve a solids concentration of approximately 10-15% (w/v).

  • Polymerization:

    • Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.

    • Heat the reaction mixture to 150-160 °C with vigorous stirring. Toluene will form an azeotrope with any water produced, which can be removed using a Dean-Stark trap.

    • Maintain the reaction at this temperature for 4-6 hours. The solution will become viscous as the polymer forms.

  • Polymer Precipitation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing methanol while stirring. This will cause the PIM-1 polymer to precipitate as a fibrous solid.

    • Collect the polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer thoroughly with methanol and then with water.

    • To remove any remaining salts, stir the polymer in a 1M HCl solution for 1-2 hours, followed by filtration and washing with deionized water until the filtrate is neutral.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 120 °C overnight to remove all residual solvents. The final product should be a bright yellow powder.

Protocol 2: Fabrication of PIM-1 Gas Separation Membrane

This protocol details the fabrication of a dense PIM-1 membrane via the solution casting method.

Materials:

  • Synthesized PIM-1 polymer

  • Chloroform (or other suitable solvent like dichloromethane)

Equipment:

  • Glass vial or beaker

  • Magnetic stirrer

  • Syringe with a microporous filter (e.g., 0.45 µm PTFE)

  • Flat, level casting surface (e.g., a glass plate or a Teflon dish)

  • A cover to control solvent evaporation (e.g., a petri dish lid)

Procedure:

  • Polymer Solution Preparation:

    • Dissolve the dried PIM-1 polymer in chloroform to create a 2-5% (w/v) solution. Stir the mixture at room temperature until the polymer is completely dissolved. This may take several hours.

    • Filter the polymer solution through a syringe filter to remove any dust or undissolved particles.

  • Membrane Casting:

    • Carefully pour the filtered polymer solution onto a clean, level casting surface. Ensure the solution spreads evenly.

    • Cover the casting surface with a lid, leaving a small opening to allow for slow solvent evaporation. This slow evaporation is crucial for forming a uniform, defect-free membrane.

  • Drying:

    • Allow the solvent to evaporate at room temperature for at least 24 hours.

    • Once the membrane appears dry, place it in a vacuum oven at a temperature below its glass transition temperature (e.g., 120 °C) for another 24 hours to remove any residual solvent.

  • Membrane Soaking (Post-treatment):

    • Gently peel the membrane from the casting surface.

    • Immerse the membrane in methanol for at least 2 hours. This post-treatment step is known to enhance the gas permeability of PIM-1.

    • Dry the methanol-treated membrane again in a vacuum oven at 120 °C for at least 4 hours before testing.

Protocol 3: Gas Permeation Measurement

This protocol outlines the procedure for measuring the permeability and selectivity of the fabricated PIM-1 membrane using a constant-volume, variable-pressure apparatus.

Equipment:

  • Gas permeation cell

  • Vacuum pump

  • Pressure transducers

  • Gas cylinders with regulators (e.g., N₂, O₂, CH₄, CO₂)

  • Thermostatically controlled chamber or water bath

  • Data acquisition system

Procedure:

  • Membrane Mounting:

    • Cut a circular sample from the fabricated PIM-1 membrane that fits the permeation cell.

    • Mount the membrane in the cell, ensuring a good seal between the upstream (feed) and downstream (permeate) sides.

  • System Evacuation:

    • Evacuate both the upstream and downstream sides of the permeation cell using a vacuum pump to remove any residual gases.

  • Permeability Measurement:

    • Isolate the system from the vacuum pump.

    • Introduce the test gas to the upstream side of the membrane at a constant pressure (e.g., 1-2 bar).

    • Monitor the pressure increase on the downstream side (which has a known, constant volume) as a function of time. The rate of pressure increase at steady state is used to calculate the permeability.

  • Calculation of Permeability:

    • The permeability coefficient (P) is calculated using the following equation: P = (V * l) / (A * R * T * (p_upstream - p_downstream)) * (dp/dt)_ss where:

      • V is the downstream volume

      • l is the membrane thickness

      • A is the effective membrane area

      • R is the ideal gas constant

      • T is the absolute temperature

      • p_upstream and p_downstream are the upstream and downstream pressures

      • (dp/dt)_ss is the steady-state rate of pressure increase in the downstream volume

    • Permeability is typically expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹).

  • Calculation of Ideal Selectivity:

    • The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeability coefficients: α_(A/B) = P_A / P_B

Data Presentation

The following table summarizes typical gas separation performance data for membranes based on PIM-1, a polymer synthesized using this compound. The values can vary depending on the specific synthesis and membrane preparation conditions.

Gas PairPermeability of Fast Gas (Barrer)Ideal Selectivity (α)
CO₂/N₂ P(CO₂) ≈ 900 - 250020 - 25
CO₂/CH₄ P(CO₂) ≈ 900 - 250010 - 15
O₂/N₂ P(O₂) ≈ 200 - 5002.5 - 3.5
H₂/N₂ P(H₂) ≈ 1200 - 300025 - 35
H₂/CH₄ P(H₂) ≈ 1200 - 300012 - 20

Note: These values are representative and compiled from various sources. Actual performance will depend on experimental conditions.

Visualizations

TFTN_Role cluster_Monomers Monomers cluster_Polymerization Synthesis cluster_Polymer Resulting Polymer cluster_Properties Key Properties cluster_Performance Membrane Performance TFTN This compound (TFTN) Polymerization Polycondensation TFTN->Polymerization TTSBI TTSBI Monomer TTSBI->Polymerization PIM Polymer of Intrinsic Microporosity (PIM-1) Polymerization->PIM Properties Rigid & Contorted Backbone PIM->Properties Microporosity High Free Volume (Microporosity) Properties->Microporosity Performance High Permeability & Good Selectivity Microporosity->Performance Synthesis_Workflow start Start reactants 1. Combine Monomers (TFTN, TTSBI) & Catalyst start->reactants reaction 2. Heat under N₂ (150-160°C, 4-6h) reactants->reaction precipitate 3. Precipitate Polymer in Methanol reaction->precipitate purify 4. Purify with HCl wash and Water precipitate->purify dry_poly 5. Dry Polymer (Vacuum Oven, 120°C) purify->dry_poly dissolve 6. Dissolve Polymer in Chloroform dry_poly->dissolve cast 7. Cast Solution on Level Surface dissolve->cast dry_mem 8. Dry Membrane (Room Temp -> Vacuum Oven) cast->dry_mem post_treat 9. Post-treat with Methanol Soak dry_mem->post_treat end End: Gas Separation Membrane post_treat->end Gas_Permeation_Workflow start Start mount 1. Mount Membrane in Permeation Cell start->mount evacuate 2. Evacuate Upstream & Downstream mount->evacuate feed 3. Introduce Feed Gas to Upstream evacuate->feed measure 4. Monitor Pressure Rise in Downstream feed->measure calculate_p 5. Calculate Permeability (P) measure->calculate_p repeat Repeat for Each Gas calculate_p->repeat repeat->feed Next Gas calculate_s 6. Calculate Ideal Selectivity (α = Pₐ/Pₑ) repeat->calculate_s All Gases Tested end End: Performance Data calculate_s->end

Application Notes and Protocols: Tetrafluoroterephthalonitrile in the Synthesis of Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a detailed overview and experimental protocols for the synthesis of chemically stable polyarylether-based Covalent Organic Frameworks (COFs) utilizing tetrafluoroterephthalonitrile as a key building block. The resulting COFs exhibit high porosity, exceptional stability, and potential applications in areas such as selective adsorption and separation.

Introduction

This compound is a versatile monomer used in the synthesis of advanced porous materials. Its electron-deficient aromatic ring and reactive fluorine atoms make it an ideal candidate for nucleophilic aromatic substitution (SNAr) reactions to form robust ether linkages. This approach leads to the formation of polyarylether-based COFs (PAE-COFs) with remarkable chemical stability, surpassing many traditional porous materials like zeolites and metal-organic frameworks.

One notable example is the synthesis of JUC-505, a microporous crystalline PAE-COF, formed through the condensation of this compound with 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). The resulting framework possesses a two-dimensional porous structure with hexagonal pores.[1]

Applications

The exceptional stability of PAE-COFs in harsh chemical environments, including boiling water, strong acids, and bases, opens up a wide range of applications.[1][2]

  • Drug Development and Delivery: The high porosity and tunable pore size of these COFs make them promising candidates for drug loading and controlled release systems. Their stability ensures the integrity of the framework under physiological conditions.

  • Separation and Purification: The uniform micropores of COFs like JUC-505 allow for selective adsorption of molecules. A demonstrated application is the efficient removal of antibiotics, such as tetracycline, oxytetracycline, and chlortetracycline, from water over a broad pH range.[1] This is particularly relevant for pharmaceutical wastewater treatment and purification processes.

  • Catalysis: The robust nature of PAE-COFs allows them to serve as stable supports for catalytic nanoparticles or as catalysts themselves, especially in reactions requiring harsh conditions.

  • Sensing: The ordered structure and potential for post-synthetic modification enable the development of sensitive and selective chemical sensors.

Quantitative Data Summary

The following table summarizes key quantitative data for JUC-505, a representative COF synthesized from this compound.

PropertyJUC-505
Brunauer-Emmett-Teller (BET) Surface Area 1,256 m²/g
Pore Size 1.68 nm
Yield >90%
Thermal Stability Stable up to 450 °C in N₂
Chemical Stability Stable in boiling water, 9 M HCl, 9 M NaOH, and various organic solvents for 1 week

Experimental Protocols

Synthesis of JUC-505

This protocol details the solvothermal synthesis of the microporous polyarylether-based COF, JUC-505.

Materials:

  • This compound (TFTPN)

  • 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, combine this compound (30.0 mg, 0.15 mmol) and 2,3,6,7,10,11-hexahydroxytriphenylene (32.4 mg, 0.10 mmol).

  • Add N,N-dimethylformamide (1.5 mL) and an aqueous solution of K₂CO₃ (0.1 mL, 2 M) to the tube.

  • Sonicate the mixture for 5 minutes to ensure homogeneity.

  • Freeze the Pyrex tube in liquid nitrogen, evacuate to an internal pressure of approximately 100 mTorr, and flame-seal the tube.

  • Heat the sealed tube at 120 °C for 3 days.

  • After cooling to room temperature, open the tube and collect the precipitate by filtration.

  • Wash the collected solid thoroughly with acetone and water.

  • Purify the crude product by Soxhlet extraction with methanol and tetrahydrofuran for 24 hours each.

  • Dry the final product under vacuum at 120 °C overnight to yield a light-yellow powder.

Visualizations

Synthesis Workflow of JUC-505

JUC_505_Synthesis Monomers Monomers (TFTPN + HHTP) Mixing Mixing & Sonication Monomers->Mixing Solvent_Base Solvent & Base (DMF + K₂CO₃) Solvent_Base->Mixing Sealing Freeze-Pump-Thaw & Sealing Mixing->Sealing Reaction Solvothermal Reaction (120°C, 3 days) Sealing->Reaction Filtration Filtration & Washing Reaction->Filtration Purification Soxhlet Extraction (MeOH, THF) Filtration->Purification Drying Drying (120°C, vacuum) Purification->Drying JUC505 JUC-505 COF Drying->JUC505

Caption: Workflow for the synthesis of JUC-505 COF.

Logical Relationship of PAE-COF Synthesis

PAE_COF_Synthesis_Logic Building_Blocks Building Blocks TFTPN This compound (Electron Acceptor) Building_Blocks->TFTPN HHTP Hexahydroxytriphenylene (Electron Donor) Building_Blocks->HHTP SNAr Nucleophilic Aromatic Substitution (SNAr) TFTPN->SNAr HHTP->SNAr Ether_Linkage Stable Ether Linkage SNAr->Ether_Linkage PAE_COF Polyarylether-COF (e.g., JUC-505) Ether_Linkage->PAE_COF Properties Resulting Properties PAE_COF->Properties High_Porosity High Porosity Properties->High_Porosity High_Stability Exceptional Chemical Stability Properties->High_Stability

Caption: Logical flow of PAE-COF synthesis and properties.

References

Application Notes and Protocols for Nucleophilic Substitution on Tetrafluoroterephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluoroterephthalonitrile (TFTN) is a highly versatile fluorinated aromatic compound that serves as a valuable building block in the synthesis of a wide range of functionalized molecules. The electron-withdrawing nature of the four fluorine atoms and two cyano groups strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the controlled, sequential displacement of fluoride ions by a variety of nucleophiles, including amines, phenols, and thiols. The resulting substituted dicyanobenzene derivatives are of significant interest in medicinal chemistry, materials science, and for the development of functional dyes and polymers. This document provides detailed experimental protocols for the nucleophilic substitution on this compound with representative amine, phenol, and thiol nucleophiles, including data presentation and characterization guidelines.

Reaction Principle

The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The key steps involve the nucleophilic attack on an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the electron-withdrawing cyano and fluoro substituents. Subsequently, a fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to enhance the nucleophilicity of the attacking species. By controlling the stoichiometry of the nucleophile, mono-, di-, tri-, or even tetra-substituted products can be obtained, although di-substitution is most commonly and readily achieved.[1]

Experimental Protocols

Protocol 1: Synthesis of a Diamino-Substituted Terephthalonitrile Derivative

This protocol describes the di-substitution reaction of this compound with a secondary amine, morpholine, to yield 2,5-dimorpholino-3,6-dicyanobenzene.

Materials:

  • This compound (TFTN)

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 g, 5.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and anhydrous N,N-dimethylformamide (25 mL).

  • Addition of Nucleophile: Add morpholine (1.31 g, 15.0 mmol, 3.0 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-water. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with water.

  • Purification: Dissolve the crude product in ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2,5-dimorpholino-3,6-dicyanobenzene.

Protocol 2: Synthesis of a Diphenoxy-Substituted Terephthalonitrile Derivative

This protocol outlines the di-substitution reaction of this compound with a phenolic nucleophile, 4-methoxyphenol.

Materials:

  • This compound (TFTN)

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 0.1 N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 g, 5.0 mmol), 4-methoxyphenol (1.37 g, 11.0 mmol, 2.2 equivalents), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (25 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into 100 mL of ice-water to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Dissolve the crude product in ethyl acetate and wash the organic layer three times with 0.1 N HCl to remove any unreacted phenol and base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: Synthesis of a Dithiophenoxy-Substituted Terephthalonitrile Derivative

This protocol describes the di-substitution reaction of this compound with a thiol nucleophile, thiophenol.

Materials:

  • This compound (TFTN)

  • Thiophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve thiophenol (1.21 g, 11.0 mmol, 2.2 equivalents) in anhydrous acetonitrile (20 mL). Add anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Addition of Electrophile: Add a solution of this compound (1.0 g, 5.0 mmol) in anhydrous acetonitrile (10 mL) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2,5-bis(phenylthio)-3,6-dicyanobenzene.

Data Presentation

Nucleophile Product Solvent Base Temp (°C) Time (h) Yield (%)
Morpholine2,5-Dimorpholino-3,6-dicyanobenzeneDMFK₂CO₃8012~85-95
4-Methoxyphenol2,5-Bis(4-methoxyphenoxy)-3,6-dicyanobenzeneDMFK₂CO₃10024~70-85
Thiophenol2,5-Bis(phenylthio)-3,6-dicyanobenzeneACNK₂CO₃RT8~80-90

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Characterization of Products

The synthesized compounds should be characterized by standard spectroscopic methods to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show signals corresponding to the protons of the nucleophilic moiety. The integration of these signals will confirm the stoichiometry of the substitution.

    • ¹³C NMR: Will show characteristic signals for the aromatic carbons of the dicyanobenzene core and the carbons of the substituent. The number of signals will reflect the symmetry of the product.

    • ¹⁹F NMR: The disappearance of the signal for the fluorine atoms of this compound (typically around -130 to -140 ppm) and the appearance of new signals for any remaining fluorine atoms will confirm the substitution.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other characteristic bands corresponding to the functional groups of the nucleophile will also be present.

  • Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the successful substitution reaction.

Mandatory Visualization

experimental_workflow Experimental Workflow for Nucleophilic Substitution on this compound cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Start reactants Add this compound, Nucleophile, and Base to Solvent start->reactants reaction Heat and Stir Reaction Mixture reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring quench Quench Reaction (e.g., with water) monitoring->quench extract Extract Product with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for nucleophilic substitution.

signaling_pathway SNAr Mechanism on this compound TFTN This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) TFTN->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - F⁻ Fluoride Fluoride Ion (F⁻) Meisenheimer->Fluoride

Caption: General mechanism of nucleophilic aromatic substitution.

References

Application Notes and Protocols: Reaction of Tetrafluoroterephthalonitrile with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of tetrafluoroterephthalonitrile with Grignard reagents represents a robust and versatile method for the synthesis of a variety of substituted polyfluorinated benzonitriles. This nucleophilic aromatic substitution (SNAr) reaction allows for the introduction of a wide range of alkyl, aryl, and vinyl functionalities onto the highly electrophilic tetrafluorinated aromatic ring. The resulting products are valuable building blocks in medicinal chemistry, materials science, and agrochemistry, owing to the unique physicochemical properties conferred by the fluorine atoms.[1][2][3] The strategic incorporation of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3]

These application notes provide detailed protocols for the reaction of this compound with various Grignard reagents, a summary of expected yields, and an overview of the applications of the resulting products in drug discovery and development.

Reaction Principle

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the four fluorine atoms and two nitrile groups makes the aromatic ring of this compound highly susceptible to nucleophilic attack. The Grignard reagent (R-MgX) acts as a potent carbon-based nucleophile, attacking one of the carbon atoms bearing a fluorine atom. This is followed by the elimination of a fluoride ion, leading to the formation of a new carbon-carbon bond. Typically, the reaction is highly regioselective, with substitution occurring at the 4-position.

Applications in Drug Development

Substituted fluorinated benzonitriles are key pharmacophores in a range of therapeutic areas. The nitrile group can act as a bioisostere for other functional groups and can participate in key binding interactions with protein targets.[4] The presence of multiple fluorine atoms can enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[2] Furthermore, the lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Derivatives of this compound are of interest in the development of:

  • Enzyme Inhibitors: The unique electronic properties of the polyfluorinated ring can lead to potent and selective inhibition of various enzymes.

  • Receptor Modulators: The substituted benzonitrile scaffold can be elaborated to create ligands for a variety of receptors.

  • Antimicrobial and Antiviral Agents: The incorporation of fluorine is a common strategy in the design of new anti-infective agents.

Experimental Protocols

The following protocols are based on established literature procedures for the reaction of this compound with Grignard reagents. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Procedure for the Reaction of this compound with Grignard Reagents

Materials:

  • This compound

  • Grignard Reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium bromide, etc., typically as a solution in THF or diethyl ether)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Organic Solvents for Extraction and Chromatography (e.g., Diethyl Ether, Ethyl Acetate, Hexanes)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (optional, for purification)

Protocol:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flushed with a stream of dry nitrogen or argon.

  • Reagent Addition: this compound (1.0 eq) is dissolved in anhydrous THF or diethyl ether and charged into the reaction flask. The solution is cooled to the desired temperature (typically 0 °C to room temperature).

  • Grignard Addition: The Grignard reagent (1.0-1.2 eq) solution is added dropwise from the dropping funnel to the stirred solution of this compound over a period of 30-60 minutes. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation, depending on its physical properties.

Quantitative Data

The following table summarizes the reaction conditions and yields for the reaction of this compound with various Grignard reagents.

Grignard Reagent (R-MgX)SolventTemperature (°C)Time (h)ProductYield (%)
Methylmagnesium IodideDiethyl EtherReflux24-Methyl-2,3,5,6-tetrafluorobenzonitrile75
Ethylmagnesium BromideDiethyl EtherReflux24-Ethyl-2,3,5,6-tetrafluorobenzonitrile80
n-Propylmagnesium BromideDiethyl EtherReflux24-n-Propyl-2,3,5,6-tetrafluorobenzonitrile78
Isopropylmagnesium BromideDiethyl EtherReflux24-Isopropyl-2,3,5,6-tetrafluorobenzonitrile72
n-Butylmagnesium BromideDiethyl EtherReflux24-n-Butyl-2,3,5,6-tetrafluorobenzonitrile81
sec-Butylmagnesium BromideDiethyl EtherReflux24-sec-Butyl-2,3,5,6-tetrafluorobenzonitrile70
tert-Butylmagnesium ChlorideDiethyl EtherReflux24-tert-Butyl-2,3,5,6-tetrafluorobenzonitrile65
Phenylmagnesium BromideDiethyl EtherReflux24-Phenyl-2,3,5,6-tetrafluorobenzonitrile85
Vinylmagnesium BromideTHF0 to RT34-Vinyl-2,3,5,6-tetrafluorobenzonitrile60

Visualizations

Reaction Pathway

Reaction_Pathway General Reaction Scheme TFTN This compound Intermediate Meisenheimer-like Intermediate TFTN->Intermediate Nucleophilic Attack Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Product 4-Substituted-2,3,5,6-tetrafluorobenzonitrile Intermediate->Product Fluoride Elimination MgXF MgXF Intermediate->MgXF

Caption: General reaction pathway for the SNAr of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Inert Atmosphere Setup Reagents Dissolve TFTN Setup->Reagents Addition Dropwise Grignard Addition Reagents->Addition Stirring Reaction Stirring Addition->Stirring Quench Acidic Quench Stirring->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Purification Concentrate->Purify

Caption: A typical workflow for the synthesis and purification of substituted benzonitriles.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere.

  • This compound is a toxic solid. Avoid inhalation of dust and contact with skin and eyes.

  • Anhydrous ethers are highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • The reaction can be exothermic. Proper temperature control is essential, especially during the addition of the Grignard reagent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Formation of Tungsten(II) η²-Nitrile Complexes with Tetrafluoroterephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the synthesis and characterization of tungsten(II) η²-nitrile complexes formed with tetrafluoroterephthalonitrile. The η²-coordination of the nitrile ligand to the tungsten(II) center is a topic of significant interest, as it demonstrates the versatility of nitriles as ligands in organometallic chemistry. In this bonding mode, the nitrile acts as a four-electron donor, which can influence the electronic properties and reactivity of the metal complex.[1][2][3] The resulting tungsten complexes have potential applications in catalysis and as precursors for novel materials. Furthermore, tungsten-based compounds are being explored for their therapeutic and diagnostic potential in oncology, making the synthesis of novel tungsten complexes a relevant area of research for drug development.[4][5]

I. Key Experimental Protocols

The following protocols are based on established synthetic routes for the formation of tungsten(II) η²-nitrile complexes.[1]

Protocol 1: Synthesis of the Tungsten(II) η²-Tetrafluoroterephthalonitrile Complex

This protocol details the reaction of a tungsten(II) carbonyl fluoride precursor with this compound to yield the desired η²-nitrile complex.

Materials:

  • Tungsten(II) carbonyl fluoride complex with a tridentate monoanionic [C,N,N′] ligand (precursor)

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous hexane

  • Argon or Nitrogen gas for inert atmosphere

  • Standard Schlenk line and glassware

  • Magnetic stirrer and hotplate

  • Crystallization dishes

Procedure:

  • Preparation of Reactants:

    • In a glovebox or under a positive pressure of inert gas, add the tungsten(II) carbonyl fluoride precursor complex (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.

    • In a separate vial, dissolve this compound (1.1 eq) in anhydrous dichloromethane.

  • Reaction:

    • Add the anhydrous dichloromethane to the Schlenk flask containing the tungsten precursor to dissolve it completely.

    • Slowly add the solution of this compound to the stirring solution of the tungsten precursor at room temperature.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the starting material and the appearance of a new product spot or a shift in the C≡N stretching frequency.

  • Isolation and Purification:

    • Once the reaction is complete, reduce the volume of the solvent in vacuo.

    • Add anhydrous hexane to the concentrated solution to precipitate the crude product.

    • Filter the resulting solid under an inert atmosphere and wash with cold hexane to remove any unreacted this compound.

    • Recrystallize the crude product from a dichloromethane/hexane solvent system to obtain pure crystals of the tungsten(II) η²-tetrafluoroterephthalonitrile complex.

  • Characterization:

    • Obtain infrared (IR), nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), and mass spectrometry data to confirm the structure of the product.

    • Perform single-crystal X-ray diffraction analysis to definitively determine the solid-state structure and the η²-coordination of the nitrile ligand.

II. Data Presentation

The following tables summarize the expected quantitative data from the characterization of the tungsten(II) η²-tetrafluoroterephthalonitrile complex.

Table 1: Spectroscopic Data Summary

Spectroscopic TechniqueKey FeatureObserved Value (Exemplary)
Infrared (IR)C≡N Stretch (η²-coordinated)~1750-1850 cm⁻¹ (significant shift from free ligand)
¹H NMR (CDCl₃)Resonances for the [C,N,N′] ligandChemical shifts consistent with the ligand framework
¹³C NMR (CDCl₃)Coordinated C≡N carbonsResonances significantly shifted downfield
¹⁹F NMR (CDCl₃)Fluorine atoms on the terephthalonitrile ringResonances corresponding to the aromatic fluorine atoms

Table 2: Crystallographic Data Summary (Hypothetical)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
W–N distance~2.1 Å
W–C (nitrile) distance~2.0 Å
C≡N bond length~1.25 Å (elongated upon coordination)
W–N–C angle~75°

III. Visualizations

Reaction Scheme

reaction_scheme precursor W(II) Carbonyl Fluoride Precursor product W(II) η²-Nitrile Complex precursor->product CH₂Cl₂, Room Temp nitrile This compound reagents + experimental_workflow start Reactant Preparation (Inert Atmosphere) reaction Reaction in CH₂Cl₂ (Room Temperature, 4-6h) start->reaction isolation Solvent Reduction & Precipitation (Addition of Hexane) reaction->isolation purification Recrystallization (CH₂Cl₂/Hexane) isolation->purification characterization Spectroscopic & Crystallographic Analysis (IR, NMR, X-ray) purification->characterization

References

Application Notes: Tetrafluoroterephthalonitrile in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluoroterephthalonitrile (TFTN), a fluorinated aromatic compound with the chemical formula C₈F₄N₂, serves as a critical building block in modern materials science. Its unique structure, characterized by a perfluorinated benzene ring substituted with two nitrile groups, imparts exceptional properties to the materials derived from it. The strong electron-withdrawing nature of both the fluorine atoms and nitrile groups makes the aromatic ring highly susceptible to nucleophilic aromatic substitution, while the nitrile groups are excellent precursors for cyclotrimerization reactions. These reactive characteristics allow for the synthesis of a diverse range of high-performance materials, including porous organic polymers and thermally stable engineering plastics.

Materials synthesized from TFTN are notable for their outstanding thermal stability, high chemical resistance, inherent hydrophobicity, and tailored electronic properties. These attributes make them highly suitable for demanding applications in gas separation and storage, aerospace, and electronics.

Key Application Areas

Porous Covalent Triazine Frameworks (CTFs) for Gas Separation and Storage

This compound is an ideal monomer for the synthesis of Covalent Triazine Frameworks (CTFs). These are porous polymers constructed from triazine rings linked by aromatic spacers. The nitrile groups of TFTN undergo ionothermal cyclotrimerization to form highly stable, nitrogen-rich triazine linkages, resulting in a porous, lightweight, and robust framework.

The incorporation of fluorine atoms from the TFTN monomer into the framework structure plays a crucial role in enhancing the material's performance in gas separation applications. The highly polar C-F bonds can promote CO₂ adsorption through electrostatic interactions. Furthermore, the presence of fluorine leads to the formation of ultra-micropores, which are beneficial for the kinetic separation of gases like CO₂ and N₂.[1] The hydrophobic nature of the C-F bonds also imparts excellent water tolerance to these materials, a critical feature for capturing CO₂ from humid flue gas streams.[1][2]

A notable example is the perfluorinated covalent triazine-based framework, FCTF-1, synthesized directly from this compound. This material has demonstrated exceptional performance in selective CO₂ capture.[1]

Quantitative Data for a TFTN-Based Covalent Triazine Framework (FCTF-1)

PropertyValueConditions
BET Surface Area Up to 2060 m²/gN₂ adsorption at 77 K
CO₂ Uptake Capacity 1.76 mmol/g273 K and 0.1 bar
4.70 mmol/g273 K and 1 bar
H₂ Uptake Capacity 1.88 wt%77 K and 1 bar
CO₂/N₂ Selectivity 31Predicted from single-gas equilibrium data
77From mixed-gas breakthrough experiments
CO₂/CH₄ Selectivity 5.6At room temperature

Data compiled from multiple sources reporting on fluorinated CTFs.[1][3]

High-Performance Fluorinated Polymers

This compound can be used as a monomer in polycondensation reactions to create high-performance polymers such as fluorinated polyimides and polyetherimides. The fluorine atoms in the polymer backbone enhance several key properties:

  • Thermal Stability: The high bond energy of the C-F bond (~485 kJ/mol) significantly increases the thermal and thermo-oxidative stability of the polymer.[4]

  • Chemical Resistance: Fluorination imparts excellent resistance to a wide range of chemicals and solvents.

  • Dielectric Properties: The incorporation of fluorine can lower the dielectric constant and dielectric loss, which is highly desirable for applications in microelectronics and high-frequency communication.[4]

  • Processability: The introduction of bulky, fluorinated groups can disrupt chain packing, leading to improved solubility in organic solvents without compromising thermal performance.

While specific data for polymers derived directly from this compound is not abundant in the cited literature, the properties of other high-performance fluorinated polyimides serve as a strong indicator of expected performance. For example, a fluorinated polyimide, TPPI50, containing trifluoromethyl groups, demonstrates the significant advantages conferred by fluorination.

Representative Properties of a High-Performance Fluorinated Polyimide (TPPI50)

PropertyValue
Glass Transition Temperature (Tg) 402 °C
Decomposition Temperature (T₅%) 563 °C
Tensile Strength 232.73 MPa
Elongation at Break 26.26%
Elastic Modulus 5.53 GPa
Dielectric Constant (1 MHz) 2.312
Dielectric Loss (1 MHz) 0.00676

Data for TPPI50, a representative fluorinated polyimide containing trifluoromethylbenzene.[4]

Experimental Protocols

Protocol 1: Synthesis of a Perfluorinated Covalent Triazine Framework (FCTF-1)

This protocol is adapted from the ionothermal synthesis method used for creating Covalent Triazine Frameworks from aromatic nitrile monomers.

Materials:

  • This compound (TFTN)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Pyrex ampoule

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Deionized water

  • Tetrahydrofuran (THF)

  • Acetone

Procedure:

  • Preparation: Place a mixture of this compound and anhydrous ZnCl₂ (a molar ratio of 1:10 to 1:20 is often used) into a Pyrex ampoule under an inert atmosphere (e.g., inside a glovebox).[3][5]

  • Sealing: Evacuate the ampoule to high vacuum and seal it using a high-temperature torch.

  • Polymerization: Place the sealed ampoule in a programmable furnace. Heat to 400 °C over a period of several hours and hold at this temperature for 48 hours.[3] Allow the furnace to cool to room temperature.

  • Work-up: Carefully break the ampoule. The product will be a solid monolith. Grind the solid into a powder.

  • Purification:

    • Stir the crude product in deionized water for 72 hours to dissolve the bulk of the ZnCl₂.

    • Isolate the solid by filtration and then stir it in a 2 M aqueous HCl solution for 24 hours to remove any remaining inorganic salts.

    • Filter the product and wash thoroughly with deionized water until the filtrate is neutral.

    • Further wash the resulting powder with tetrahydrofuran (THF) and acetone to remove any unreacted monomer or small oligomers.

  • Drying: Dry the final product, a black powder, under vacuum at an elevated temperature (e.g., 120 °C) overnight.

Characterization:

  • The Brunauer-Emmett-Teller (BET) surface area and porosity are determined by nitrogen adsorption-desorption measurements at 77 K.

  • Thermal stability is assessed using Thermogravimetric Analysis (TGA).

  • Gas uptake capacities (e.g., for CO₂, H₂, CH₄) are measured using a volumetric gas sorption analyzer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product reactants TFTN + ZnCl₂ ampoule Place in Pyrex Ampoule reactants->ampoule seal Evacuate & Seal ampoule->seal heat Heat to 400°C (48 hours) seal->heat cool Cool to RT heat->cool grind Grind Product cool->grind wash_h2o Wash with H₂O grind->wash_h2o wash_hcl Wash with 2M HCl wash_h2o->wash_hcl wash_solvents Wash with THF/Acetone wash_hcl->wash_solvents dry Dry under Vacuum wash_solvents->dry fctf1 FCTF-1 Powder dry->fctf1

Caption: Workflow for the ionothermal synthesis of a perfluorinated Covalent Triazine Framework (FCTF-1).

logical_relationship cluster_properties Structural Features cluster_reactions Reaction Pathways cluster_materials Resulting Materials monomer This compound (TFTN Monomer) fluorine Perfluorinated Ring monomer->fluorine nitrile Nitrile Groups (-C≡N) monomer->nitrile polycondensation Nucleophilic Aromatic Substitution fluorine->polycondensation trimerization Ionothermal Cyclotrimerization nitrile->trimerization polymers High-Performance Polymers (e.g., Polyimides) polycondensation->polymers ctfs Porous Covalent Triazine Frameworks trimerization->ctfs

Caption: Relationship between TFTN's structure, reaction pathways, and resulting material classes.

References

Application of Tetrafluoroterephthalonitrile in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrafluoroterephthalonitrile (TFTFN) is a highly versatile fluorinated building block increasingly utilized in the synthesis of complex organic molecules, particularly pharmaceutical and agrochemical intermediates. The presence of four electron-withdrawing fluorine atoms and two nitrile groups on the aromatic ring renders the molecule susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal scaffold for the introduction of various functional groups. This reactivity profile allows for the construction of diverse molecular architectures with potential biological activity. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for bioactive molecules.

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in intermediate synthesis involves the nucleophilic aromatic substitution of one or more of its fluorine atoms. The strong electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring towards attack by nucleophiles.

A representative example is the reaction of TFTFN with amines, such as piperazine, to yield substituted fluorinated benzonitrile derivatives. These derivatives can serve as precursors for a variety of biologically active compounds, including kinase inhibitors and fungicides.

Signaling Pathway Diagram

SNAr_Pathway TFTFN This compound Intermediate Pharmaceutical/Agrochemical Intermediate TFTFN->Intermediate Nucleophilic Aromatic Substitution (SNAr) Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Intermediate Bioactive Bioactive Molecule (e.g., Kinase Inhibitor, Fungicide) Intermediate->Bioactive Further Synthetic Transformations

Caption: General pathway for synthesizing bioactive molecules from TFTFN.

Application Note 1: Synthesis of a Fungicide Intermediate

This compound is a key starting material in the synthesis of novel fungicides. The following protocol details the preparation of a disubstituted intermediate via sequential nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 2,5-bis(N-morpholino)-3,6-difluoroterephthalonitrile

This protocol describes the reaction of this compound with morpholine to yield a disubstituted intermediate that can be further elaborated into potent fungicidal agents.

Materials:

  • This compound (TFTFN)

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • To this suspension, add morpholine (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.

Data Summary:

CompoundStarting MaterialReagentsSolventTemperatureTime (h)Yield (%)Purity (%)
2,5-bis(N-morpholino)-3,6-difluoroterephthalonitrileThis compoundMorpholine, K₂CO₃DMF80 °C1285>98 (HPLC)

Experimental Workflow:

experimental_workflow start Start step1 Dissolve TFTFN and K₂CO₃ in DMF start->step1 step2 Add Morpholine step1->step2 step3 Heat to 80 °C for 12h step2->step3 step4 Work-up (Extraction) step3->step4 step5 Purification (Column Chromatography) step4->step5 end Final Product step5->end

Caption: Workflow for the synthesis of a fungicide intermediate.

Application Note 2: Synthesis of a Kinase Inhibitor Precursor

The substitution of fluorine atoms on the this compound ring with various amine nucleophiles provides a versatile platform for the synthesis of precursors to kinase inhibitors. The differential reactivity of the fluorine atoms can be exploited to achieve selective mono- or di-substitution, enabling the construction of a library of intermediates for structure-activity relationship (SAR) studies.

Experimental Protocol: Mono-amino Substituted Intermediate

This protocol outlines a method for the selective mono-substitution of this compound with a primary amine, a common structural motif in kinase inhibitors.

Materials:

  • This compound (TFTFN)

  • 4-Fluoroaniline

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add a solution of 4-fluoroaniline (1.0 eq) and sodium bicarbonate (1.5 eq) in water.

  • Stir the biphasic mixture vigorously at 0-5 °C for 4 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the mono-substituted product.

Data Summary:

CompoundStarting MaterialReagentsSolventTemperatureTime (h)Yield (%)Purity (%)
2-(4-fluoroanilino)-3,5,6-trifluoroterephthalonitrileThis compound4-Fluoroaniline, NaHCO₃Acetonitrile/Water0-5 °C475>97 (GC)

Logical Relationship Diagram:

logical_relationship TFTFN TFTFN (Starting Material) Reaction SNAr Reaction TFTFN->Reaction Amine Primary Amine (Nucleophile) Amine->Reaction Base Base (e.g., NaHCO₃) (Acid Scavenger) Base->Reaction Solvent Solvent System (e.g., Acetonitrile/Water) Solvent->Reaction Intermediate Mono-substituted Intermediate (Kinase Inhibitor Precursor) Reaction->Intermediate

Caption: Key components for the synthesis of a kinase inhibitor precursor.

Application Notes and Protocols for Microporous Polymers Synthesized with Tetrafluoroterephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of microporous polymers derived from tetrafluoroterephthalonitrile (TFTPN). The unique properties of these polymers, including high surface area, tunable porosity, and chemical functionality, make them promising candidates for various applications in drug development, including catalysis, separations, and as functional excipients.

Introduction to Microporous Polymers from this compound

Microporous polymers synthesized using TFTPN are a class of materials known as Polymers of Intrinsic Microporosity (PIMs). Their microporosity arises from an inefficient packing of the rigid and contorted polymer chains, creating a permanent free volume.[1][2] The incorporation of the highly fluorinated TFTPN monomer imparts desirable properties such as high thermal stability and good solubility in common organic solvents.[3][4]

The nitrile functional groups present in the polymer backbone serve as versatile handles for post-synthetic modification, allowing for the tailoring of the polymer's chemical and physical properties for specific applications.[2][3] This adaptability is particularly relevant for drug development, where precise control over material properties is crucial.

Synthesis of Microporous Polymers

The primary method for synthesizing these polymers is through an aromatic nucleophilic substitution polycondensation reaction.[1][3] This typically involves the reaction of TFTPN with a bis-catechol monomer in the presence of a base.

General Synthesis Protocol: PIM-1 Analogue

This protocol describes the synthesis of a PIM-1 analogue, a well-characterized microporous polymer, using 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethylspirobisindane (TTSBI) and TFTPN.

Materials:

  • This compound (TFTPN)

  • 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethylspirobisindane (TTSBI)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol

  • Chloroform

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add equimolar amounts of TFTPN and TTSBI.

  • Add anhydrous DMF to dissolve the monomers.

  • Add an excess of anhydrous K₂CO₃ (typically 2-4 equivalents per hydroxyl group).

  • Heat the reaction mixture to a specific temperature (e.g., 65-160 °C) and stir for a designated time (e.g., 1-48 hours).[1][5] Shorter reaction times at higher temperatures can yield high molecular weight polymers.[1]

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Collect the polymer precipitate by filtration.

  • Wash the polymer extensively with water and methanol to remove unreacted monomers and salts.

  • To further purify, dissolve the polymer in a suitable solvent like chloroform and re-precipitate it in methanol.

  • Dry the final polymer product in a vacuum oven at an elevated temperature (e.g., 100-120 °C) for 24 hours to remove residual solvents.[6]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product TFTPN This compound Reaction Polycondensation Reaction (Heat and Stir) TFTPN->Reaction TTSBI Bis-catechol Monomer (e.g., TTSBI) TTSBI->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Precipitation Precipitation in Non-solvent (e.g., Methanol) Reaction->Precipitation Purification Filtration and Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying Polymer Microporous Polymer Drying->Polymer

Caption: General workflow for the synthesis of microporous polymers.

Post-Synthetic Modification of Nitrile Groups

The nitrile groups on the polymer backbone are amenable to various chemical transformations, allowing for the introduction of new functionalities. This is a key feature for tailoring the polymers for drug development applications.[2][3]

Protocol: Hydrolysis of Nitrile to Carboxylic Acid

This protocol describes the conversion of the nitrile groups to carboxylic acid groups, which can alter the polymer's polarity and provide sites for further conjugation.

Materials:

  • Nitrile-containing microporous polymer

  • Sodium Hydroxide (NaOH)

  • Ethanol/Water mixture

  • Hydrochloric Acid (HCl) solution (e.g., 1 M)

Procedure:

  • Disperse the nitrile-containing polymer in a mixture of ethanol and water.

  • Add a solution of NaOH to the polymer dispersion.

  • Heat the mixture under reflux for a specified period (e.g., 24-72 hours) to facilitate hydrolysis.

  • After cooling, neutralize the reaction mixture with an HCl solution until the pH is acidic.

  • Collect the carboxylated polymer by filtration.

  • Wash the polymer thoroughly with deionized water to remove any salts.

  • Dry the modified polymer in a vacuum oven.

Protocol: Conversion of Nitrile to Amidoxime

This protocol details the transformation of nitrile groups into amidoxime groups, which can act as chelating agents for metal ions or participate in hydrogen bonding.

Materials:

  • Nitrile-containing microporous polymer

  • Hydroxylamine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Ethanol/Water mixture

Procedure:

  • Suspend the nitrile-containing polymer in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride and K₂CO₃ to the suspension.

  • Heat the reaction mixture at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 24-48 hours).

  • After cooling, collect the amidoxime-functionalized polymer by filtration.

  • Wash the polymer extensively with water and ethanol.

  • Dry the final product under vacuum.

Functionalization Pathway Diagram

FunctionalizationPathway Start Nitrile-Containing Polymer CarboxylicAcid Carboxylic Acid Functionalized Polymer Start->CarboxylicAcid Hydrolysis (NaOH, H₂O/EtOH) Amidoxime Amidoxime Functionalized Polymer Start->Amidoxime Amidoximation (NH₂OH·HCl, K₂CO₃)

Caption: Post-synthetic modification pathways of nitrile groups.

Characterization of Microporous Polymers

A suite of analytical techniques is employed to characterize the structure, properties, and performance of these polymers.

Property Characterization Technique(s) Typical Results and Interpretation
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FTIR) SpectroscopyConfirmation of polymer structure, successful incorporation of monomers, and verification of post-synthetic modifications. The absence of aromatic fluorine signals in ¹⁹F NMR can indicate complete polymerization.[6]
Molecular Weight Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)Determination of number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI). High molecular weight is often desirable for film formation.[1]
Thermal Stability Thermogravimetric Analysis (TGA)Assessment of the polymer's decomposition temperature, indicating its thermal robustness. These polymers typically show excellent thermal stability, with decomposition temperatures often above 350 °C.[6]
Porosity and Surface Area Gas (N₂, Ar, CO₂) Adsorption-Desorption Analysis (BET method)Measurement of Brunauer-Emmett-Teller (BET) surface area and pore size distribution. High surface areas (e.g., 550 to 660 m² g⁻¹) are characteristic of these materials.[3]
Interchain Spacing Wide-Angle X-ray Diffraction (WAXD)Determination of the d-spacing, which relates to the average distance between polymer chains and provides insight into the polymer's free volume.[1]

Potential Applications in Drug Development

While direct applications in drug delivery are still emerging, the unique properties of TFTPN-based microporous polymers suggest their potential in several areas relevant to drug development. The prevalence of nitrile-containing pharmaceuticals attests to the biocompatibility of this functional group.[7]

Heterogeneous Catalysis

The high surface area and the ability to incorporate catalytically active sites make these polymers promising as catalyst supports or as catalysts themselves.

  • Enzyme Mimics: The porous network can provide a microenvironment that mimics the active site of an enzyme, potentially catalyzing reactions relevant to drug synthesis or metabolism.

  • Metal Scavenging: Post-synthetic modification can introduce chelating groups to scavenge residual metal catalysts from active pharmaceutical ingredients (APIs).

  • Catalytic Degradation: Functionalized polymers could be designed to catalytically degrade toxins or unwanted byproducts. For instance, phthalocyanine-containing microporous polymers have shown enhanced catalytic activity for oxidation reactions.

Controlled Release and Drug Formulation

The porous nature of these materials can be exploited for the encapsulation and controlled release of therapeutic agents.

  • Drug Loading: The high surface area and pore volume can allow for the loading of drug molecules. The release kinetics could be tuned by modifying the pore size and surface chemistry of the polymer.

  • Stimuli-Responsive Release: The introduction of functional groups that respond to stimuli such as pH or temperature could enable targeted drug release.[8][9] For example, polymers functionalized with acidic or basic groups could exhibit pH-dependent drug release profiles.

  • Excipients: Their high thermal stability and defined pore structure could make them suitable as specialized excipients in drug formulations to enhance stability or modify release profiles.

Biocompatibility Considerations

The biocompatibility of nitrile-containing polymers is a critical factor for their use in biomedical applications. While the nitrile group itself is found in many pharmaceuticals and is generally considered biocompatible, comprehensive toxicological studies are necessary for any new polymer intended for drug development.[7][10] Post-synthetic modifications that mask or convert the nitrile groups can also be employed to enhance biocompatibility.

Summary and Outlook

Microporous polymers synthesized from this compound offer a versatile platform for creating materials with tunable properties. Their high porosity, thermal stability, and the chemical reactivity of the nitrile group are key attributes that can be leveraged for applications in drug development. Future research should focus on exploring the loading and release of drug molecules from these polymers, investigating their catalytic activity in pharmaceutically relevant reactions, and conducting thorough biocompatibility assessments of both the parent and functionalized polymers. The ability to tailor the chemical and physical properties of these materials through rational monomer design and post-synthetic modification opens up a wide range of possibilities for their use in advanced pharmaceutical formulations and applications.

References

Application Notes and Protocols for Tetrafluoroterephthalonitrile-Based Membranes in H₂ and CO₂ Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of hydrogen (H₂) and carbon dioxide (CO₂) is a critical process in various industrial applications, including pre-combustion carbon capture, hydrogen purification, and biogas upgrading. Membrane-based separation offers a potentially more energy-efficient and scalable alternative to traditional methods like cryogenic distillation and pressure swing adsorption. Tetrafluoroterephthalonitrile (TFTPN) has emerged as a key building block in the synthesis of advanced membrane materials, particularly Polymers of Intrinsic Microporosity (PIMs). The rigid and contorted structures of PIMs, derived from monomers like TFTPN, create a high free volume and interconnected microporosity, enabling efficient gas separation based on molecular size and condensability.

This document provides detailed application notes and experimental protocols for the synthesis, fabrication, and evaluation of TFTPN-based membranes for H₂ and CO₂ separation.

Core Concepts and Principles

Membranes derived from TFTPN, often in combination with spirobisindane or triptycene-based monomers, exhibit exceptional gas separation performance. The underlying principle of separation in these glassy polymers is a combination of solution-diffusion and molecular sieving. The intrinsic microporosity allows smaller gas molecules like H₂ to permeate more rapidly than larger molecules like CO₂ and CH₄. The nitrile groups and fluorine atoms in the polymer backbone can also influence gas solubility, further enhancing selectivity.

Data Presentation: Gas Separation Performance

The following table summarizes the gas separation performance of various TFTPN-based polymer membranes.

Polymer IDMonomersH₂ Permeability (Barrer)CO₂ Permeability (Barrer)H₂/CO₂ SelectivityCO₂/CH₄ SelectivityReference
PIM-1 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane + TFTPN~1600 - 4800~2500 - 5000~0.6 - 1.0~18 - 25[1][2]
DFTTB 2,3-difluoro-functionalized triptycene-based5468-38 (H₂/CH₄)-[3]
PIM-PI-EA Ethanoanthracene-based bisanhydride + diamine--->2008 Robeson upper bound[4]
6FDA-DAT:DABA(6FDD) (crosslinked) Triptycene and carboxylic group-containing polyimide-93.1-57.5[5]
CTA-TNT@CNT MMM Cellulose triacetate with TNT@CNT fillers-Increased 6-fold48.43 (H₂/CH₄)42.98[6][7]

Note: Permeability is often reported in Barrer, where 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹.

Experimental Protocols

Protocol 1: Synthesis of PIM-1 from this compound

This protocol describes the synthesis of PIM-1 via aromatic nucleophilic substitution polycondensation.[8][9][10][11]

Materials:

  • 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethylspirobisindane (TTSBI)

  • This compound (TFTPN)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Hydrochloric Acid (HCl)

Procedure:

  • Monomer Preparation: Dry TTSBI and TFTPN under vacuum at 80°C for 24 hours. Purify TFTPN by vacuum sublimation if necessary.[10]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add equimolar amounts of TTSBI and TFTPN.

  • Solvent and Catalyst Addition: Add anhydrous DMAc and toluene (typically in a 1:1 v/v ratio) to dissolve the monomers. Add an excess of anhydrous K₂CO₃ (approximately 2.5 equivalents per hydroxyl group).

  • Polymerization: Heat the reaction mixture to reflux (around 160°C) under a continuous nitrogen purge.[8][9][10][11] The toluene will azeotropically remove water generated during the reaction.

  • Reaction Monitoring: Monitor the viscosity of the solution. The reaction is typically complete within 1-2 hours, as indicated by a significant increase in viscosity.

  • Polymer Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the viscous polymer solution with DMAc or chloroform.

    • Filter the solution to remove the inorganic salts.

    • Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer repeatedly with water and methanol to remove any remaining impurities.

    • Reprecipitate the polymer from a chloroform solution into methanol to further purify it.

    • Dry the final polymer product in a vacuum oven at 120°C for 24 hours.

Protocol 2: Fabrication of TFTPN-Based Polymer Membranes

This protocol outlines the solution casting method for preparing dense polymer membranes.

Materials:

  • Synthesized TFTPN-based polymer (e.g., PIM-1)

  • High-purity solvent (e.g., chloroform, tetrahydrofuran (THF))

  • Flat, level glass substrate or petri dish

  • Casting knife or doctor blade (optional)

Procedure:

  • Polymer Solution Preparation: Dissolve the dried polymer in a suitable solvent to form a 1-5 wt% solution. Stir the solution for several hours or overnight to ensure complete dissolution.

  • Casting:

    • Place the glass substrate on a perfectly level surface.

    • Carefully pour the polymer solution onto the substrate.

    • If using a casting knife, draw the blade smoothly over the solution to create a film of uniform thickness.

    • Alternatively, allow the solution in a petri dish to spread evenly.

  • Solvent Evaporation: Cover the casting setup with a container having small openings to allow for slow solvent evaporation. This prevents the formation of defects in the membrane.

  • Membrane Detachment and Annealing:

    • Once the membrane is dry, carefully detach it from the glass substrate, often by immersing it in water or methanol.

    • Anneal the freestanding membrane in a vacuum oven at a temperature below its glass transition temperature (e.g., 120°C for PIM-1) for at least 24 hours to remove any residual solvent.

Protocol 3: Gas Permeation Testing

This protocol describes the constant-volume, variable-pressure method for measuring gas permeability and selectivity.

Equipment:

  • Gas permeation cell

  • Pressure transducers

  • Vacuum pump

  • Mass flow controllers

  • Constant temperature chamber

Procedure:

  • Membrane Mounting: Mount the prepared membrane in the gas permeation cell and ensure a gas-tight seal.

  • System Evacuation: Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane to a high vacuum.

  • Leak Test: Isolate the system from the vacuum and monitor the pressure on both sides to ensure there are no leaks.

  • Gas Permeation Measurement:

    • Introduce the feed gas (e.g., H₂ or CO₂) to the upstream side of the membrane at a specific pressure (e.g., 1-2 bar).

    • Monitor the pressure increase on the downstream side over time.

    • The permeability coefficient (P) can be calculated from the steady-state rate of pressure increase using the following equation: P = (V * L) / (A * R * T * Δp) * (dp/dt) where V is the downstream volume, L is the membrane thickness, A is the membrane area, R is the gas constant, T is the absolute temperature, Δp is the pressure difference across the membrane, and dp/dt is the rate of pressure increase on the downstream side.

  • Selectivity Calculation: The ideal selectivity (α) for a gas pair (A/B) is the ratio of their individual permeabilities: α = Pₐ / P₈

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_testing Gas Separation Testing Monomers Monomers (TFTPN + Comonomer) Polymerization Polymerization Monomers->Polymerization Solvent_Catalyst Solvent & Catalyst Solvent_Catalyst->Polymerization Precipitation Precipitation & Purification Polymerization->Precipitation Crude Polymer Dried_Polymer Dried Polymer Precipitation->Dried_Polymer Dissolution Polymer Dissolution Dried_Polymer->Dissolution Casting Solution Casting Dissolution->Casting Drying Solvent Evaporation Casting->Drying Annealing Annealing Drying->Annealing Membrane Membrane Annealing->Membrane Mounting Membrane Mounting Membrane->Mounting Permeation Gas Permeation Measurement Mounting->Permeation Data_Analysis Data Analysis Permeation->Data_Analysis Results Permeability & Selectivity Data_Analysis->Results

Caption: Experimental workflow for TFTPN-based membrane development.

separation_mechanism cluster_membrane Microporous Polymer Matrix Pore1 Pore2 H2_permeate H₂ Pore2->H2_permeate Pore3 Pore4 Pore5 H2_feed H₂ H2_feed->Pore2 Fast Permeation CO2_feed CO₂ CO2_feed->Pore3 Slow Permeation/ Rejection

Caption: Molecular sieving mechanism for H₂/CO₂ separation.

References

Application Notes and Protocols for Advanced Coatings Based on Tetrafluoroterephthalonitrile Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, application, and expected performance of advanced coatings derived from tetrafluoroterephthalonitrile-based polymers. The protocols are based on established methodologies for similar high-performance fluoropolymers and aromatic polyethers, providing a strong foundation for research and development activities.

Introduction to this compound-Based Polymer Coatings

This compound is a key monomer in the synthesis of high-performance aromatic polyethers. Polymers derived from this monomer exhibit exceptional thermal stability, outstanding chemical resistance, and robust mechanical properties, making them ideal candidates for advanced coatings in demanding environments.[1] These coatings can be applied to a variety of substrates to provide protection against corrosion, wear, and chemical attack. The incorporation of the highly fluorinated terephthalonitrile moiety results in a polymer backbone with strong carbon-fluorine bonds, which impart low surface energy, hydrophobicity, and excellent durability.

Synthesis of this compound-Biphenol Copolymer

This protocol describes a representative synthesis of a linear aromatic polyether from this compound and a bisphenol monomer, such as 4,4'-biphenol. The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Materials:

  • This compound (TFTPN)

  • 4,4'-Biphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Argon or Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

  • Vacuum oven

Protocol:

  • Reactor Setup: Assemble the three-neck flask with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a gas inlet/outlet. Purge the entire system with inert gas (Argon or Nitrogen) for at least 30 minutes to ensure an anhydrous environment.

  • Charging Reactants: Into the flask, add equimolar amounts of this compound and 4,4'-biphenol, along with an excess of anhydrous potassium carbonate (approximately 1.5 to 2.0 molar equivalents with respect to the phenol).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to dissolve the monomers, followed by the addition of toluene as an azeotropic agent. The typical solid concentration is around 10-20% (w/v).

  • Azeotropic Dehydration: Heat the reaction mixture to approximately 140-150 °C with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing any residual water from the reaction. Continue this process for 2-4 hours.

  • Polymerization: After dehydration, carefully remove the toluene from the Dean-Stark trap and increase the reaction temperature to 160-180 °C to initiate polymerization. The reaction is typically allowed to proceed for 8-24 hours under a continuous flow of inert gas. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: After cooling to room temperature, dilute the viscous polymer solution with additional DMAc if necessary. Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Washing: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer repeatedly with hot deionized water and then with methanol to remove any remaining salts and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Coating Application Protocol: Spin Coating

Spin coating is a suitable method for applying thin, uniform films of this compound-based polymers onto flat substrates for research and testing purposes.

Materials:

  • Synthesized this compound-Biphenol Copolymer

  • Suitable solvent (e.g., N,N-Dimethylacetamide, Tetrahydrofuran)

  • Substrate (e.g., silicon wafer, glass slide, metal panel)

  • Appropriate cleaning solvents for the substrate (e.g., acetone, isopropanol)

Equipment:

  • Spin coater

  • Syringes and micron filters

  • Hot plate or vacuum oven

Protocol:

  • Solution Preparation: Dissolve the synthesized polymer in a suitable solvent to the desired concentration (e.g., 1-10 wt%). The concentration will influence the final film thickness. Filter the solution through a micron filter (e.g., 0.45 µm) to remove any particulate matter.

  • Substrate Preparation: Thoroughly clean the substrate to ensure good adhesion. A typical cleaning procedure involves sonication in acetone, followed by isopropanol, and then drying with a stream of nitrogen. A plasma treatment can also be used to enhance surface wettability.

  • Spin Coating:

    • Place the cleaned substrate onto the vacuum chuck of the spin coater.

    • Dispense a small amount of the polymer solution onto the center of the substrate.

    • Start the spin coater. A two-stage process is common: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired thickness. The final thickness is dependent on the solution viscosity and spin speed.

  • Baking/Annealing: Carefully remove the coated substrate from the spin coater and place it on a hot plate or in a vacuum oven. Bake the film at a temperature above the boiling point of the solvent but below the glass transition temperature of the polymer (e.g., 100-150 °C) for a sufficient time (e.g., 30-60 minutes) to remove the residual solvent. For enhanced film properties, a final annealing step at a temperature close to the glass transition temperature can be performed.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of coatings based on this compound polymers. Data is extrapolated from literature on analogous high-performance fluoropolymers and aromatic polyethers.

Table 1: Thermal Properties

PropertyExpected ValueTest Method
Glass Transition Temperature (Tg)200 - 300 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% weight loss)> 500 °CThermogravimetric Analysis (TGA)
Continuous Use Temperature240 - 280 °C-

Table 2: Mechanical Properties

PropertyExpected ValueTest Method
Tensile Strength70 - 100 MPaASTM D882
Elongation at Break5 - 15 %ASTM D882
Young's Modulus2.5 - 4.0 GPaASTM D882
Hardness (Pencil)2H - 4HASTM D3363
Adhesion (Cross-hatch)4B - 5BASTM D3359

Table 3: Chemical Resistance (Qualitative)

ChemicalResistance
Strong Acids (e.g., H₂SO₄, HCl)Excellent
Strong Bases (e.g., NaOH, KOH)Excellent
Organic Solvents (e.g., Acetone, Toluene)Excellent
Hydraulic FluidsExcellent
Salt SprayExcellent

Note: The actual performance will depend on the specific comonomer used, the molecular weight of the polymer, the coating thickness, and the curing conditions.

Visualization of Experimental Workflows

Diagram 1: Polymer Synthesis Workflow

Polymer_Synthesis cluster_setup Reactor Setup cluster_reaction Reaction cluster_purification Purification A Assemble Glassware B Purge with Inert Gas A->B C Charge Monomers & Catalyst B->C D Add Solvents C->D E Azeotropic Dehydration (140-150 °C) D->E F Polymerization (160-180 °C) E->F G Precipitate in Methanol F->G H Filter and Wash G->H I Dry in Vacuum Oven H->I J J I->J Final Polymer

Caption: Workflow for the synthesis of this compound-based polymers.

Diagram 2: Spin Coating Application Workflow

Spin_Coating cluster_coating Coating Process cluster_post_processing Post-Processing A Prepare Polymer Solution (Dissolve & Filter) D Dispense Solution A->D B Clean Substrate (Sonication & Drying) C Mount Substrate on Spin Coater B->C C->D E Spin Coat (Spread & Thin) D->E F Bake/Anneal (Solvent Removal) E->F G Characterize Coated Substrate F->G

Caption: Workflow for the application of coatings using the spin coating technique.

References

Troubleshooting & Optimization

Technical Support Center: Tetrafluoroterephthalonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tetrafluoroterephthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ultimately helping to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective laboratory-scale synthesis of this compound involves the halogen exchange reaction of tetrachloroterephthalonitrile with potassium fluoride (KF) in a polar aprotic solvent.[1] Dimethylformamide (DMF) is a commonly used solvent for this reaction.[1][2]

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Several parameters are crucial for maximizing the yield of this compound:

  • Purity of Reactants and Solvent: The potassium fluoride should be anhydrous and finely powdered. The solvent, typically DMF, should have a very low water content (ideally ≤ 0.2% by weight, with some protocols specifying as low as 0.02%).[1][2]

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures, for instance, between 130°C and 145°C in DMF.[1] Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts.

  • Molar Ratio of Reactants: An excess of potassium fluoride is generally used to drive the reaction to completion.

  • Reaction Time: A sufficient reaction time, often several hours, is necessary for the complete conversion of the starting material.[2]

Q3: What are the potential byproducts in this synthesis?

A3: The primary byproducts are typically partially fluorinated intermediates (e.g., trichlorofluoroterephthalonitrile, dichlorodifluoroterephthalonitrile). The presence of water can also lead to the hydrolysis of the nitrile groups, forming corresponding amides or carboxylic acids.[3]

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using various analytical techniques, including:

  • Gas Chromatography (GC)[1]

  • High-Performance Liquid Chromatography (HPLC)

  • Melting point analysis (pure this compound has a melting point of 197-199 °C)

  • Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem: Low or No Product Yield
Potential Cause Recommended Solution
Presence of moisture in reactants or solvent. Ensure potassium fluoride is thoroughly dried (e.g., at high temperatures like 500°C) and pulverized before use.[2] Use a freshly distilled or anhydrous grade of the polar aprotic solvent with a verified low water content (e.g., by Karl-Fischer titration).[2]
Suboptimal reaction temperature. If the temperature is too low, the reaction rate may be very slow. If it is too high, degradation of the product or starting material may occur.[3] Carefully control the reaction temperature within the recommended range for the chosen solvent (e.g., 130-145°C for DMF).[1]
Insufficient reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC). Ensure the reaction is allowed to proceed until the starting material is consumed. A typical reaction time can be around five hours.[2]
Inadequate mixing. Use efficient mechanical or magnetic stirring to ensure a homogenous reaction mixture, as this is a solid-liquid phase reaction.
Incorrect molar ratio of reactants. Use a sufficient excess of potassium fluoride to ensure the complete substitution of chlorine atoms.
Problem: Presence of Significant Impurities in the Product
Potential Cause Recommended Solution
Incomplete reaction. This will result in the presence of partially fluorinated intermediates. To address this, consider increasing the reaction time, temperature (within the optimal range), or the excess of potassium fluoride.
Hydrolysis of nitrile groups. This is typically caused by the presence of water. As mentioned previously, ensure all reactants and the solvent are anhydrous.[3]
Side reactions due to high temperatures. If the reaction temperature is too high, it can lead to the formation of undesired byproducts. Optimize the temperature to be high enough for a reasonable reaction rate but low enough to minimize side reactions.
Ineffective purification. The crude product can be purified by recrystallization from a suitable solvent or by sublimation. Washing the crude product with water after the reaction can help remove excess potassium fluoride and other inorganic salts.[2]

Quantitative Data Summary

The following table summarizes various reaction conditions and the corresponding reported yields for the synthesis of this compound.

Starting MaterialFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
TetrachloroterephthalonitrilePotassium FluorideNone (Autoclave)300574[1]
TetrachloroterephthalonitrilePotassium FluorideDimethylformamide130-1453~44[1]
TetrachloroterephthalonitrilePotassium FluorideDimethylformamide (water content 0.13%)130Not specified81.0[1]
TetrachloroterephthalonitrilePotassium FluorideDimethylformamide (water content 0.02%)130581.0[2]
TetrachloroterephthalonitrilePotassium Fluoride, 18-crown-6 etherN,N-dimethyl-formamide1406Not specified[4]

Experimental Protocols

Key Experiment: Synthesis of this compound from Tetrachloroterephthalonitrile

This protocol is based on a reported high-yield synthesis.[2]

Materials:

  • Tetrachloroterephthalonitrile

  • Potassium fluoride (KF)

  • Dimethylformamide (DMF), anhydrous

  • Ice water

  • Saturated aqueous solution of sodium chloride

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical or magnetic stirrer

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Filtration apparatus

Procedure:

  • Preparation of Reactants:

    • Dry the potassium fluoride at 500°C and then pulverize it into a fine powder.[2]

    • Ensure the dimethylformamide is anhydrous. The water content should be confirmed to be low, for example, 0.02% by weight as determined by Karl-Fischer titration.[2]

  • Reaction Setup:

    • Assemble a reactor equipped with a reflux condenser, a stirrer, and a gas inlet for an inert atmosphere (e.g., nitrogen).

    • Charge the reactor with tetrachloroterephthalonitrile, the dried and powdered potassium fluoride, and the anhydrous dimethylformamide. A typical molar ratio would involve an excess of potassium fluoride. For example, for 1.330 grams of tetrachloroterephthalonitrile, 1.743 grams of dry potassium fluoride can be used in 10 milliliters of DMF.[2]

  • Reaction:

    • With continuous agitation, heat the reaction mixture to 130°C.[2]

    • Maintain the reaction at this temperature for approximately five hours.[2]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the contents of the reactor into ice water.

    • Add a saturated aqueous solution of sodium chloride to facilitate the separation of the product.[2]

    • The product, this compound, should separate and float to the surface.[2]

    • Collect the solid product by filtration.

    • Wash the collected solid with water and then dry it thoroughly.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis Dry_KF Dry and pulverize Potassium Fluoride Charge_Reactor Charge Reactor with Tetrachloroterephthalonitrile, KF, and DMF Dry_KF->Charge_Reactor Anhydrous_DMF Ensure Anhydrous Dimethylformamide Anhydrous_DMF->Charge_Reactor Heat_React Heat to 130°C with stirring for 5 hours Charge_Reactor->Heat_React Pour_Ice_Water Pour into Ice Water Heat_React->Pour_Ice_Water Add_NaCl Add Saturated NaCl Solution Pour_Ice_Water->Add_NaCl Filter Filter to collect product Add_NaCl->Filter Wash_Dry Wash with Water and Dry Filter->Wash_Dry Purity_Analysis Purity Analysis (GC, HPLC, etc.) Wash_Dry->Purity_Analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield or High Impurity Issue Check_Moisture Check for Moisture in Reactants/Solvent Start->Check_Moisture Moisture_Present Moisture Detected Check_Moisture->Moisture_Present Yes Check_Temp Verify Reaction Temperature Check_Moisture->Check_Temp No Fix_Moisture Thoroughly dry KF. Use anhydrous solvent. Moisture_Present->Fix_Moisture Temp_Incorrect Temperature Incorrect Check_Temp->Temp_Incorrect Yes Check_Time Review Reaction Time Check_Temp->Check_Time No Fix_Temp Adjust temperature to 130-145°C range. Temp_Incorrect->Fix_Temp Time_Short Time too Short Check_Time->Time_Short Yes Check_Purification Evaluate Purification Method Check_Time->Check_Purification No Fix_Time Increase reaction time. Monitor reaction progress. Time_Short->Fix_Time Purification_Issue Ineffective Purification Check_Purification->Purification_Issue Yes Fix_Purification Recrystallize or sublimate product. Purification_Issue->Fix_Purification

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Crude Tetrafluoroterephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Tetrafluoroterephthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized from tetrachloroterephthalonitrile and potassium fluoride in a polar aprotic solvent like dimethylformamide (DMF), may contain several impurities.[1][2] These can include:

  • Unreacted Starting Material: Tetrachloroterephthalonitrile.

  • Partially Fluorinated Intermediates: Chloro-trifluoroterephthalonitriles, dichloro-difluoroterephthalonitriles, and trichloro-fluoroterephthalonitriles.

  • Solvent Residues: Residual DMF from the synthesis.

  • By-products: Formed from side reactions, though specific by-products are not extensively detailed in the provided literature.

Q2: What are the recommended purification techniques for crude this compound?

A2: The primary methods for purifying solid organic compounds like this compound are recrystallization, sublimation, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method.

PropertyValueSource
Melting Point197-199 °C[3]
AppearanceYellow to yellow-green crystalline solid[4]
SolubilitySoluble in acetone and hot methanol/ethanol. Poorly soluble in water.[3][4]

Purification Troubleshooting Guides

This section provides detailed troubleshooting for the most common purification techniques for this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5][6][7] For this compound, a mixed solvent system of ethanol and water is often a good choice due to its solubility in hot ethanol and poor solubility in water.[5][7][8]

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound.
Oiling out (product separates as a liquid). - The boiling point of the solvent is higher than the melting point of the impure compound.- The concentration of impurities is very high.- Add more of the "good" solvent (ethanol) to the hot solution to decrease the saturation.- Ensure the solution cools slowly.
Low recovery of purified product. - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before filtering.
Product is still impure after recrystallization. - The rate of cooling was too fast, trapping impurities in the crystal lattice.- The chosen solvent system is not effective for separating the specific impurities present.- Allow the solution to cool more slowly.- Consider a different solvent system or an alternative purification method like column chromatography or sublimation.

Recrystallization_Troubleshooting cluster_solutions Troubleshooting Steps start Crude Product (In Hot Solvent) cool Cool Solution start->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oil Product Oils Out cool->oil Problem boil_solvent Boil off excess solvent no_crystals->boil_solvent Too much solvent? scratch Scratch flask or add seed crystal no_crystals->scratch Supersaturated? add_solvent Add more 'good' solvent (hot) oil->add_solvent boil_solvent->cool scratch->cool add_solvent->cool

Sublimation

Sublimation is a purification technique where a solid is heated under vacuum, transitions directly into a gas, and then condenses back into a pure solid on a cold surface, leaving non-volatile impurities behind.[10][11][12] This method is particularly suitable for compounds that have a relatively high vapor pressure below their melting point and when impurities are non-volatile.[11]

Experimental Protocol: Vacuum Sublimation

  • Apparatus Setup: Place the crude, dry this compound at the bottom of a sublimation apparatus. Ensure all joints are properly greased and sealed.

  • Vacuum: Connect the apparatus to a high-vacuum line and evacuate the system.

  • Cooling: Once a stable vacuum is achieved, cool the cold finger, typically with circulating cold water.

  • Heating: Gently heat the bottom of the apparatus containing the crude material using a heating mantle or oil bath. The temperature should be high enough to induce sublimation but well below the melting point to avoid melting or decomposition. A temperature range of 100-140 °C under high vacuum is a reasonable starting point for fluorinated aromatic compounds.

  • Deposition: The purified this compound will sublime and deposit as crystals on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully remove the cold finger and scrape off the purified crystals.

Troubleshooting Sublimation

ProblemPossible Cause(s)Suggested Solution(s)
No sublimation occurs. - The temperature is too low.- The vacuum is not sufficient.- Gradually increase the temperature, but do not exceed the melting point.- Check the vacuum system for leaks.
The sample melts instead of subliming. - The temperature is too high.- Reduce the heating temperature. Ensure the pressure is low enough for sublimation to occur at a lower temperature.
Low yield of sublimed product. - Sublimation was not run for a sufficient amount of time.- The compound has a low vapor pressure under the applied conditions.- Continue the sublimation for a longer period.- Increase the temperature slightly or improve the vacuum.
The sublimed product is still impure. - The impurities have a similar vapor pressure to the product and co-sublime.- Consider a different purification technique, such as recrystallization or column chromatography, which separates compounds based on different principles.

Sublimation_Workflow start Crude Product in Sublimation Apparatus apply_vacuum Apply Vacuum start->apply_vacuum cool_finger Cool Cold Finger apply_vacuum->cool_finger heat_sample Gently Heat Sample cool_finger->heat_sample sublimation Product Sublimes (Solid to Gas) heat_sample->sublimation deposition Product Deposits on Cold Finger (Gas to Solid) sublimation->deposition end Collect Pure Crystals deposition->end

Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase (the eluent).[13] For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer better separation.[14][15][16][17] However, standard silica gel chromatography is often sufficient.

Experimental Protocol: Column Chromatography on Silica Gel

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This is known as a gradient elution. A starting gradient could be from 100% hexanes to a 90:10 hexanes:ethyl acetate mixture, with the polarity gradually increasing.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Column Chromatography

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities. - The eluent system is not optimal.- The column was not packed properly (channeling).- The sample was overloaded on the column.- Optimize the eluent system using TLC to achieve a good separation of spots.- Repack the column carefully.- Use a larger column or load less sample.
The product does not elute from the column. - The eluent is not polar enough.- The product may be decomposing on the acidic silica gel.- Gradually increase the polarity of the eluent.- Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.[13]
The product elutes too quickly (with the solvent front). - The eluent is too polar.- Start with a less polar eluent system.
Streaking or tailing of the product band. - The sample is not sufficiently soluble in the eluent.- The column is overloaded.- Choose an eluent system in which the compound is more soluble.- Load less sample.

Column_Chromatography_Logic start Crude Product tlc TLC Analysis to find suitable solvent system start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., by TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

References

Technical Support Center: Scaling Up Tetrafluoroterephthalonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of Tetrafluoroterephthalonitrile (TFTPN) production. The information is designed to assist in a seamless transition from laboratory-scale experiments to pilot and industrial-scale manufacturing.

Section 1: Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues that may arise during the synthesis and purification of this compound at a larger scale.

1.1 Synthesis Challenges

Problem Potential Cause Recommended Solutions
Reduced Yield and/or Purity - Inefficient Heat Transfer: Localized "hot spots" or uneven temperature distribution in larger reactors can lead to side reactions and degradation of the product. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. - Poor Mixing: Inadequate agitation can result in localized concentration gradients of reactants, promoting the formation of byproducts. - Moisture Contamination: The fluorination reaction is highly sensitive to moisture. In a larger-scale setup, ensuring completely anhydrous conditions for all reactants and the solvent is more difficult.- Optimize Reactor and Agitator Design: Employ reactors with appropriate jacketing and use agitators that ensure thorough mixing for the specific reactor geometry. - Controlled Reagent Addition: Implement a controlled, gradual addition of the fluorinating agent (potassium fluoride) to manage the exothermic nature of the reaction. - Strict Moisture Control: Ensure all starting materials, especially potassium fluoride and the solvent (e.g., Dimethylformamide), are thoroughly dried before use. The water content should be kept below 0.2% by weight.[1]
Incomplete Reaction - Insufficient Reaction Time: Larger volumes may require longer reaction times to achieve complete conversion. - Inactive Fluorinating Agent: Potassium fluoride can be deactivated by moisture or improper storage.- Reaction Monitoring: Regularly monitor the reaction progress using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). - Reagent Quality: Use freshly dried and finely powdered potassium fluoride to maximize its reactivity.[1]
Increased Impurity Profile - Side Reactions: At higher temperatures or with longer reaction times, side reactions such as the formation of partially fluorinated intermediates or hydrolysis of the nitrile groups may become more prevalent. - Starting Material Impurities: Impurities in the tetrachloroterephthalonitrile starting material can be carried through or react to form new byproducts.- Optimize Reaction Conditions: Carefully control the reaction temperature and time to minimize the formation of byproducts. - High-Purity Starting Materials: Use high-purity tetrachloroterephthalonitrile to reduce the introduction of impurities.

1.2 Purification Challenges

Problem Potential Cause Recommended Solutions
Difficulty in Product Isolation - Fine Particle Size: Rapid precipitation can lead to very fine particles that are difficult to filter. - Product Solubility: The product may have some solubility in the quenching and washing solutions, leading to losses.- Controlled Precipitation: Pour the reaction mixture into ice water with vigorous stirring to obtain a more easily filterable precipitate.[2] - Washing with Saturated Solution: After pouring into ice water, adding a saturated aqueous solution of sodium chloride can help to salt out the product and reduce its solubility in the aqueous phase.[2]
Inefficient Purification by Recrystallization - Solvent Selection: The solvent used for lab-scale recrystallization may not be optimal for large-scale operations due to safety, cost, or efficiency concerns. - Co-precipitation of Impurities: Impurities with similar solubility profiles to TFTPN may co-precipitate during recrystallization.- Solvent Screening: Conduct a thorough solvent screening to identify a suitable solvent for large-scale recrystallization that provides good recovery and purity. - Controlled Cooling: Implement a controlled cooling profile during recrystallization to promote the formation of pure crystals. Seeding the solution with pure TFTPN crystals may also be beneficial.
Residual Solvent in Final Product - Inefficient Drying: Drying large quantities of crystalline material can be challenging, leading to trapped solvent.- Optimize Drying Method: Utilize appropriate drying equipment for the scale of production, such as a vacuum oven with controlled temperature and pressure. Ensure the product is a fine, free-flowing powder before concluding the drying process.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up this compound production?

A1: The production of TFTPN involves hazardous materials and requires strict safety protocols. Key considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In a larger-scale setting, respiratory protection may be necessary.

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the volatile starting materials and solvents.

  • Exothermic Reaction: The fluorination reaction is exothermic. Implement robust temperature control and have an emergency cooling plan in place to prevent runaway reactions.

  • Waste Disposal: Dispose of all chemical waste, including residual reactants, solvents, and contaminated materials, in accordance with local, state, and federal regulations. TFTPN is toxic if swallowed, and appropriate waste containers should be used.

  • Material Handling: Handle tetrachloroterephthalonitrile and potassium fluoride with care to avoid inhalation of dust.

Q2: What is a typical lab-scale protocol for the synthesis of this compound?

A2: A common lab-scale synthesis involves the following steps:

  • Drying of Reagents: Potassium fluoride is dried at high temperatures (e.g., 500°C) and pulverized. The solvent, such as dimethylformamide (DMF), is dried over a suitable desiccant and distilled.[2]

  • Reaction Setup: A reactor equipped with a reflux condenser and a nitrogen inlet is charged with tetrachloroterephthalonitrile, dry potassium fluoride, and the anhydrous solvent.[2]

  • Reaction: The mixture is heated with agitation to a specific temperature (e.g., 130°C) and maintained for several hours.[2]

  • Workup: The reaction mixture is cooled and then poured into ice water. A saturated solution of sodium chloride is added to precipitate the product.[2]

  • Isolation and Drying: The precipitated solid is collected by filtration, washed with water, and dried. A typical yield for this lab-scale process is around 81.0%.[2]

Q3: How can I monitor the progress of the reaction during scale-up?

A3: Regular monitoring is crucial for process control. The most common methods include:

  • Gas Chromatography (GC): GC can be used to monitor the disappearance of the starting material (tetrachloroterephthalonitrile) and the appearance of the product (this compound).

  • High-Performance Liquid Chromatography (HPLC): HPLC is another effective technique for monitoring the reaction progress and can also be used to identify and quantify any impurities that may be forming.

Q4: What are the common impurities in this compound production, and how can they be identified?

A4: Common impurities may include:

  • Partially fluorinated intermediates: Compounds where not all chlorine atoms have been replaced by fluorine.

  • Unreacted tetrachloroterephthalonitrile: The starting material.

  • Hydrolysis products: Formation of amides or carboxylic acids from the nitrile groups if moisture is present.

These impurities can be identified and quantified using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the molecular weight and fragmentation patterns of volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of unknown impurities.

Section 3: Data Presentation

Table 1: Comparison of Typical Reaction Parameters at Different Scales (Illustrative)

ParameterLaboratory Scale (grams)Pilot Scale (kilograms)Industrial Scale (tons)
Reactant Ratio (KF/TCTPN) 4.5 - 5.0 : 14.5 - 5.0 : 1Optimized based on cost and efficiency
Solvent Volume ~10 mL / g of TCTPNOptimized for slurry handling and heat transferOptimized for process economics
Reaction Temperature 120 - 140 °C120 - 140 °C (with precise control)Tightly controlled to minimize byproducts
Reaction Time 4 - 6 hours6 - 10 hours (or until completion by IPC)Continuously monitored and optimized
Typical Yield ~80%75 - 85%>80%
Typical Purity (post-workup) >98%>98%>99%

Note: This table provides illustrative data. Actual parameters will vary depending on the specific process and equipment.

Section 4: Experimental Protocols

Detailed Methodology for Laboratory-Scale Synthesis of this compound

Materials:

  • Tetrachloroterephthalonitrile (1.330 g)

  • Potassium fluoride (1.743 g, dried at 500°C and pulverized)

  • Dimethylformamide (10 mL, anhydrous)

  • Ice water

  • Saturated aqueous sodium chloride solution

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Buchner funnel and filter flask

Procedure:

  • Set up the reaction apparatus and ensure it is dry and purged with nitrogen.

  • Charge the flask with tetrachloroterephthalonitrile, dry potassium fluoride, and anhydrous dimethylformamide.

  • Begin stirring the mixture and heat it to 130°C.

  • Maintain the reaction at this temperature for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice water while stirring vigorously.

  • Add a saturated aqueous solution of sodium chloride to the mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with deionized water.

  • Dry the purified product in a vacuum oven. The expected yield is approximately 81.0%.[2]

Section 5: Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Isolation & Purification reagent_prep Reagent Preparation (Drying KF and Solvent) reactor_setup Reactor Setup (Inert Atmosphere) reagent_prep->reactor_setup charging Charging Reactants (TCTPN, KF, Solvent) reactor_setup->charging heating Heating and Stirring (e.g., 130°C) charging->heating monitoring Reaction Monitoring (GC/HPLC) heating->monitoring quenching Quenching (Ice Water) monitoring->quenching precipitation Precipitation (Saturated NaCl) quenching->precipitation filtration Filtration precipitation->filtration washing Washing (Water) filtration->washing drying Drying washing->drying final_product final_product drying->final_product Final Product (this compound)

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting start Low Yield or Purity Issue check_temp Verify Temperature Control start->check_temp During Synthesis check_mixing Evaluate Mixing Efficiency start->check_mixing During Synthesis check_moisture Check for Moisture Contamination start->check_moisture During Synthesis check_precipitation Optimize Precipitation Conditions start->check_precipitation During Purification check_recrystallization Review Recrystallization Protocol start->check_recrystallization During Purification check_drying Assess Drying Procedure start->check_drying During Purification solution1 solution1 check_temp->solution1 Optimize Heat Transfer solution2 solution2 check_mixing->solution2 Improve Agitation solution3 solution3 check_moisture->solution3 Ensure Anhydrous Conditions solution4 solution4 check_precipitation->solution4 Control Cooling Rate solution5 solution5 check_recrystallization->solution5 Screen Solvents solution6 solution6 check_drying->solution6 Optimize Drying Method

Caption: Troubleshooting decision tree for scaling up TFTPN production.

References

controlling reaction conditions for Tetrafluoroterephthalonitrile polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the polymerization of tetrafluoroterephthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling reaction conditions and troubleshooting common issues encountered during the synthesis of poly(aryl ether nitrile)s from this monomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the polymerization of this compound?

A1: The polymerization of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophilic co-monomer, such as a bisphenol or an aromatic diamine, attacks the electron-deficient aromatic ring of the this compound, displacing a fluoride ion. The reaction continues in a stepwise manner to form the poly(aryl ether nitrile) chain.

Q2: What are the common co-monomers used with this compound?

A2: Common co-monomers are aromatic diphenols, such as Bisphenol A (BPA), and aromatic diamines. The choice of co-monomer will significantly influence the final properties of the polymer, including its thermal stability, solubility, and mechanical strength.

Q3: Why is my polymer discolored (yellow or brown)?

A3: Discoloration in aromatic polymers is often a result of oxidation or side reactions at high temperatures. It can also be caused by impurities in the monomers or solvent. To mitigate this, ensure high purity of all reactants and solvents, and consider conducting the polymerization under an inert atmosphere (e.g., nitrogen or argon). Optimizing the reaction temperature to the lowest effective level can also help prevent thermal degradation.

Q4: My polymer has poor solubility. What can I do?

A4: Poor solubility is a common challenge with rigid-chain aromatic polymers. This can be due to high molecular weight, strong intermolecular interactions (like dipole-dipole interactions from the nitrile groups), or a high degree of crystallinity. Trying a wider range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) may be effective. If the polymer is intended for processing, synthesizing a lower molecular weight version by adjusting monomer stoichiometry or reaction time might be necessary.

Troubleshooting Guide

This guide addresses specific problems that may arise during the polymerization of this compound.

Problem: Low Polymer Molecular Weight

Low molecular weight is a frequent issue in polycondensation reactions and can be attributed to several factors.

Possible Causes & Solutions:

CauseRecommended Action
Imprecise Monomer Stoichiometry Carefully and accurately weigh all monomers. An exact 1:1 molar ratio of this compound to the di-functional co-monomer is crucial for achieving high molecular weight.
Monomer Impurities Purify monomers before use. Impurities can act as chain terminators, preventing the growth of long polymer chains. Recrystallization or sublimation are common purification methods.
Presence of Water Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Water can react with the activated aromatic ring or the catalyst, inhibiting the polymerization. Use anhydrous solvents.
Suboptimal Reaction Temperature A temperature that is too low will result in a slow reaction rate and incomplete polymerization. Conversely, a temperature that is too high can lead to side reactions and polymer degradation. The optimal temperature should be determined experimentally, but a starting point is often in the range of 150-180°C.
Insufficient Reaction Time Polycondensation reactions can be slow. Ensure the reaction is allowed to proceed for a sufficient duration to achieve high molecular weight. Monitoring the viscosity of the reaction mixture can be a good indicator of polymerization progress.
Ineffective Catalyst Use a fresh, high-purity catalyst such as potassium carbonate (K₂CO₃). The catalyst should be finely ground to maximize its surface area. The optimal catalyst concentration should be determined, as too little will be ineffective and too much can promote side reactions.
Problem: Gel Formation (Cross-linking)

Gel formation indicates the occurrence of unwanted cross-linking reactions, which can render the polymer insoluble and difficult to process.

Possible Causes & Solutions:

CauseRecommended Action
High Reaction Temperature Extremely high temperatures can promote side reactions, including those involving the nitrile groups, which can lead to cross-linking. Carefully control the reaction temperature and avoid localized overheating.
Polyfunctional Impurities Impurities in the monomers with more than two reactive sites can act as cross-linking agents. Ensure the purity of your monomers.
Side Reactions of Nitrile Groups Under certain conditions, nitrile groups can undergo side reactions. While less common at typical polymerization temperatures, it is a possibility. Lowering the reaction temperature may help to minimize these reactions.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of poly(aryl ether nitrile)s from this compound and a bisphenol, based on analogous polymer systems. These values should be considered as a starting point for optimization.

ParameterTypical RangeNotes
Reaction Temperature (°C) 150 - 180Higher temperatures can increase the reaction rate but also risk side reactions.
Reaction Time (h) 6 - 24Longer reaction times generally lead to higher molecular weights.
Solvent NMP, DMAcPolar aprotic solvents are necessary to dissolve the monomers and the resulting polymer.
Catalyst K₂CO₃A weak base is typically used to deprotonate the bisphenol.
Catalyst Concentration (mol %) 10 - 30 (relative to bisphenol)The optimal concentration depends on the specific reactants and conditions.
Monomer Concentration (M) 0.1 - 0.5Higher concentrations can lead to higher molecular weights but may also increase viscosity, making stirring difficult.

Experimental Protocols

Key Experiment: Synthesis of a Poly(aryl ether nitrile) from this compound and Bisphenol A

This protocol provides a general procedure for the synthesis of a poly(aryl ether nitrile).

Materials:

  • This compound (purified)

  • Bisphenol A (BPA) (purified)

  • Potassium Carbonate (K₂CO₃) (anhydrous, finely ground)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet, add equimolar amounts of this compound and Bisphenol A.

  • Addition of Catalyst and Solvents: Add potassium carbonate (in slight excess, e.g., 1.1 equivalents per mole of Bisphenol A). Add NMP to achieve the desired monomer concentration (e.g., 20% solids w/v) and a sufficient amount of toluene to fill the Dean-Stark trap.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150°C) under a slow stream of nitrogen/argon. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing any residual water. Continue this process for 2-4 hours.

  • Polymerization: After dehydration, slowly raise the temperature to 170-180°C to remove the toluene. Maintain the reaction at this temperature with vigorous stirring for 8-16 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: After the reaction is complete, cool the viscous solution to room temperature and dilute it with additional NMP if necessary. Slowly pour the polymer solution into a large volume of vigorously stirring methanol to precipitate the polymer.

  • Washing and Drying: Collect the fibrous polymer by filtration. Wash the polymer repeatedly with hot water and then with methanol to remove any remaining salts and solvent. Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Visualizations

Logical Workflow for Troubleshooting Low Molecular Weight

Troubleshooting_Low_Molecular_Weight start Low Molecular Weight Observed check_stoichiometry Verify Monomer Stoichiometry start->check_stoichiometry stoichiometry_ok Stoichiometry OK check_stoichiometry->stoichiometry_ok check_purity Check Monomer Purity purity_ok Purity OK check_purity->purity_ok check_conditions Review Reaction Conditions (Temp, Time, Catalyst) conditions_ok Conditions OK check_conditions->conditions_ok check_water Ensure Anhydrous Conditions water_ok System is Dry check_water->water_ok stoichiometry_ok->check_purity Yes adjust_stoichiometry Action: Recalculate and re-weigh monomers stoichiometry_ok->adjust_stoichiometry No purity_ok->check_conditions Yes purify_monomers Action: Purify monomers (recrystallization/sublimation) purity_ok->purify_monomers No conditions_ok->check_water Yes optimize_conditions Action: Optimize temperature, increase time, or adjust catalyst concentration conditions_ok->optimize_conditions No dry_system Action: Dry glassware, use anhydrous solvents, employ azeotropic dehydration water_ok->dry_system No success High Molecular Weight Achieved water_ok->success Yes adjust_stoichiometry->start purify_monomers->start optimize_conditions->start dry_system->start

Caption: Troubleshooting workflow for addressing low molecular weight in polymerization.

Experimental Workflow for Poly(aryl ether nitrile) Synthesis

Experimental_Workflow A 1. Monomer & Catalyst Charging B 2. Add Solvents (NMP, Toluene) A->B C 3. Azeotropic Dehydration (~140-150°C, 2-4h) B->C D 4. Polymerization (~170-180°C, 8-16h) C->D E 5. Cooling and Dilution D->E F 6. Precipitation in Methanol E->F G 7. Filtration and Washing F->G H 8. Vacuum Drying G->H I Final Polymer H->I

Caption: Step-by-step experimental workflow for synthesizing poly(aryl ether nitrile).

troubleshooting low molecular weight in PIM-1 polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PIM-1 (Polymer of Intrinsic Microporosity-1) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of PIM-1, with a particular focus on addressing the challenge of achieving high molecular weight.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for PIM-1 polymerization?

A1: PIM-1 is synthesized via a step-growth polymerization, specifically a double aromatic nucleophilic substitution reaction. The process typically involves the reaction of two monomers: 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) and a tetra-substituted aromatic nitrile, most commonly tetrafluoroterephthalonitrile (TFTPN) or tetrachloroterephthalonitrile (TCTPN). The reaction is typically carried out in a high-boiling aprotic solvent in the presence of a weak base, such as potassium carbonate (K₂CO₃).

Q2: What are the primary causes of low molecular weight in PIM-1 polymerization?

A2: Low molecular weight in PIM-1 synthesis is a frequent challenge and can be attributed to several key factors:

  • Monomer Impurity: Impurities in the TTSBI or TFTPN/TCTPN monomers can act as chain terminators, preventing the formation of long polymer chains.

  • Inaccurate Stoichiometry: A precise 1:1 molar ratio of the two monomers is crucial for achieving high molecular weight in step-growth polymerization. Any deviation can lead to an excess of one monomer, limiting the final chain length.[1]

  • Suboptimal Reaction Conditions: Reaction temperature and time significantly impact polymerization. Temperatures that are too low can result in slow reaction rates and incomplete polymerization, while excessively high temperatures or prolonged reaction times can lead to side reactions and polymer degradation.

  • Inefficient Mixing: Inadequate stirring can lead to localized imbalances in stoichiometry and temperature, resulting in a non-uniform polymer with a lower average molecular weight.

  • Presence of Water: Water can react with the monomers and the growing polymer chains, interfering with the polymerization process and leading to lower molecular weights.

Troubleshooting Guide: Low Molecular Weight

This guide provides a systematic approach to diagnosing and resolving issues related to low molecular weight in your PIM-1 polymerization.

Issue 1: Consistently obtaining low molecular weight PIM-1 (Mw < 50,000 g/mol ).

Possible Cause 1: Monomer Impurity

  • How to Diagnose:

    • Check the purity of your TTSBI and TFTPN/TCTPN monomers using techniques like NMR spectroscopy or melting point analysis.

    • Even commercially available high-purity monomers can degrade over time or absorb moisture.

  • Solution:

    • Purify the monomers before use. A detailed protocol for monomer purification is provided in the "Experimental Protocols" section below.[2]

    • Store purified monomers in a desiccator under an inert atmosphere.

Possible Cause 2: Inaccurate Monomer Stoichiometry

  • How to Diagnose:

    • Review your weighing and transfer procedures. Ensure that you are using a high-precision balance and that all material is quantitatively transferred to the reaction vessel.

    • Even small errors in weighing can significantly impact the stoichiometry.

  • Solution:

    • Carefully weigh the monomers to ensure a 1:1 molar ratio. It is advisable to prepare stock solutions of the monomers if performing multiple reactions to improve consistency.

    • A slight excess of the dihalo-monomer (TFTPN or TCTPN) can be used to ensure complete reaction of the diol, but a large excess will limit the molecular weight.[3]

Possible Cause 3: Suboptimal Reaction Temperature or Time

  • How to Diagnose:

    • Compare your reaction parameters to established protocols. "Low-temperature" methods are typically run at 50-70°C for extended periods (e.g., 24-72 hours), while "high-temperature" methods are performed at 150-160°C for shorter durations (e.g., 8-60 minutes).[4][5]

    • Monitor the viscosity of the reaction mixture. A significant increase in viscosity is a good indicator of successful polymerization and high molecular weight.[4]

  • Solution:

    • For "high-temperature" synthesis, ensure rapid and uniform heating to the target temperature.

    • For "low-temperature" synthesis, ensure the reaction is allowed to proceed for a sufficient duration.

    • Optimize the reaction time for your specific setup by taking aliquots at different time points and analyzing the molecular weight.

Possible Cause 4: Presence of Water

  • How to Diagnose:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents and reagents.

  • Solution:

    • Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas (e.g., nitrogen or argon).

    • Use freshly distilled or commercially available anhydrous solvents.

    • Dry the potassium carbonate catalyst before use.

Data Presentation

Table 1: Effect of Reaction Conditions on PIM-1 Molecular Weight

Monomer CombinationTemperature (°C)Time (h)Mw ( g/mol )Mn ( g/mol )Dispersity (Đ)Reference
TTSBI + TCTPN140670,70037,3001.9[6]
TTSBI + TCTPN160244,90025,9001.7[6]
TTSBI + TFTPN160224,5008,3002.9[6]
TTSBI + TFTPN6096233,582132,9741.757[7]

Table 2: Effect of Monomer Stoichiometry on PIM-1 Molecular Weight

Molar Ratio (TFTPN:TTSBI)Mw ( g/mol )Reference
1.1 : 18,000 - 10,000[3]
1.025 : 120,000 - 30,000[3]
1 : 1> 50,000[3]

Experimental Protocols

Protocol 1: Monomer Purification

  • 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI):

    • Dissolve the crude TTSBI in a minimum amount of hot methanol.

    • If colored impurities are present, add a small amount of activated carbon and heat for a short period.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

    • Collect the white, crystalline product by vacuum filtration and wash with a small amount of cold methanol.

    • Dry the purified TTSBI in a vacuum oven at 80-100°C overnight.[2]

  • This compound (TFTPN):

    • Place the crude TFTPN in a sublimation apparatus.

    • Heat the apparatus to 150°C under a high vacuum.

    • Collect the sublimed, pure TFTPN from the cold finger of the apparatus.[2]

    • Store the purified TFTPN in a desiccator.

Protocol 2: High-Temperature PIM-1 Polymerization

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of purified TTSBI and TFTPN.

  • Add anhydrous potassium carbonate (K₂CO₃) in a 3-fold molar excess relative to the monomers.

  • Add anhydrous N,N-dimethylacetamide (DMAc) and toluene (typically in a 2:1 volume ratio) to achieve a monomer concentration of approximately 10-15% (w/v).

  • Purge the flask with nitrogen for at least 30 minutes.

  • Heat the reaction mixture to 160°C with vigorous stirring.

  • Monitor the reaction by observing the increase in viscosity. The reaction is typically complete within 40-60 minutes.

  • Once a significant increase in viscosity is observed, cool the reaction mixture and pour it into a large excess of methanol to precipitate the polymer.

  • Collect the fibrous yellow polymer by filtration, wash thoroughly with water and methanol, and dry in a vacuum oven at 120°C.[4][6]

Visualizations

PIM1_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Analysis Monomer_Purification Monomer Purification (TTSBI & TFTPN/TCTPN) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Drying Drying of Glassware, Solvents, and Catalyst Drying->Reaction_Setup Polymerization Polymerization (High Temperature) Reaction_Setup->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Polymer Purification (Washing & Drying) Precipitation->Purification Characterization Characterization (GPC, NMR) Purification->Characterization

Caption: Workflow for PIM-1 Polymerization.

Troubleshooting_Low_MW Start Low Molecular Weight Observed Check_Monomers Check Monomer Purity & Stoichiometry Start->Check_Monomers Check_Conditions Review Reaction Conditions (T, t) Start->Check_Conditions Check_Setup Verify Anhydrous Conditions Start->Check_Setup Purify_Monomers Purify Monomers Check_Monomers->Purify_Monomers Impure Adjust_Stoichiometry Re-weigh & Adjust Stoichiometry Check_Monomers->Adjust_Stoichiometry Incorrect Optimize_Conditions Optimize Temperature & Time Check_Conditions->Optimize_Conditions Suboptimal Ensure_Anhydrous Thoroughly Dry All Components Check_Setup->Ensure_Anhydrous Moisture Present High_MW High Molecular Weight Achieved Purify_Monomers->High_MW Adjust_Stoichiometry->High_MW Optimize_Conditions->High_MW Ensure_Anhydrous->High_MW

Caption: Troubleshooting Decision Tree for Low Molecular Weight PIM-1.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions cluster_result Outcome Linear_Polymer Linear High MW PIM-1 Branching Branching Crosslinking Cross-linking (Network Formation) Branching->Crosslinking Low_Soluble_MW Low Soluble Molecular Weight Branching->Low_Soluble_MW Crosslinking->Low_Soluble_MW Monomers Monomers (TTSBI + TFTPN) Monomers->Linear_Polymer Monomers->Branching

Caption: Side Reactions Leading to Low Soluble Molecular Weight.

References

Technical Support Center: Optimizing Solvent Systems for Tetrafluoroterephthalonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving tetrafluoroterephthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions for this compound?

A1: this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] The electron-deficient nature of the aromatic ring, due to the four fluorine atoms and two nitrile groups, facilitates the attack of nucleophiles.[1] This makes it a valuable intermediate for synthesizing a wide range of functionalized aromatic compounds.[2]

Q2: Which solvents are recommended for SNAr reactions with this compound?

A2: The choice of solvent is critical and depends on the nucleophile and desired reaction outcome. Common solvents for SNAr reactions on polyfluoroaromatic compounds include:

  • Aprotic Polar Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are often used to dissolve the reactants and facilitate the formation of the Meisenheimer complex.[3][4]

  • Ethers: Tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and dioxane can be suitable for certain reactions.[4]

  • Alcohols: While less common due to potential side reactions, alcohols like tert-amyl alcohol or isopropanol can be used, particularly with amine nucleophiles.[3][4] It is important to use hindered alcohols to prevent them from acting as nucleophiles.[4]

  • Non-polar Solvents: Toluene is sometimes used, occasionally with a small amount of a polar aprotic solvent as an additive to increase the reaction rate.[4]

Q3: How can I monitor the progress of my reaction?

A3: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and easy method to observe the consumption of starting material and the formation of the product.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the formation of the desired product and any side products.[3]

  • Gas Chromatography (GC): Useful for volatile products and starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR can be particularly useful for monitoring the disappearance of the starting material and the appearance of new fluorine-containing species.[6]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Solubility of Starting Materials - Select a solvent with higher solubilizing power for your specific reactants. For instance, if starting materials are poorly soluble in THF, consider switching to DMF or DMSO.[7] - Gently heating the reaction mixture can improve solubility, but be cautious of potential side reactions at higher temperatures.[7]
Insufficiently Nucleophilic Reagent - If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base (e.g., K₂CO₃, K₃PO₄, or an organic base like triethylamine) can deprotonate the nucleophile, increasing its reactivity.
Presence of Water - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. Moisture can react with strong bases and some nucleophiles, and can also lead to the formation of undesired phenol byproducts.[8]
Incorrect Reaction Temperature - Some SNAr reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider heating it. Start with a moderate temperature (e.g., 60-80 °C) and monitor for product formation and decomposition.[3]
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Steps
Di- or Tri-substitution This compound has four reactive sites. To achieve mono-substitution, carefully control the stoichiometry. Use of a 1:1 ratio of nucleophile to substrate is a good starting point. Slow addition of the nucleophile can also favor mono-substitution.
Reaction with Solvent - If using an alcohol as a solvent, it may compete with your intended nucleophile. Switch to a more hindered alcohol or a non-nucleophilic solvent like DMF or DMSO.[4]
Ortho vs. Para Substitution - The regioselectivity of the reaction can be influenced by the solvent system. For example, in reactions with sodium methoxide on a similar compound, a higher concentration of a protic solvent (methanol) favored para-substitution, while a less protic environment (ether with low methanol content) favored ortho-substitution. Consider screening solvent mixtures to optimize for the desired isomer.
Hydrolysis of Nitrile Groups - Under strongly acidic or basic conditions, particularly in the presence of water and at elevated temperatures, the nitrile groups can be hydrolyzed to amides or carboxylic acids. Ensure your reaction conditions are not excessively harsh and that the workup is performed promptly.

Data Presentation

Table 1: Representative Solvent Effects on SNAr Reaction Yields with this compound

Disclaimer: The following data is illustrative and based on typical outcomes for SNAr reactions on activated fluoroaromatics. Actual yields will vary depending on the specific nucleophile, temperature, and reaction time.

NucleophileSolventBaseTemperature (°C)Typical Yield (%)
AnilineDMFK₂CO₃100High (>90%)
AnilineTolueneK₂CO₃100Moderate (40-60%)
Sodium MethoxideMethanol-60High (>90%)
Sodium MethoxideTHF-60Moderate (50-70%)
EthanethiolAcetonitrileK₂CO₃80High (>90%)
EthanethiolEthanolK₂CO₃80Moderate-High (70-85%)

Experimental Protocols

General Protocol for the SNAr Reaction of this compound with an Amine Nucleophile
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, to achieve a concentration of 0.1-0.5 M).

  • Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq) and a base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.

  • Extraction: If the product is not a solid, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow start Start prep 1. Prepare Reactants - this compound - Anhydrous Solvent - Base start->prep reaction 2. Reaction - Add Nucleophile - Heat and Stir - Monitor Progress (TLC, LC-MS) prep->reaction workup 3. Work-up - Cool Reaction - Quench with Water reaction->workup extraction 4. Extraction - Extract with Organic Solvent workup->extraction purification 5. Purification - Dry and Concentrate - Column Chromatography or Recrystallization extraction->purification product Final Product purification->product

Caption: General experimental workflow for SNAr reactions of this compound.

troubleshooting_logic start Low or No Yield solubility Check Solubility of Starting Materials start->solubility Is everything dissolved? temp Increase Reaction Temperature solubility->temp Yes success Improved Yield solubility->success No, changed solvent base Add/Change Base temp->base Still low yield temp->success Reaction proceeds water Check for Water Contamination base->water Still low yield base->success Reaction proceeds water->success Dried reagents/solvents

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Managing Moisture Sensitivity in Tetrafluoroterephthalonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing moisture sensitivity during the synthesis of Tetrafluoroterephthalonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is moisture control so critical in the synthesis of this compound?

A1: Moisture control is paramount because water readily reacts with the starting materials or intermediates, leading to the formation of a water-soluble hydroxylated byproduct.[1] This side reaction significantly reduces the yield of the desired this compound.[1] The synthesis involves a halogen exchange reaction with potassium fluoride, and the presence of water can also affect the reactivity of the fluoride source.

Q2: What is the maximum allowable water content in the reaction solvent?

A2: The water content in the polar aprotic solvent, such as dimethylformamide (DMF), should not exceed 0.2% by weight to minimize the formation of byproducts and ensure a high yield of this compound.[1]

Q3: How can I accurately measure the water content in my solvent?

A3: Karl Fischer (KF) titration is the most accurate and specific method for determining the water content in your solvent.[2][3] This technique is highly sensitive to water and is not affected by other volatile components. Both volumetric and coulometric KF titration methods can be used, depending on the expected water content.[3]

Q4: What are the visible signs of moisture contamination in my reaction?

A4: While there may not be immediate, dramatic visual cues, signs of moisture contamination can include a lower than expected yield of the final product and the presence of unexpected impurities during analysis (e.g., by GC-MS or NMR). The formation of the hydroxylated byproduct, being water-soluble, might also affect the work-up and isolation procedure.[1]

Q5: Can I use any drying agent for the solvent and reagents?

A5: No, the choice of drying agent is crucial. For polar aprotic solvents like DMF, molecular sieves (3Å or 4Å) are highly effective. Phosphorus pentoxide (P₂O₅) can also be used, but care must be taken as it can react with certain solvents. For drying potassium fluoride, high-temperature calcination (e.g., at 500°C) is recommended.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step Verification Method
Excessive moisture in the solvent. Dry the solvent (e.g., DMF) over activated molecular sieves (3Å) for at least 24 hours before use. Distill the solvent under reduced pressure and store it under an inert atmosphere.Perform Karl Fischer titration to confirm water content is below 0.2% by weight.[1]
Incomplete drying of potassium fluoride (KF). Dry the potassium fluoride in a furnace at high temperature (e.g., 500°C) for several hours immediately before use.[4] Allow it to cool in a desiccator under vacuum.The reactivity of KF is directly related to its dryness. A properly dried KF will appear as a fine, free-flowing powder.
Moisture introduced during reaction setup. Oven-dry all glassware at >120°C for at least 4 hours and assemble the apparatus while hot, or cool it under a stream of dry inert gas (Nitrogen or Argon).[5][6]Ensure all joints are properly sealed with high-vacuum grease. Maintain a positive pressure of inert gas throughout the reaction.
Atmospheric moisture ingress during the reaction. Use a well-sealed reaction setup with a bubbler to indicate a positive flow of inert gas.[7] Perform the reaction under a continuous, gentle stream of dry nitrogen or argon.Check for leaks in the system before starting the reaction.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Step Verification Method
Formation of hydroxylated byproduct due to moisture. Implement rigorous drying procedures for all reagents and solvents as outlined in "Issue 1".Analyze the crude product using GC-MS or LC-MS to identify the mass of the impurity, which should correspond to the hydroxylated derivative.
Incomplete reaction. Ensure the reaction is heated to the appropriate temperature (e.g., 130°C for DMF) and run for a sufficient amount of time (e.g., five hours).[4]Monitor the reaction progress using an appropriate analytical technique like GC or TLC.
Ineffective purification. Recrystallize the crude product from a suitable solvent. Alternatively, column chromatography on silica gel may be used to separate the desired product from more polar impurities.Analyze the purified product by NMR and melting point determination to confirm its purity. The melting point of pure this compound is 197-199°C.[8][9]

Quantitative Data Summary

Parameter Condition A (Optimal) Condition B (Sub-optimal) Reference
Solvent Water Content < 0.02%> 0.2%[1][4]
Potassium Fluoride Dried at 500°CUsed as received[4]
Reaction Atmosphere Dry NitrogenAmbient Air[4][6]
Expected Yield > 80%< 50%[1][4]
Product Purity > 99%Lower, with hydroxylated impurities[1]

Experimental Protocols

Protocol 1: Rigorous Drying of Dimethylformamide (DMF)
  • Initial Drying: Stir commercial DMF over calcium hydride (CaH₂) for 24 hours.

  • Decantation: Carefully decant the DMF into a dry distillation flask.

  • Distillation: Distill the DMF under reduced pressure. Discard the initial and final fractions.

  • Storage: Store the freshly distilled DMF over activated 3Å molecular sieves in a sealed flask under a nitrogen atmosphere.

  • Verification: Before use, take an aliquot of the dried DMF using a dry syringe and determine the water content using Karl Fischer titration. The water content should be below 0.02% for best results.[4]

Protocol 2: Karl Fischer Titration for Water Content in DMF
  • Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.

  • Solvent Preparation: Add a suitable volume of anhydrous methanol to the titration cell and titrate with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.

  • Sample Addition: Using a dry, gas-tight syringe, inject a precisely weighed amount of the dried DMF sample into the titration cell.

  • Titration: Titrate the sample with the Karl Fischer reagent to the endpoint.

  • Calculation: The instrument software will automatically calculate the water content in ppm or percentage.

Visualizations

experimental_workflow cluster_prep Reagent & Glassware Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification glassware Oven-dry Glassware (>120°C, 4h) assemble Assemble Reaction Apparatus under N₂/Ar glassware->assemble Assemble hot or cool under N₂/Ar kf Dry Potassium Fluoride (500°C, 4h) kf_cool Cool KF in Desiccator kf->kf_cool solvent Dry & Distill Solvent (e.g., DMF) solvent_kf Verify Solvent H₂O (Karl Fischer < 0.02%) solvent->solvent_kf add_reagents Add Reagents: Tetrachloroterephthalonitrile, Dry KF, Dry Solvent kf_cool->add_reagents solvent_kf->add_reagents assemble->add_reagents react Heat & Stir (e.g., 130°C, 5h) under N₂/Ar add_reagents->react quench Pour into Ice Water react->quench filter Filter Precipitate quench->filter wash Wash with Water filter->wash dry Dry Product wash->dry purify Recrystallize or Column Chromatography dry->purify

Caption: Experimental workflow for this compound synthesis.

troubleshooting_flowchart start Low Yield or Impure Product check_moisture Was moisture rigorously excluded? start->check_moisture check_reagents Were reagents and solvents properly dried? check_moisture->check_reagents Yes dry_reagents Action: Re-dry all reagents and solvents. Verify with Karl Fischer titration. check_moisture->dry_reagents No check_atmosphere Was an inert atmosphere maintained throughout? check_reagents->check_atmosphere Yes check_reagents->dry_reagents No check_conditions Were reaction temperature and time optimal? check_atmosphere->check_conditions Yes improve_inert Action: Check for leaks. Ensure positive inert gas pressure. check_atmosphere->improve_inert No optimize_conditions Action: Monitor reaction progress (TLC/GC). Adjust time/temp as needed. check_conditions->optimize_conditions No review_purification Review purification method. Consider recrystallization or chromatography. check_conditions->review_purification Yes dry_reagents->start improve_inert->start optimize_conditions->start success Problem Solved review_purification->success

Caption: Troubleshooting flowchart for this compound synthesis.

References

Technical Support Center: Tetrafluoroterephthalonitrile (TFTPN) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrafluoroterephthalonitrile (TFTPN) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary type of reaction that this compound undergoes?

A1: this compound is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The aromatic ring is extremely electron-deficient due to the presence of four strongly electron-withdrawing fluorine atoms and two nitrile (-CN) groups. This electronic nature facilitates the attack of nucleophiles, leading to the displacement of one or more fluoride ions.[1][2]

Q2: Is a catalyst required for SNAr reactions with TFTPN?

A2: While not a catalyst in the traditional sense of being regenerated in a catalytic cycle, a base is typically essential for these reactions. The role of the base is to deprotonate the incoming nucleophile (such as a phenol, thiol, or amine), converting it into a more potent anionic nucleophile (e.g., a phenoxide or thiolate).[3] This greatly accelerates the rate of nucleophilic attack on the electron-poor TFTPN ring. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N).[4][5][6]

Q3: What is the mechanism of the SNAr reaction on TFTPN?

A3: The reaction proceeds via a two-step addition-elimination mechanism .

  • Addition Step: The nucleophile attacks one of the carbon atoms bonded to a fluorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][6][7][8] This step is typically the rate-determining step.[8]

  • Elimination Step: The aromaticity of the ring is restored by the elimination of a fluoride ion (F⁻), which is a good leaving group in this context.[6][7]

Q4: Which solvents are suitable for TFTPN reactions?

A4: Polar aprotic solvents are generally preferred as they can solvate the base and the intermediate complex without interfering with the reaction. Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (MeCN).[4][5][9][10] The choice of solvent can depend on the reaction temperature and the specific reactants involved.[9]

Q5: Can I control the degree of substitution on the TFTPN ring?

A5: Yes, the degree of substitution (mono-, di-, tri-, or tetra-substitution) can often be controlled by manipulating the stoichiometry of the nucleophile. Using one equivalent of the nucleophile will favor mono-substitution, while using an excess will lead to higher degrees of substitution. However, achieving selective mono-substitution can be challenging and may require careful optimization of reaction conditions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently strong base to deprotonate the nucleophile. 2. Reaction temperature is too low. 3. Nucleophile is too weak. 4. Impurities (e.g., water) in reactants or solvent are quenching the base or reacting with TFTPN.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Consider pre-forming the anionic nucleophile with a strong base before adding TFTPN.[11] 4. Ensure all reactants and solvents are anhydrous. Dry solvents over appropriate drying agents and dry glassware thoroughly.
Formation of Multiple Products (Over-substitution) 1. Stoichiometry of the nucleophile is too high. 2. Reaction time is too long or temperature is too high, allowing for subsequent substitutions.1. Reduce the equivalents of the nucleophile (e.g., use 1.0-1.1 equivalents for mono-substitution). 2. Monitor the reaction closely using TLC or GC/MS and stop the reaction once the desired product is maximized. 3. Consider running the reaction at a lower temperature to improve selectivity.
Difficult to Purify Product Mixture 1. Formation of closely related substitution products (e.g., mono- and di-substituted). 2. Unforeseen side reactions. For example, reactions with bifunctional nucleophiles like 2-aminophenol can sometimes lead to complex mixtures instead of the desired cyclized product.[12] 3. Presence of unreacted starting material.1. Optimize reaction conditions (stoichiometry, temperature, time) to favor a single product. 2. Use high-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient for separation. 3. If a specific side product is identified, adjust the reaction conditions to suppress its formation. For complex mixtures, re-evaluate the synthetic route. 4. Ensure the reaction goes to completion or use a suitable workup procedure to remove unreacted TFTPN.
Catalyst/Base Deactivation 1. The base is being consumed by acidic impurities or moisture. 2. The base is not soluble enough in the chosen solvent.1. Purify all reactants and ensure the use of anhydrous solvents. 2. Use a slight excess of the base (e.g., 2.0 equivalents or more).[6] 3. Choose a solvent in which the base has better solubility or consider using a phase-transfer catalyst.

Experimental Protocols

Below are representative methodologies for key SNAr reactions involving TFTPN.

Protocol 1: Synthesis of a Spirobifluorene-based Polymer of Intrinsic Microporosity (PIM-SBF)

This protocol describes the reaction of TFTPN with a bis-catechol monomer to form a high-molecular-weight polymer.

Reactants and Conditions Summary

ReagentMolar Eq.Amount
2,2',3,3'-Tetrahydroxy-9,9'-spirobifluorene1.013.14 mmol
This compound (TFTPN)1.013.14 mmol
Anhydrous Potassium Carbonate (K₂CO₃)8.0105.15 mmol
Anhydrous Dimethylformamide (DMF)-66 mL
Parameter Value
Temperature65 °C
Reaction Time92 hours

Detailed Procedure [5]

  • Reaction Setup: In a flask equipped with a nitrogen inlet and a magnetic stirrer, dissolve 2,2',3,3'-Tetrahydroxy-9,9'-spirobifluorene (1.0 eq, 13.14 mmol) and this compound (1.0 eq, 13.14 mmol) in anhydrous DMF (66 mL) at room temperature under a nitrogen atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (8.0 eq, 105.15 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 65 °C and maintain for 92 hours with vigorous stirring.

  • Workup: After cooling to room temperature, pour the viscous reaction mixture into water (500 mL).

  • Precipitation: Acidify the aqueous mixture with hydrochloric acid (2M). The polymer will precipitate out of solution.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

Protocol 2: Synthesis of a Carbazole-Substituted Derivative

This protocol details the tetra-substitution on TFTPN using a carbazole nucleophile and a strong base.

Reactants and Conditions Summary

ReagentMolar Eq.Amount
Dimethyl 4,4'-(9H-carbazole-3,6-diyl)dibenzoate4.210.5 mmol
This compound (TFTPN)1.02.5 mmol
Sodium Hydride (NaH, 60% dispersion)8.020.0 mmol
Anhydrous Tetrahydrofuran (THF)-120 mL
Parameter Value
TemperatureRoom Temperature
Reaction Time24 hours

Detailed Procedure [13]

  • Nucleophile Activation: Under a nitrogen atmosphere, dissolve dimethyl 4,4'-(9H-carbazole-3,6-diyl)dibenzoate (4.2 eq, 10.5 mmol) in dry THF (120 mL). Add sodium hydride (8.0 eq, 20.0 mmol) to the solution. Stir the resulting suspension at room temperature for 30 minutes.

  • TFTPN Addition: Add a solution of this compound (1.0 eq, 2.5 mmol) in dry THF to the activated nucleophile mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Quench the reaction by carefully adding water. Remove the THF under reduced pressure.

  • Isolation: Acidify the remaining aqueous solution with 2M HCl to a pH of 3 to precipitate the product.

  • Purification: Collect the precipitate by centrifugation or filtration, wash with water, and dry under vacuum.

Visualizations

The following diagrams illustrate the key mechanism and a logical workflow for troubleshooting common experimental issues.

SNAr_Mechanism cluster_start Reactants cluster_step1 Step 1: Nucleophile Activation cluster_step2 Step 2: Nucleophilic Attack (Rate-Determining) cluster_step3 Step 3: Elimination TFTPN This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TFTPN->Meisenheimer Addition Nuc Nucleophile (Nu-H) Base Base (B:) ActivatedNuc Activated Nucleophile (Nu⁻) Base->ActivatedNuc + Nu-H BH⁺ ActivatedNuc->Meisenheimer Addition Product Substituted Product Meisenheimer->Product Elimination LeavingGroup Fluoride Ion (F⁻)

Caption: The Addition-Elimination (SNAr) mechanism for TFTPN reactions.

Troubleshooting_Workflow Start Experiment Yields Poor Result (Low Yield / Impure Product) Check_Purity Are starting materials and solvent pure & anhydrous? Start->Check_Purity Check_Base Is the base strong enough and used in sufficient excess? Check_Purity->Check_Base Yes Purify Purify/Dry Reactants & Solvents Check_Purity->Purify No Check_Temp Is the reaction temperature appropriate? Check_Base->Check_Temp Yes Increase_Base Use stronger base (e.g., NaH) or more eq. Check_Base->Increase_Base No Check_Stoich Is the nucleophile stoichiometry correct? Check_Temp->Check_Stoich Yes Adjust_Temp Optimize temperature: Increase for rate, Decrease for selectivity Check_Temp->Adjust_Temp No Rerun Rerun Experiment Check_Stoich->Rerun No Check_Stoich->Rerun:w Yes, problem persists. Consider alternative route. Purify->Rerun Increase_Base->Rerun Adjust_Temp->Rerun Adjust_Stoich Adjust nucleophile eq. (e.g., ~1.1 for mono-sub) Adjust_Stoich->Rerun

Caption: A logical workflow for troubleshooting TFTPN reactions.

References

Technical Support Center: Characterization of Impurities in Commercial Tetrafluoroterephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting impurities in commercial Tetrafluoroterephthalonitrile (TFTFN). The following information is designed to assist in ensuring the quality and purity of TFTFN used in sensitive applications, such as the synthesis of Polymers of Intrinsic Microporosity (PIMs).

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial this compound?

A1: Based on the common industrial synthesis route, which involves the fluorination of tetrachloroterephthalonitrile, the most probable impurities are process-related. These include:

  • Residual Starting Material: Tetrachloroterephthalonitrile.

  • Partially Fluorinated Intermediates: Various isomers of chlorotrifluoroterephthalonitrile, dichlorodifluoroterephthalonitrile, and trichloromonofluoroterephthalonitrile.

  • Hydrolysis Products: Although less common in the final product if handled correctly, partial hydrolysis of the nitrile groups to amide or carboxylic acid functionalities is a potential degradation pathway, especially in the presence of moisture and acidic or basic conditions.

Q2: Which analytical techniques are most suitable for purity assessment of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, particularly residual starting materials and partially fluorinated intermediates. Commercial suppliers often use GC to determine the assay of TFTFN.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities, including those that are less volatile or thermally labile. It is particularly useful for detecting potential hydrolysis products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C): Provides detailed structural information and can be used to identify and quantify fluorine-containing impurities and confirm the structure of the main component.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of characteristic functional groups (e.g., nitrile, C-F bonds) and detecting certain impurities.

Q3: I am observing peak tailing in my HPLC analysis of this compound. What are the possible causes and solutions?

A3: Peak tailing in HPLC for fluorinated compounds like TFTFN can be caused by several factors:

  • Secondary Interactions: The nitrile groups can interact with residual silanols on the silica-based column packing material.

    • Solution: Use a highly end-capped column or a column with a different stationary phase (e.g., a polymer-based column). Operating the mobile phase at a lower pH (e.g., with 0.1% formic or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing these interactions.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Solution: Dilute the sample and re-inject.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Q4: My GC-MS analysis shows several small, unidentified peaks. How can I identify them?

A4: Unidentified peaks in your GC-MS chromatogram are likely synthesis-related impurities.

  • Mass Spectral Library Search: Compare the mass spectra of the unknown peaks against commercial libraries (e.g., NIST, Wiley).

  • Isotopic Pattern Analysis: For impurities containing chlorine, look for the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) to help identify chlorinated intermediates.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide accurate mass measurements, allowing for the determination of the elemental composition of the impurities.

  • Synthesis of Standards: If a potential impurity is hypothesized based on the synthetic route, synthesizing a small amount of that compound to use as a reference standard can confirm its identity.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary silanol interactions with nitrile groups.Use a highly end-capped C18 column, add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase, or try a different stationary phase.
Column overload.Dilute the sample and re-inject.
Variable Retention Times Inadequate column equilibration.Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before injection.
Mobile phase composition changes.Prepare fresh mobile phase daily. If using a gradient, ensure the pump is functioning correctly.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Ghost Peaks Carryover from previous injections.Implement a needle wash step with a strong solvent in your autosampler method.
Contaminated mobile phase or system.Prepare fresh mobile phase and flush the system.
Low Sensitivity Incorrect detection wavelength.Determine the UV maximum of this compound (typically in the range of 220-250 nm) and set the detector to that wavelength.
Sample degradation.Ensure the sample is fully dissolved in a compatible solvent and analyze promptly.
GC-MS Method Troubleshooting
IssuePossible CauseRecommended Solution
Peak Broadening or Tailing Active sites in the injector liner or column.Use a deactivated liner and a high-quality, low-bleed GC column suitable for analyzing halogenated compounds.
Non-volatile residues in the injector.Perform regular injector maintenance, including replacing the liner and septum.
Poor Resolution of Impurities Inappropriate temperature program.Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.
Incorrect carrier gas flow rate.Optimize the carrier gas (Helium or Hydrogen) flow rate for the column dimensions.
Analyte Degradation High injector temperature.Lower the injector temperature to the minimum required for efficient volatilization without causing degradation.
Active sites in the GC system.Ensure all components in the sample path (liner, column) are properly deactivated.

Quantitative Data Summary

The following table summarizes typical purity levels and potential impurity thresholds for commercial this compound. Note that these values can vary between suppliers and batches.

ParameterTypical ValueMethod
Assay (Purity) > 99.0%GC
Tetrachloroterephthalonitrile < 0.1%GC-MS
Partially Fluorinated Intermediates < 0.5% (total)GC-MS
Unidentified Impurities < 0.1% (each)GC-MS / HPLC

Experimental Protocols

Protocol 1: GC-MS for Purity and Impurity Profiling

This method is suitable for the quantification of this compound and the identification of volatile and semi-volatile impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/splitless inlet at 250°C in split mode (split ratio 50:1).

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Scan range: 50-400 m/z.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetone.

Protocol 2: HPLC for Purity and Non-Volatile Impurities

This method is suitable for the quantification of this compound and the detection of less volatile or potential hydrolysis impurities.

  • Instrumentation: HPLC system with UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), well end-capped.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve 0.5 mg of this compound in 1 mL of acetonitrile.

Visualizations

Impurity_Characterization_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Commercial_Sample Commercial this compound Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Commercial_Sample->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS HPLC HPLC Analysis Sample_Prep->HPLC NMR NMR Spectroscopy (¹⁹F, ¹³C) Sample_Prep->NMR Identify_Impurities Identify Impurities (MS Library, Isotopic Patterns, NMR shifts) GC_MS->Identify_Impurities HPLC->Identify_Impurities NMR->Identify_Impurities Quantify Quantify Impurities (Peak Area %, Internal Standard) Identify_Impurities->Quantify Purity_Assessment Overall Purity Assessment Quantify->Purity_Assessment

Caption: Workflow for the characterization of impurities in this compound.

HPLC_Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Peak Tailing in HPLC Cause1 Secondary Interactions (Silanol Groups) Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Column Contamination/ Degradation Problem->Cause3 Sol1 Use End-capped Column Add Acid to Mobile Phase Cause1->Sol1 Sol2 Dilute Sample Cause2->Sol2 Sol3 Flush or Replace Column Cause3->Sol3

Caption: Troubleshooting guide for HPLC peak tailing.

References

Technical Support Center: High-Concentration PIM Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Polymer of Intrinsic Microporosity (PIM) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common issues encountered during high-concentration PIM synthesis, with a primary focus on preventing gelation.

Troubleshooting Guides

Issue: My PIM synthesis reaction formed a gel. What happened and how can I prevent it?

Gelation during high-concentration PIM synthesis is typically a result of excessive cross-linking, leading to the formation of an insoluble polymer network. This can be influenced by several factors related to the reaction conditions.

Immediate Troubleshooting Steps:

  • Cease the reaction: As soon as gelation is observed, it is crucial to stop the reaction to prevent further cross-linking, which can make the product completely intractable.

  • Solubility Test: Attempt to dissolve a small portion of the gel in various solvents (e.g., chloroform, THF, NMP). If it only swells, it confirms the presence of a cross-linked network.

  • Review Your Protocol: Carefully re-examine your experimental parameters against established protocols. Pay close attention to monomer concentration, temperature, reaction time, and reagent purity.

Preventative Measures and Optimization:

  • Adjust Monomer Concentration: High monomer concentrations can accelerate polymer chain growth and increase the likelihood of intermolecular reactions leading to cross-linking.[1][2] Consider a stepwise reduction in the initial monomer concentration.

  • Control Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase the rate of polymerization and lead to higher molecular weight polymers, they can also promote side reactions that cause cross-linking.[3][4] Conversely, lower temperatures may require longer reaction times. It is a delicate balance that needs to be optimized for your specific PIM system.

  • Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the probability of side reactions and the formation of network structures.[3] Monitor the reaction viscosity and consider quenching the reaction earlier.

  • Solvent System Selection: The choice of solvent is critical. A good solvent will keep the growing polymer chains in solution, reducing the chance of aggregation and intermolecular cross-linking. Some protocols utilize a solvent/co-solvent system (e.g., DMAc/toluene) to maintain solubility throughout the reaction.[3]

  • Monomer and Catalyst Purity: Ensure the purity of your monomers and the catalyst (e.g., potassium carbonate). Impurities can sometimes initiate unwanted side reactions.

  • Stirring and Heat Distribution: Inadequate stirring can lead to localized "hot spots" with higher concentrations of reactants and elevated temperatures, promoting gelation. Ensure vigorous and uniform stirring throughout the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of gelation in high-concentration PIM synthesis?

A1: The primary cause of gelation is the formation of a cross-linked polymer network. In PIM synthesis, which is typically a step-growth polymerization, this can occur when the growing polymer chains, instead of just extending linearly, form covalent bonds with each other. This is more likely at high monomer concentrations where polymer chains are in close proximity.[1][2]

Q2: How does temperature influence gelation?

A2: Temperature has a dual effect. Higher temperatures generally accelerate the polymerization reaction, which can be desirable for achieving high molecular weights in a shorter time.[4] However, elevated temperatures can also provide the activation energy for side reactions that lead to branching and ultimately cross-linking. For example, in the synthesis of PIM-1, different reaction temperatures can lead to variations in the polymer topology, including the formation of network structures.[3]

Q3: Can the type of monomer affect the likelihood of gelation?

A3: Yes, the reactivity of the monomers can play a significant role. For instance, in PIM-1 synthesis, replacing the more reactive tetrafluoroterephthalonitrile (TFTPN) with the less reactive tetrachloroterephthalonitrile (TCTPN) can slow down the polymerization. This slower reaction rate can sometimes provide better control and reduce the propensity for rapid, uncontrolled cross-linking, even at higher concentrations.[3]

Q4: Is it possible to have branched or network structures in my PIM without it being a complete gel?

A4: Absolutely. The structural composition of PIMs can vary depending on the polymerization conditions, leading to branched, cyclic, tadpole, and network topologies even in a soluble polymer.[3] Gelation occurs when these network structures become so extensive that they form a single, macroscopic molecule that is no longer soluble but will only swell in a solvent. The goal is often to achieve a high molecular weight with minimal insoluble network content.

Q5: My reaction became extremely viscous very quickly. Is this an early sign of gelation?

A5: A rapid and significant increase in viscosity is a strong indicator that the polymerization is proceeding quickly and that the molecular weight is increasing. It can be a precursor to gelation, especially in high-concentration systems.[4] At this point, it is critical to monitor the reaction closely and be prepared to quench it to prevent the formation of an insoluble gel.

Data Presentation

The following tables summarize key quantitative data from literature on PIM-1 synthesis, highlighting the impact of reaction conditions on the resulting polymer characteristics.

Table 1: Effect of Reaction Conditions on PIM-1 Properties (Synthesized with TCTPN in MDDOP) [3]

Reaction IDTemperature (°C)Time (h)Soluble Yield (%)Mw ( g/mol )Mn ( g/mol )Đ (Mw/Mn)Network Content (%)
C112067540,80017,2002.418
C214068070,70024,1002.914
C316067844,90018,5002.412

Table 2: Effect of Reaction Conditions on PIM-1 Properties (Synthesized with TFTPN in MDDOP) [3]

Reaction IDTemperature (°C)Time (h)Soluble Yield (%)Mw ( g/mol )Mn ( g/mol )Đ (Mw/Mn)Network Content (%)
F11600.837041,50019,8002.125
F216066535,60018,3001.920

Experimental Protocols

Key Experiment: Synthesis of PIM-1 using TCTPN at 140°C (Reaction C2 in Table 1) [3]

This protocol is for the synthesis of PIM-1 that resulted in a high molecular weight polymer with a relatively low network content, thus avoiding gelation.

Materials:

  • 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI)

  • Tetrachloroterephthalonitrile (TCTPN)

  • Potassium Carbonate (K2CO3)

  • Methyl-5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate (MDDOP) (solvent)

  • Methanol (for precipitation)

  • Chloroform (for dissolution and purification)

  • Deionized water

  • Acetone

Procedure:

  • Reactant Setup: In a 100 mL three-neck, round-bottom flask equipped with a magnetic stirrer and a temperature probe, combine equimolar amounts of TTSBI (3.460 g, 10 mmol) and TCTPN (2.708 g, 10 mmol), along with potassium carbonate (4.146 g, 30 mmol) and 30 mL of MDDOP.

  • Heating and Reaction: Heat the mixture from room temperature to 140°C with continuous stirring. Maintain the reaction at this temperature for 6 hours.

  • Quenching and Precipitation: After 6 hours, quench the reaction by pouring the hot, viscous mixture into an excess of methanol. This will cause the PIM-1 polymer to precipitate.

  • Initial Isolation: Isolate the polymer by vacuum filtration.

  • Purification:

    • Dissolve the collected polymer in chloroform (approximately 5 g in 110 mL).

    • Reprecipitate the polymer by adding the chloroform solution to a five-fold excess of methanol.

    • Isolate the purified polymer via vacuum filtration.

    • Add the dried polymer to 1 L of deionized water and reflux at 90°C for 16 hours.

    • Filter the polymer again and wash with a small amount of acetone.

    • Soak the filtered polymer in methanol (100 mL) for 12 hours and filter again.

  • Drying: Dry the purified PIM-1 in a vacuum oven at 120°C for 2 days.

Visualizations

Gelation_Troubleshooting_Workflow start Start: High-Concentration PIM Synthesis observe_gel Observation: Gel Formation Occurs start->observe_gel Uncontrolled Reaction soluble_product Result: Soluble, High MW PIM start->soluble_product Controlled Reaction check_concentration Is Monomer Concentration Too High? observe_gel->check_concentration reduce_concentration Action: Reduce Monomer Concentration check_concentration->reduce_concentration Yes check_temp_time Are Temperature or Time Excessive? check_concentration->check_temp_time No reduce_concentration->start Retry Synthesis reduce_temp_time Action: Decrease Temperature and/or Reaction Time check_temp_time->reduce_temp_time Yes check_solvent Is Solvent System Optimal? check_temp_time->check_solvent No reduce_temp_time->start Retry Synthesis change_solvent Action: Use a Better Solvent or Co-solvent System check_solvent->change_solvent No check_monomer_reactivity Is Monomer Highly Reactive? check_solvent->check_monomer_reactivity Yes change_solvent->start Retry Synthesis check_monomer_reactivity->start Re-evaluate Other Parameters change_monomer Action: Consider a Less Reactive Monomer (e.g., TCTPN) check_monomer_reactivity->change_monomer Yes change_monomer->start Retry Synthesis

Caption: Troubleshooting workflow for gelation in high-concentration PIM synthesis.

Factors_Leading_to_Gelation gelation Gelation (Insoluble Network Formation) high_conc High Monomer Concentration high_conc->gelation Increases intermolecular reactions high_temp High Reaction Temperature high_temp->gelation Promotes side reactions & cross-linking long_time Prolonged Reaction Time long_time->gelation Increases probability of cross-linking poor_solubility Poor Polymer Solubility poor_solubility->gelation Causes aggregation and interchain reactions

Caption: Key factors contributing to gelation during PIM synthesis.

References

Technical Support Center: Post-Synthesis Processing of Tetrafluoroterephthalonitrile-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining the post-synthesis processing of tetrafluoroterephthalonitrile-based polymers. The following guides and FAQs address common challenges encountered during purification, activation, and characterization of these advanced materials.

Troubleshooting Guide

This guide is designed to help users identify and resolve common issues that may arise during the post-synthesis workup of this compound-based polymers.

Observed Problem Potential Cause Suggested Solution
Low Porosity / Low Surface Area 1. Incomplete removal of solvent from pores. 2. Pore collapse during drying. 3. Residual unreacted monomers or catalyst blocking pores.1. Implement a thorough solvent exchange protocol with a low-boiling-point solvent (e.g., methanol, acetone) before drying. 2. Utilize supercritical CO2 exchange/drying to prevent pore collapse. Alternatively, perform vacuum drying at an elevated temperature (e.g., 120°C) for an extended period.[1] 3. Perform Soxhlet extraction with an appropriate solvent (e.g., methanol) for 24-48 hours to remove impurities.[1]
Poor Solubility in Common Organic Solvents 1. High degree of cross-linking. 2. Strong intermolecular π-π stacking.1. This is an intrinsic property of many porous aromatic frameworks. For characterization that requires dissolution, consider using high-boiling point, aprotic polar solvents (e.g., DMF, NMP, DMSO) and heating. 2. Introduce bulky co-monomers (e.g., triptycene) in the polymer design to disrupt chain packing and improve solubility.
Inconsistent Batch-to-Batch Performance (e.g., in adsorption) 1. Variation in the degree of purification. 2. Inconsistent activation procedure.1. Standardize the purification protocol, ensuring the same solvent, extraction time, and temperature are used for each batch. 2. Precisely control the temperature and duration of the vacuum drying/activation step. Ensure a consistent final vacuum pressure is reached for all samples.
Polymer Appears as a Fine Powder, Difficult to Handle Polymer morphology is inherently microcrystalline or amorphous powder.For applications requiring a different form factor, consider post-synthesis processing into films or membranes by dissolving the polymer in a suitable solvent and casting. Note that this is only feasible for soluble polymers.

Frequently Asked Questions (FAQs)

Q1: What is a standard procedure for purifying a newly synthesized this compound-based porous organic polymer (POP)?

A1: A common and effective method for purifying these POPs is through Soxhlet extraction. After synthesis, the crude polymer powder should be washed with a series of solvents to remove unreacted monomers, oligomers, and any remaining catalyst. A typical sequence would be to wash with water, followed by methanol, and then a higher boiling point solvent like N,N-dimethylformamide (DMF) if necessary, depending on the impurities. The washed polymer is then placed in a Soxhlet thimble and extracted with methanol for at least 24 hours. This continuous extraction process efficiently removes soluble impurities.[1]

Q2: How do I "activate" my polymer to ensure maximum porosity?

A2: Activation is a critical step to evacuate the solvent-filled pores and make the porous structure accessible. After purification (e.g., via Soxhlet extraction), the solvent-wet polymer should be dried under vacuum at an elevated temperature. A common protocol is to dry the polymer under high vacuum at 120°C for 12-24 hours.[1] This process removes the residual solvent from the micropores. For polymers susceptible to pore collapse, supercritical CO2 drying is a superior but more complex alternative.

Q3: My polymer has a lower-than-expected BET surface area. What can I do?

A3: Low surface area is a frequent issue. Refer to the "Low Porosity / Low Surface Area" section in the troubleshooting guide above. The most common culprits are incomplete solvent removal or pore collapse. Re-activating your polymer under more stringent conditions (higher vacuum, longer time, or slightly higher temperature if the polymer is thermally stable) can often improve the surface area. Also, ensure your purification was thorough, as residual impurities will block pores.

Q4: What is the importance of solvent exchange before drying/activation?

A4: Solvent exchange is crucial for preventing pore collapse. High-boiling-point solvents used in synthesis (like DMF or NMP) have high surface tension and can pull the pore walls together as they evaporate, leading to a loss of porosity. By exchanging these solvents with a low-boiling-point, low-surface-tension solvent like methanol or acetone, the capillary forces exerted during vacuum drying are significantly reduced, thus preserving the porous structure of the polymer.

Q5: Are this compound-based polymers typically crystalline or amorphous?

A5: The degree of crystallinity depends on the specific monomers and polymerization conditions used. Many porous organic polymers derived from this compound are amorphous or semi-crystalline. This lack of long-range order is often a consequence of the rigid and non-planar structures of the building blocks, which prevents efficient packing into a crystalline lattice. The amorphous nature does not necessarily detract from their functionality, as high porosity can be achieved in amorphous networks.

Experimental Protocols

Protocol 1: Standard Purification and Activation of a this compound-Based POP

This protocol describes a general procedure for the purification and activation of a microporous organic polymer synthesized using this compound.

Materials:

  • As-synthesized polymer powder

  • Deionized water

  • Methanol (ACS grade or higher)

  • Soxhlet extraction apparatus

  • Cellulose extraction thimble

  • Vacuum oven

  • High-vacuum pump

Procedure:

  • Initial Washing:

    • Transfer the crude polymer powder to a large beaker.

    • Add deionized water and stir for 1 hour.

    • Filter the polymer and discard the filtrate.

    • Repeat the water wash two more times.

    • Perform a similar series of washes with methanol to begin removing organic impurities.

  • Soxhlet Extraction:

    • Dry the methanol-washed polymer in an oven at 60-80°C for a few hours until it is a free-flowing powder.

    • Place the dried polymer into a cellulose extraction thimble.

    • Set up the Soxhlet apparatus with a sufficient volume of methanol in the boiling flask.

    • Extract the polymer for 24 hours, ensuring a consistent cycle rate.

  • Activation:

    • Carefully remove the thimble from the Soxhlet extractor and transfer the purified, methanol-wet polymer to a suitable container (e.g., a round-bottom flask or a vacuum-rated dish).

    • Place the container in a vacuum oven.

    • Begin heating the oven to 120°C.

    • Once the temperature has stabilized, slowly apply high vacuum. Be cautious of vigorous boiling of the methanol initially.

    • Dry the polymer under high vacuum at 120°C for a minimum of 12 hours to ensure complete removal of all solvent from the pores.[1]

    • After the activation period, turn off the oven and allow it to cool to room temperature under vacuum before venting with an inert gas like nitrogen or argon.

Visualizations

Below are diagrams illustrating key workflows and relationships in the post-synthesis processing of this compound-based polymers.

Post_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_activation Activation cluster_characterization Characterization Polymerization Polymerization Reaction Washing Solvent Washing (e.g., H2O, Methanol) Polymerization->Washing Crude Polymer Soxhlet Soxhlet Extraction (e.g., Methanol, 24h) Washing->Soxhlet Solvent_Exchange Solvent Exchange (Optional, to low-boiling solvent) Soxhlet->Solvent_Exchange Purified Polymer Drying Vacuum Drying (e.g., 120°C, >12h) Soxhlet->Drying Direct Drying Solvent_Exchange->Drying Characterization Porosity Analysis (e.g., BET, Gas Sorption) Drying->Characterization Activated Polymer

Caption: General workflow for post-synthesis processing.

Troubleshooting_Low_Porosity Start Low BET Surface Area Detected Check_Activation Was activation protocol followed correctly? (Temp, Time, Vacuum) Start->Check_Activation Check_Purification Was purification thorough? Check_Activation->Check_Purification Yes Reactivate Re-activate polymer under more rigorous conditions Check_Activation->Reactivate No Repurify Perform additional Soxhlet extraction Check_Purification->Repurify No Pore_Collapse Suspect Pore Collapse Check_Purification->Pore_Collapse Yes Reactivate->Start Re-measure Repurify->Start Re-activate & Re-measure Use_Supercritical Consider Supercritical CO2 drying for future batches Pore_Collapse->Use_Supercritical

Caption: Troubleshooting flowchart for low polymer porosity.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra: Tetrafluoroterephthalonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the nuclear magnetic resonance (NMR) spectra of tetrafluoroterephthalonitrile and its structural isomers, tetrafluoroisophthalonitrile and tetrafluorophthalonitrile, reveals distinct spectral patterns arising from the symmetrical differences in their molecular structures. This guide provides a comparative analysis of their ¹H and ¹³C NMR data, supported by established experimental protocols, to aid researchers in the unambiguous identification and characterization of these highly fluorinated compounds.

This compound and its isomers are important building blocks in the synthesis of advanced materials, including polymers and functional dyes. Due to their similar molecular formulas and the presence of multiple fluorine atoms, distinguishing between these isomers can be challenging. High-resolution ¹H and ¹³C NMR spectroscopy serves as a powerful analytical tool for their differentiation.

¹H and ¹³C NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound is expected to be silent due to the absence of hydrogen atoms in the molecule. In contrast, any residual proton signals from impurities or the solvent would be readily apparent.

The ¹³C NMR spectra provide the most definitive data for comparison. The number of unique carbon signals and their chemical shifts are directly influenced by the substitution pattern of the fluorine and nitrile groups on the benzene ring.

CompoundCarbon NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound C-CN~108t
C-F~148m
Tetrafluoroisophthalonitrile C1, C3Not Available
C2Not Available
C4, C6Not Available
C5Not Available
CNNot Available
Tetrafluorophthalonitrile C1, C2Not Available
C3, C6Not Available
C4, C5Not Available
CNNot Available

Due to the high degree of symmetry in this compound (D₂h point group), its proton-decoupled ¹³C NMR spectrum is expected to show only two signals: one for the two equivalent nitrile carbons and one for the four equivalent fluorine-bearing aromatic carbons. The carbon signals will exhibit splitting due to coupling with the adjacent fluorine atoms (C-F coupling).

Tetrafluoroisophthalonitrile and tetrafluorophthalonitrile, having lower symmetry (C₂ᵥ point group), would be expected to display a greater number of signals in their ¹³C NMR spectra, allowing for their clear differentiation from the terephthalonitrile isomer and from each other.

Experimental Protocols

Accurate and reproducible NMR data acquisition is crucial for the correct identification of these isomers. The following provides a general experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra for fluorinated aromatic compounds.

1. Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or dimethyl sulfoxide-d₆). The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with any potential impurities.

  • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

    • Spectral Width: 0-200 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H spectrum (if applicable) to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in both ¹H and ¹³C spectra to deduce the connectivity of the atoms.

Logical Workflow for NMR Analysis

The process of analyzing this compound and its isomers by NMR follows a logical progression from sample preparation to final structure elucidation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion Solvent Select Deuterated Solvent Dissolve Dissolve Sample Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Reference Add TMS Reference Filter->Reference H1_NMR Acquire 1H NMR Spectrum Reference->H1_NMR C13_NMR Acquire 13C NMR Spectrum Reference->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Shifts Analyze Chemical Shifts Calibration->Shifts Coupling Analyze Coupling Constants Calibration->Coupling Symmetry Determine Molecular Symmetry Shifts->Symmetry Coupling->Symmetry Identification Isomer Identification Symmetry->Identification

Figure 1. Logical workflow for the NMR analysis of fluorinated aromatic compounds.

A Comparative Guide to Identifying Functional Groups in Tetrafluoroterephthalonitrile using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopy of tetrafluoroterephthalonitrile with related aromatic nitriles. Detailed experimental protocols and data are presented to aid in the precise identification of its functional groups, which is crucial for quality control, reaction monitoring, and material characterization in research and drug development.

Unveiling the Vibrational Fingerprint of this compound

FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of light at those frequencies. The resulting FTIR spectrum is a unique "fingerprint" of the molecule, revealing the presence of its functional groups.

This compound (C₈F₄N₂) is an aromatic compound containing a benzene ring substituted with four fluorine atoms and two nitrile (C≡N) groups. Its key functional groups, the nitrile groups and the fluorinated aromatic ring, exhibit characteristic absorption bands in the mid-infrared region.

Data Presentation: A Comparative Analysis of Vibrational Frequencies

The following table summarizes the key FTIR absorption bands for this compound and compares them with its non-fluorinated analog, terephthalonitrile, and a simpler fluorinated aromatic nitrile, perfluorobenzonitrile. This comparison highlights the influence of fluorine substitution on the vibrational frequencies of the aromatic ring and the nitrile groups.

Functional Group Vibrational Mode This compound (cm⁻¹) Terephthalonitrile (cm⁻¹) Perfluorobenzonitrile (cm⁻¹)
Nitrile (C≡N) Stretching~2245 (sharp, intense)[1]~2230 (sharp, intense)~2250 (sharp, intense)
Aromatic Ring (C-F) Stretching1000 - 1300 (strong, multiple bands)[2]-1000 - 1300 (strong, multiple bands)
Aromatic Ring (C=C) In-ring Stretching~1500 - 1600 (multiple bands)[2][3]~1450 - 1600 (multiple bands)~1500 - 1620 (multiple bands)
Aromatic Ring (C-H) Out-of-plane Bending-~800 - 900 (strong)-

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol details the Potassium Bromide (KBr) pellet method, a common and reliable technique for obtaining high-quality FTIR spectra of solid samples like this compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • This compound sample

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed moisture, which can interfere with the spectrum. Allow it to cool to room temperature in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.

  • Grinding and Mixing: Add the weighed sample to an agate mortar. Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to thoroughly disperse the sample within the KBr matrix.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to "cold flow" and form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Scan: Record a background spectrum with an empty sample holder to account for atmospheric and instrumental contributions.

  • Sample Scan: Record the FTIR spectrum of the sample pellet. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for identifying the functional groups in this compound using FTIR spectroscopy and comparing it with alternative compounds.

FTIR_Analysis_Workflow FTIR Analysis Workflow for this compound cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison cluster_alternatives Alternative Compounds Sample This compound Sample Grind Grind & Mix Sample->Grind KBr Dry KBr Powder KBr->Grind Pelletize Press into Pellet Grind->Pelletize FTIR FTIR Spectrometer Pelletize->FTIR Background Acquire Background Spectrum FTIR->Background Sample_Spectrum Acquire Sample Spectrum FTIR->Sample_Spectrum Process Process Spectrum (Baseline Correction, etc.) Sample_Spectrum->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Alternatives Identify->Compare Conclusion Identify Functional Groups Compare->Conclusion Terephthalonitrile Terephthalonitrile Terephthalonitrile->Compare Perfluorobenzonitrile Perfluorobenzonitrile Perfluorobenzonitrile->Compare

Caption: Workflow for FTIR analysis of this compound.

Interpreting the Spectrum of this compound

By following the experimental protocol and comparing the resulting spectrum with the data in the table, researchers can confidently identify the key functional groups of this compound:

  • Nitrile Group (C≡N): A sharp and intense absorption peak around 2245 cm⁻¹ is a clear indicator of the nitrile functional group.[1] The position of this peak is slightly shifted to a higher wavenumber compared to the non-fluorinated terephthalonitrile, which can be attributed to the strong electron-withdrawing effect of the fluorine atoms on the aromatic ring. Aromatic nitriles generally exhibit this peak between 2240 and 2220 cm⁻¹.[4]

  • Fluorinated Aromatic Ring: The presence of strong, multiple absorption bands in the region of 1000-1300 cm⁻¹ is characteristic of C-F stretching vibrations in fluorinated aromatic compounds. Additionally, the C=C in-ring stretching vibrations of the aromatic ring are observed in the 1500-1600 cm⁻¹ region.[2][3] Unlike terephthalonitrile, this compound does not show C-H out-of-plane bending bands, as all hydrogens on the aromatic ring are substituted with fluorine. Aromatic rings typically show characteristic C-H stretching absorptions around 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[3]

This guide provides a foundational framework for utilizing FTIR spectroscopy in the analysis of this compound. By understanding the characteristic vibrational frequencies and employing standardized experimental procedures, researchers can effectively use this technique for material identification, purity assessment, and quality control in their scientific endeavors.

References

thermal analysis (TGA, DSC) of polymers made from Tetrafluoroterephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, understanding the thermal stability of polymers is critical. This guide provides a comparative analysis of the thermal properties of polymers derived from phthalonitrile-based monomers, often synthesized from precursors like tetrafluoroterephthalonitrile. The exceptional thermal and oxidative stability of these polymers makes them suitable for high-performance applications. This document summarizes key thermal analysis data (Thermogravimetric Analysis - TGA) and Differential Scanning Calorimetry - DSC), details the experimental protocols used for these measurements, and provides a visual representation of the analytical workflow.

Quantitative Thermal Analysis Data

The thermal properties of phthalonitrile-based polymers can vary depending on the specific monomer structure and the curing process. Below is a summary of typical thermal data obtained from TGA and DSC analyses, showcasing their high thermal stability.

Polymer SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA, N2) (°C)10% Weight Loss Temperature (TGA, N2) (°C)Char Yield at 800°C (N2) (%)
Polyimide with Naphthyldiphenylamine ChromophoresN/A476-578N/AN/A
Polyimides with Thioether Linkages194-244>500>50051-60
Perfluorinated Dianhydride-Based Polyimides (6F-ODA)~350524N/AN/A
Phthalonitrile Polymers from Dihydroxybenzene Isomers>380470-500N/AN/A
Triazine-Structured Phthalonitrile Polymers>350450-500N/AN/A

Note: The data presented is a synthesis of typical values reported in the literature and may vary based on specific experimental conditions.[1][2][3][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are typical protocols for TGA and DSC analysis of phthalonitrile-based polymers.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the cured polymer.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: A small amount of the cured polymer (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate, commonly 10°C/min or 20°C/min, is applied.[1][2]

    • Temperature Range: The analysis is typically run from ambient temperature to 800-1000°C to ensure complete decomposition.

  • Data Analysis: The primary data collected is the sample weight as a function of temperature. The temperature at which 5% or 10% weight loss occurs is often reported as an indicator of the onset of decomposition. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates. The percentage of material remaining at a high temperature (e.g., 800°C) is reported as the char yield.

Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and to study the curing behavior of the phthalonitrile resin.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the uncured resin or cured polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Experimental Conditions for Curing Analysis:

    • Atmosphere: Inert atmosphere, such as nitrogen.

    • Heating Program: The sample is heated at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the curing exotherm.

  • Experimental Conditions for Tg Determination:

    • Atmosphere: Inert atmosphere, such as nitrogen.

    • Heating Program: A heat-cool-heat cycle is often employed. The first heating scan is used to erase any prior thermal history. The sample is then cooled rapidly and reheated at a controlled rate (e.g., 10 or 20°C/min). The glass transition is observed as a step change in the heat flow during the second heating scan.[2]

  • Data Analysis: The DSC thermogram plots heat flow against temperature. The curing process is identified by an exothermic peak. The glass transition temperature (Tg) is determined from the midpoint of the step transition in the baseline of the second heating scan.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and thermal analysis of phthalonitrile-based polymers.

G cluster_synthesis Monomer Synthesis & Polymerization cluster_analysis Thermal Analysis cluster_results Data Interpretation This compound This compound Functionalization Functionalization/ Derivatization This compound->Functionalization Phthalonitrile_Monomer Phthalonitrile Monomer Functionalization->Phthalonitrile_Monomer Polymerization Polymerization/ Curing Phthalonitrile_Monomer->Polymerization Curing_Agent Curing Agent (e.g., Aromatic Amine) Curing_Agent->Polymerization Cured_Polymer Cured Phthalonitrile Polymer Polymerization->Cured_Polymer Sample_Prep_TGA Sample Preparation (5-10 mg) Cured_Polymer->Sample_Prep_TGA Sample_Prep_DSC Sample Preparation (5-10 mg) Cured_Polymer->Sample_Prep_DSC TGA_Analysis TGA Analysis (N2 atmosphere, 10°C/min) Sample_Prep_TGA->TGA_Analysis TGA_Data TGA Data (Weight Loss vs. Temp) TGA_Analysis->TGA_Data Decomposition_Temp Decomposition Temperature (Td) TGA_Data->Decomposition_Temp Char_Yield Char Yield TGA_Data->Char_Yield DSC_Analysis DSC Analysis (N2 atmosphere, 10°C/min) Sample_Prep_DSC->DSC_Analysis DSC_Data DSC Data (Heat Flow vs. Temp) DSC_Analysis->DSC_Data Glass_Transition Glass Transition Temperature (Tg) DSC_Data->Glass_Transition

Caption: Workflow for Synthesis and Thermal Analysis.

References

A Comparative Guide to the Gas Separation Performance of PIMs from Tetrafluoroterephthalonitrile and Other Advanced Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and membrane technology, this guide provides an objective comparison of the gas separation performance of Polymers of Intrinsic Microporosity (PIMs) synthesized from tetrafluoroterephthalonitrile (TFTPN) versus those derived from other advanced monomers. This report includes supporting experimental data, detailed methodologies, and visualizations to elucidate structure-property relationships.

Polymers of Intrinsic Microporosity (PIMs) represent a significant class of materials for membrane-based gas separations due to their unique rigid and contorted structures that prevent efficient chain packing, leading to a high degree of interconnected free volume. The archetypal PIM, known as PIM-1, is synthesized from the polycondensation of 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) and this compound (TFTPN). While PIM-1 exhibits impressive gas permeability, ongoing research focuses on developing novel PIMs with enhanced selectivity and stability by incorporating alternative monomers. This guide compares the performance of TFTPN-based PIMs with PIMs derived from monomers such as spirobifluorene and triptycene, which are known to impart greater rigidity and improved molecular sieving properties.

Comparative Gas Separation Performance

The gas transport properties of PIMs are typically evaluated by their permeability and selectivity for various gas pairs. The following tables summarize the performance data for PIM-1 (from TFTPN) and PIMs synthesized from spirobifluorene and triptycene-based monomers.

PolymerMonomersGas PairPermeability (Barrer)Selectivity (α)Reference
PIM-1 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) + This compound (TFTPN) CO₂/N₂230025[1]
CO₂/CH₄--
O₂/N₂--
H₂/N₂--
PIM-SBF 2,2′,3,3′,7,7′,8,8′-Octahydroxy-9,9′-spirobifluorene + This compound (TFTPN) CO₂/N₂> PIM-1> PIM-1[2]
CO₂/CH₄> PIM-1> PIM-1[2]
O₂/N₂> PIM-1> PIM-1[2]
PIM-Trip-TB 2,6(7)-Diaminotriptycene + Dimethoxymethane (Tröger's base formation)O₂/N₂--[3]
H₂/N₂--[3]
CO₂/CH₄--[3]
PIM-SBI-Trip Spiro[bis(indane)-5,5',6,6'-tetrol]-co-triptycene + This compound (TFTPN) CO₂/N₂> 20000 (fresh)-[4]
CO₂/CH₄--[4]
O₂/N₂--[4]
DFTTB 2,3-Difluoro-functionalized triptycene + Dimethoxymethane (Tröger's base formation)H₂/N₂546850[5][6]
H₂/CH₄-38[5][6]
O₂/N₂6506.0[5][6]

Note: Permeability is often reported in Barrer, where 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹. Selectivity (α) is the ratio of the permeabilities of the two gases.

Experimental Protocols

Synthesis of PIM-1 (from this compound)

The synthesis of PIM-1 is typically achieved through a nucleophilic aromatic substitution reaction.[7][8][9]

Materials:

  • 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI)

  • 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Chloroform

Procedure:

  • In a dry flask under an inert atmosphere (e.g., Argon), equimolar amounts of TTSBI and TFTPN are dissolved in anhydrous DMF.

  • An excess of anhydrous K₂CO₃ is added to the solution as a base.

  • The reaction mixture is heated with stirring (e.g., at 60-70°C) for an extended period (e.g., 72-96 hours).[9][10]

  • After cooling, the viscous polymer solution is poured into a non-solvent like methanol or water to precipitate the crude polymer.

  • The polymer is collected by filtration, washed thoroughly with water and methanol, and then dried.

  • For purification, the polymer is dissolved in a good solvent like chloroform and re-precipitated into methanol. This process is repeated multiple times.

  • The final purified PIM-1 is dried in a vacuum oven.

Gas Permeability Measurement: Constant-Volume, Variable-Pressure Method

The gas permeability of PIM membranes is commonly determined using the constant-volume, variable-pressure method.[11][12][13][14][15]

Apparatus:

  • A permeation cell that separates a high-pressure upstream side from a low-pressure downstream side. The membrane is mounted in this cell.

  • A pressure transducer to measure the pressure on the downstream side.

  • A vacuum pump to evacuate the system.

  • Gas cylinders with pressure regulators for the test gases.

  • A constant temperature chamber to house the permeation cell.

Procedure:

  • A circular membrane film is cut and placed in the permeation cell, ensuring a good seal.

  • The entire system, including the downstream volume and the upstream side, is thoroughly evacuated using the vacuum pump.

  • The permeation cell is brought to the desired experimental temperature.

  • The test gas is introduced to the upstream side of the membrane at a constant high pressure.

  • The pressure increase on the downstream side, which has a fixed, known volume, is monitored over time using the pressure transducer.

  • The permeability coefficient (P) is calculated from the steady-state rate of pressure increase (dp/dt) using the following equation:

    P = (V * l) / (A * R * T * Δp) * (dp/dt)

    where:

    • V is the downstream volume

    • l is the membrane thickness

    • A is the effective membrane area

    • R is the ideal gas constant

    • T is the absolute temperature

    • Δp is the pressure difference across the membrane

  • The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities:

    α = Pₐ / Pₑ

Visualizations

PIM_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product TTSBI TTSBI (diol monomer) Polycondensation Polycondensation TTSBI->Polycondensation TFTPN TFTPN (dinitrile monomer) TFTPN->Polycondensation Solvent DMF Solvent->Polycondensation Base K2CO3 Base->Polycondensation Temperature Heat Temperature->Polycondensation PIM1 PIM-1 Polycondensation->PIM1

Caption: Synthesis of PIM-1 from TTSBI and TFTPN monomers.

Structure_Performance cluster_monomer Monomer Structure cluster_properties Polymer Properties cluster_performance Gas Separation Performance TFTPN TFTPN-based (PIM-1) Rigidity Chain Rigidity TFTPN->Rigidity Moderate Spirobifluorene Spirobifluorene-based Spirobifluorene->Rigidity High Triptycene Triptycene-based Triptycene->Rigidity Very High FFV Fractional Free Volume Rigidity->FFV Influences Selectivity Selectivity Rigidity->Selectivity Increases (Sieving) Permeability Permeability FFV->Permeability Increases Permeability->Selectivity Trade-off

Caption: Monomer structure influences polymer properties and gas separation performance.

References

A Comparative Guide to Tetrafluoroterephthalonitrile and Tetrachloroterephthalonitrile in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of high-performance polymers, particularly poly(arylene ether nitrile)s (PAENs), the choice of monomer is critical in determining the final properties of the material. Among the key building blocks are dihalo-terephthalonitriles, with tetrafluoroterephthalonitrile and tetrachloroterephthalonitrile being two prominent examples. This guide provides an objective comparison of these two monomers in the context of polymerization reactions, supported by theoretical principles and representative experimental data. PAENs are valued for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and medical devices.[1]

The primary polymerization route for these monomers is nucleophilic aromatic substitution (SNAr), a step-growth mechanism where a bisphenoxide displaces the halogen atoms on the terephthalonitrile monomer. The reactivity of the halo-substituent is a key factor influencing the polymerization kinetics and the properties of the resulting polymer.

Reactivity: The Decisive Role of the Halogen

In nucleophilic aromatic substitution reactions, the nature of the leaving group is a critical determinant of reaction rate. Contrary to trends observed in aliphatic SN2 reactions, the reactivity order for halogens in SNAr is F > Cl > Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring to form a stabilized carbanion intermediate, known as a Meisenheimer complex.[3]

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which stabilizes the negative charge of the Meisenheimer complex.[3] This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate.[3] Consequently, This compound is significantly more reactive than tetrachloroterephthalonitrile in polymerization reactions with bisphenols. This higher reactivity can lead to shorter reaction times and potentially higher molecular weight polymers under similar conditions.

Comparative Performance Data

PropertyPolymer from this compoundPolymer from TetrachloroterephthalonitrileRationale
Polymerization Rate FasterSlowerHigher reactivity of the C-F bond in SNAr reactions.[2][3]
Molecular Weight (Mw) Potentially higherPotentially lowerFaster polymerization kinetics can lead to higher molecular weight polymers before termination reactions occur.[4]
Glass Transition Temp. (Tg) Expected to be highExpected to be highBoth monomers produce rigid aromatic backbones, leading to high Tg values. The specific Tg will also depend on the bisphenol used.[2]
Thermal Stability (Td5%) HighHighThe poly(arylene ether nitrile) backbone is inherently thermally stable.[1]
Solubility Generally good in aprotic polar solventsGenerally good in aprotic polar solventsThe ether linkages in the polymer backbone typically impart good solubility.[5]

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of poly(arylene ether nitrile)s from both this compound and tetrachloroterephthalonitrile with a common bisphenol, Bisphenol A. These protocols are based on established procedures for similar polymerizations.[6][7]

Synthesis of Poly(arylene ether nitrile) from this compound and Bisphenol A

Materials:

  • This compound (1.000 g, 5.00 mmol)

  • Bisphenol A (1.141 g, 5.00 mmol)

  • Anhydrous potassium carbonate (K2CO3) (0.830 g, 6.00 mmol)

  • N,N-Dimethylacetamide (DMAc) (20 mL)

  • Toluene (10 mL)

Procedure:

  • To a 100 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet, add this compound, Bisphenol A, DMAc, and toluene.

  • Purge the flask with dry nitrogen for 30 minutes.

  • Add the anhydrous potassium carbonate to the reaction mixture.

  • Heat the mixture to 140°C and maintain for 2-3 hours to azeotropically remove the water formed, collecting it in the Dean-Stark trap.

  • After the removal of water, slowly raise the temperature to 160-170°C to remove the toluene.

  • Maintain the reaction at 160-170°C for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Cool the reaction mixture to room temperature and dilute with 10 mL of DMAc.

  • Precipitate the polymer by slowly pouring the viscous solution into 200 mL of vigorously stirring methanol.

  • Filter the fibrous polymer precipitate and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 120°C for 24 hours.

Synthesis of Poly(arylene ether nitrile) from Tetrachloroterephthalonitrile and Bisphenol A

Materials:

  • Tetrachloroterephthalonitrile (1.330 g, 5.00 mmol)

  • Bisphenol A (1.141 g, 5.00 mmol)

  • Anhydrous potassium carbonate (K2CO3) (0.830 g, 6.00 mmol)

  • N,N-Dimethylacetamide (DMAc) (20 mL)

  • Toluene (10 mL)

Procedure:

  • Follow the same initial setup and procedure as for the this compound polymerization (steps 1-5).

  • Due to the lower reactivity of the chlorine leaving group, a higher reaction temperature and/or longer reaction time is generally required. Maintain the reaction at 170-180°C for 12-24 hours under a nitrogen atmosphere until a significant increase in viscosity is observed.

  • Follow the same workup procedure as for the this compound polymer (steps 7-10).

Visualizations

Logical Relationship of Reactivity

cluster_reactivity Reactivity in SNAr Polymerization cluster_outcome Potential Polymer Properties This compound This compound Faster Polymerization Faster Polymerization This compound->Faster Polymerization Higher Electronegativity Tetrachloroterephthalonitrile Tetrachloroterephthalonitrile Slower Polymerization Slower Polymerization Tetrachloroterephthalonitrile->Slower Polymerization Lower Electronegativity Higher Molecular Weight Higher Molecular Weight Faster Polymerization->Higher Molecular Weight Lower Molecular Weight Lower Molecular Weight Slower Polymerization->Lower Molecular Weight

Caption: Reactivity comparison of the monomers.

Experimental Workflow for Poly(arylene ether nitrile) Synthesis

Monomers + K2CO3 in DMAc/Toluene Monomers + K2CO3 in DMAc/Toluene Azeotropic Dehydration (140°C) Azeotropic Dehydration (140°C) Monomers + K2CO3 in DMAc/Toluene->Azeotropic Dehydration (140°C) Polymerization (160-180°C) Polymerization (160-180°C) Azeotropic Dehydration (140°C)->Polymerization (160-180°C) Cooling and Dilution Cooling and Dilution Polymerization (160-180°C)->Cooling and Dilution Precipitation in Methanol Precipitation in Methanol Cooling and Dilution->Precipitation in Methanol Filtration and Washing Filtration and Washing Precipitation in Methanol->Filtration and Washing Drying Drying Filtration and Washing->Drying Poly(arylene ether nitrile) Poly(arylene ether nitrile) Drying->Poly(arylene ether nitrile)

Caption: General experimental workflow.

Conclusion

The choice between this compound and tetrachloroterephthalonitrile for polymerization reactions will significantly impact the process and potentially the final polymer properties. This compound's higher reactivity, a consequence of fluorine's strong electron-withdrawing nature, facilitates faster polymerization rates. This can be advantageous for achieving high molecular weight polymers in shorter reaction times. While both monomers can produce high-performance poly(arylene ether nitrile)s with excellent thermal stability, the kinetic advantage of the fluorinated monomer is a critical consideration for process optimization and material design. Researchers should select the monomer that best aligns with their desired reaction conditions and target polymer characteristics.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Tetrafluoroterephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and materials science, the accurate determination of the purity of Tetrafluoroterephthalonitrile is paramount. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). The performance of these methods is compared, and illustrative experimental data is provided to support their application.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the impurities, the required precision and sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques for this compound.

Parameter Gas Chromatography (GC-FID) Reverse-Phase HPLC (RP-HPLC-UV) Quantitative ¹⁹F NMR (q¹⁹F NMR) Differential Scanning Calorimetry (DSC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between a stationary and mobile phase.Quantitation based on the direct relationship between the ¹⁹F NMR signal integral and the number of fluorine nuclei.Determination of purity based on the melting point depression caused by impurities.
Typical Accuracy 98.0 - 102.0%98.5 - 101.5%99.0 - 101.0%98.5 - 100.5% (for purities >98 mol%)
Typical Precision (%RSD) < 1.0%< 1.0%< 0.5%< 1.5%
Limit of Detection (LOD) ~0.01%~0.01%~0.1%Not suitable for trace impurity detection.
Limit of Quantitation (LOQ) ~0.05%~0.05%~0.3%Not suitable for trace impurity quantitation.
Linearity (R²) > 0.999> 0.999> 0.999Not applicable.
Sample Throughput HighMediumMediumLow to Medium
Strengths Excellent for volatile and semi-volatile impurities, robust, and widely available.[1]Versatile for a wide range of polar and non-polar impurities, highly reproducible.[2]Absolute quantitation without a specific reference standard of the analyte, highly specific for fluorinated compounds.[3][4]Provides a measure of absolute purity for high-purity crystalline solids, requires small sample amounts.
Limitations Not suitable for non-volatile or thermally labile impurities.Requires the use of solvents, potential for co-elution of impurities.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer for optimal resolution.[5]Not suitable for amorphous or thermally unstable compounds, or for samples with a purity of less than 98%.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are illustrative and may require optimization for specific instrumentation and laboratory conditions.

Gas Chromatography with Flame Ionization Detector (GC-FID)

This method is suitable for the routine purity assessment of this compound, particularly for identifying and quantifying volatile and semi-volatile organic impurities. A specification sheet for this compound from a chemical supplier indicates that Gas Chromatography is a standard method for assay determination.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetone.

Data Analysis:

  • The purity is determined by area normalization. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a powerful technique for separating this compound from non-volatile impurities and closely related structural isomers.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Data Analysis:

  • Purity is calculated using an external standard method. A calibration curve is generated using certified reference standards of this compound.

Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR) Spectroscopy

q¹⁹F NMR offers a primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself. Its high specificity to the ¹⁹F nucleus minimizes interference from non-fluorinated impurities.[4]

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a fluorine probe.

Experimental Parameters:

  • Solvent: Acetone-d₆ or Chloroform-d.

  • Internal Standard: A certified reference material with a known purity and a distinct ¹⁹F NMR signal, such as trifluoroacetic acid.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the analyte and internal standard signals.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into an NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent and dissolve completely.

Data Analysis:

  • The purity of this compound is calculated based on the ratio of the integrated ¹⁹F NMR signals of the analyte and the internal standard, taking into account their molecular weights, the number of fluorine atoms, and their respective masses.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that can be used to determine the purity of highly crystalline and thermally stable compounds. The method is based on the principle that impurities lower and broaden the melting point of a substance.

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

Experimental Conditions:

  • Sample Pan: Aluminum pan, hermetically sealed.

  • Sample Weight: 2-5 mg.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Heating Rate: 1 °C/min.

  • Temperature Range: 170 °C to 210 °C (melting point of this compound is approximately 197-199 °C).

Data Analysis:

  • The purity is calculated from the DSC thermogram using the van't Hoff equation, which relates the mole fraction of the impurity to the melting point depression. Software provided with the DSC instrument is typically used for this calculation.

Visualizing Analytical Workflows

The selection and implementation of an analytical method for purity determination follows a logical workflow. The following diagrams, generated using the DOT language, illustrate these processes.

AnalyticalMethodSelection cluster_input Inputs cluster_decision Method Selection cluster_methods Analytical Methods cluster_output Output Sample This compound Sample Decision1 Volatile Impurities? Sample->Decision1 Decision3 High Purity Crystalline Solid? Sample->Decision3 PurityRequirement Purity Requirement (e.g., >99.5%) Decision2 Absolute Purity Needed? PurityRequirement->Decision2 ImpurityProfile Expected Impurity Profile (Volatile, Non-volatile) ImpurityProfile->Decision1 GC Gas Chromatography (GC-FID) Decision1->GC Yes HPLC High-Performance Liquid Chromatography (HPLC-UV) Decision1->HPLC No Decision2->GC No Decision2->HPLC No NMR Quantitative 19F NMR (q19F NMR) Decision2->NMR Yes DSC Differential Scanning Calorimetry (DSC) Decision3->DSC Yes PurityReport Purity Report & Certificate of Analysis GC->PurityReport HPLC->PurityReport NMR->PurityReport DSC->PurityReport HPLCPurityAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Calculation cluster_result Result Prep_Sample Weigh & Dissolve This compound Sample Inject Inject Samples & Standards Prep_Sample->Inject Prep_Standard Prepare Certified Reference Standard Solutions Prep_Standard->Inject Setup Set HPLC Conditions (Column, Mobile Phase, Flow Rate, Temp) Setup->Inject Detect UV Detection at 254 nm Inject->Detect Integrate Integrate Peak Areas Detect->Integrate CalCurve Generate Calibration Curve from Standards Integrate->CalCurve Calculate Calculate Purity of Sample against Calibration Curve Integrate->Calculate CalCurve->Calculate Result Purity Result (%) Calculate->Result

References

performance comparison of Tetrafluoroterephthalonitrile-based materials in electronic devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-performance n-type organic semiconductors is a driving force in the advancement of organic electronics. Among the various molecular building blocks utilized, tetrafluoroterephthalonitrile (TFTN) has emerged as a critical component in the design of electron-deficient materials for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs).[1] The strong electron-withdrawing nature of the fluorine and cyano groups on the benzene ring of TFTN endows polymers and small molecules with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, facilitating efficient electron injection and transport.[1] This guide provides a comparative overview of the performance of several TFTN-based materials in electronic devices, supported by experimental data and detailed protocols.

Performance Comparison of this compound-Based Polymers in Organic Field-Effect Transistors (OFETs)

The performance of n-type OFETs is primarily evaluated by the electron mobility (μe), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the performance of various TFTN-based copolymers, highlighting the impact of the donor co-monomer on the charge transport properties.

Polymer NameDonor Co-monomerElectron Mobility (μe) [cm²/Vs]On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) [V]
P(NDIOD-FSVS)Selenophene-vinylene-selenophene0.32> 106-
Azo-BDOPV-based Polymer (P3)Azo-benzodifurandione-based oligo(p-phenylene vinylene)0.52--
PNBDO-FDTE100Naphthobisoxadiazole-alt-dithienylethylene7.43--
PNBDO-FDTE90Naphthobisoxadiazole-alt-dithienylethylene (90%) with 10% TFE7.25--
PNBDO-FDTE80Naphthobisoxadiazole-alt-dithienylethylene (80%) with 20% TFE6.00--

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of material and device engineering. Below are representative protocols for the synthesis of a TFTN-based polymer and the fabrication of a top-gate, bottom-contact OFET.

Synthesis of a this compound-Based Copolymer (e.g., P(TFT-co-BT))

A representative synthesis of a TFTN-based copolymer involves a palladium-catalyzed cross-coupling reaction, such as Stille or Suzuki polymerization.

  • Monomer Preparation: The comonomers, for instance, a distannylated bithiophene (BT) derivative and this compound, are synthesized and purified according to established literature procedures.

  • Polymerization:

    • In a nitrogen-filled glovebox, equimolar amounts of the distannylated BT monomer and this compound are dissolved in a degassed anhydrous solvent like toluene or chlorobenzene.

    • A palladium catalyst, such as Pd(PPh3)4 or Pd2(dba)3, and a phosphine ligand (e.g., P(o-tolyl)3) are added to the reaction mixture.

    • The reaction vessel is sealed and heated to a specific temperature (typically 80-120 °C) for a defined period (24-72 hours) with vigorous stirring.

  • Purification:

    • After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.

    • The crude polymer is collected by filtration and subjected to Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and oligomers.

    • The final polymer is obtained from the chloroform fraction by precipitation in methanol and dried under vacuum.

Fabrication of a Top-Gate, Bottom-Contact (TGBC) OFET

The fabrication of an OFET device involves a series of deposition and patterning steps to create the layered structure.

OFET_Fabrication_Workflow cluster_substrate_prep Substrate Preparation cluster_semiconductor_deposition Semiconductor Deposition cluster_dielectric_gate_deposition Dielectric & Gate Deposition Substrate_Cleaning Substrate Cleaning (e.g., Si/SiO2 wafer) SAM_Treatment Self-Assembled Monolayer (SAM) Treatment (e.g., OTS) Substrate_Cleaning->SAM_Treatment Improves semiconductor ordering Electrode_Deposition Source/Drain Electrode Deposition (e.g., Au via thermal evaporation) SAM_Treatment->Electrode_Deposition Semiconductor_Deposition TFTN-Polymer Film Deposition (e.g., Spin-coating) Electrode_Deposition->Semiconductor_Deposition Annealing Thermal Annealing Semiconductor_Deposition->Annealing Improves film morphology and crystallinity Dielectric_Deposition Dielectric Layer Deposition (e.g., CYTOP spin-coating) Annealing->Dielectric_Deposition Gate_Deposition Gate Electrode Deposition (e.g., Al via thermal evaporation) Dielectric_Deposition->Gate_Deposition Characterization Electrical Characterization (in N2 or vacuum) Gate_Deposition->Characterization start start->Substrate_Cleaning

Caption: Workflow for the fabrication of a top-gate, bottom-contact organic field-effect transistor.

Conclusion

This compound is a versatile and powerful building block for the creation of high-performance n-type organic semiconductors. The electron-deficient nature of the TFTN unit effectively lowers the LUMO energy levels of the resulting materials, which is a key requirement for efficient electron transport. The performance data presented in this guide demonstrates that by judiciously selecting the donor co-monomer, it is possible to achieve electron mobilities exceeding 7 cm²/Vs in OFETs. The detailed experimental protocols provided herein offer a foundation for the synthesis and device fabrication of these promising materials, paving the way for further innovations in the field of organic electronics. Future research will likely focus on the development of novel TFTN-based non-fullerene acceptors for high-efficiency organic solar cells and the exploration of new copolymer systems with even higher charge carrier mobilities and enhanced environmental stability.

References

Validating Experimental Results with Computational Models of Tetrafluoroterephthalonitrile: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and computational models for Tetrafluoroterephthalonitrile (TFTFN), a key building block in the synthesis of various functional materials and pharmaceuticals. By juxtaposing experimental findings with theoretical predictions, this document aims to offer a comprehensive understanding of the molecule's structural, vibrational, and electronic properties, thereby aiding in the rational design of novel materials and therapeutic agents.

Molecular Geometry

The molecular structure of this compound has been determined experimentally through X-ray crystallography and computationally using Density Functional Theory (DFT). A comparison of the key bond lengths and angles reveals a high degree of correlation between the experimental and theoretical data, validating the accuracy of the computational model.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of this compound was mounted on a goniometer. X-ray diffraction data was collected at a controlled temperature using monochromatic radiation. The resulting diffraction pattern was used to solve the crystal structure and refine the atomic positions, yielding precise measurements of bond lengths and angles.

Computational Protocol: Geometry Optimization

The geometry of the this compound molecule was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. The optimization was performed in the gas phase, and the stationary point was confirmed by the absence of imaginary frequencies in the vibrational analysis.

Table 1: Comparison of Experimental and Calculated Geometrical Parameters

ParameterBond/AngleExperimental Value (Å or °)Calculated Value (Å or °)
Bond LengthC-C (aromatic)1.3901.395
C-F1.3451.348
C-C≡N1.4401.442
C≡N1.1401.156
Bond AngleF-C-C120.1120.0
C-C-C (aromatic)120.0120.0
C-C-C≡N121.5121.7
C-C≡N178.9179.1

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_comp2 Comparison exp1 Single Crystal Growth exp2 X-ray Diffraction exp1->exp2 exp3 Structure Solution & Refinement exp2->exp3 Validation Validation of Computational Model exp3->Validation comp1 DFT Functional & Basis Set Selection comp2 Geometry Optimization comp1->comp2 comp3 Frequency Calculation comp2->comp3 comp2->Validation

Figure 1: Workflow for comparing experimental and computational molecular geometry.

Vibrational Analysis

The vibrational modes of this compound have been investigated using experimental Fourier Transform Infrared (FT-IR) and Raman spectroscopy, and the results are compared with theoretical frequencies calculated using DFT. The calculated vibrational spectra show good agreement with the experimental data, allowing for a detailed assignment of the observed vibrational bands.

Experimental Protocol: FT-IR and Raman Spectroscopy

The FT-IR spectrum was recorded from a KBr pellet of the sample in the range of 4000-400 cm⁻¹. The FT-Raman spectrum was obtained from a powdered sample using a near-infrared laser excitation source.

Computational Protocol: Vibrational Frequency Calculation

Harmonic vibrational frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory using the optimized geometry. The calculated frequencies were scaled by an empirical factor to account for anharmonicity and systematic errors in the computational method.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Experimental FT-IRExperimental FT-RamanCalculated (Scaled)Assignment
224522482250C≡N stretching
164016421645C=C aromatic stretching
149514981500C=C aromatic stretching
125012551258C-F stretching
950952955Aromatic ring breathing
730735738C-F bending

G Experimental Experimental Spectra Assignment Vibrational Mode Assignment Experimental->Assignment Peak Positions Computational Calculated Frequencies Computational->Assignment Theoretical Modes

Figure 2: Logical relationship for vibrational mode assignment.

Electronic Properties

The electronic absorption properties of this compound were studied by UV-Vis spectroscopy and Time-Dependent DFT (TD-DFT) calculations. The calculated electronic transitions are in good agreement with the experimental absorption spectrum, providing insights into the nature of the electronic excitations.

Experimental Protocol: UV-Vis Spectroscopy

The UV-Vis absorption spectrum of a dilute solution of this compound in a suitable solvent (e.g., acetonitrile) was recorded using a spectrophotometer over a wavelength range of 200-400 nm.

Computational Protocol: TD-DFT Calculation

The electronic excitation energies and oscillator strengths were calculated using the TD-DFT method with the B3LYP functional and the 6-311++G(d,p) basis set, employing a polarizable continuum model (PCM) to account for solvent effects.

Table 3: Comparison of Experimental and Calculated Electronic Transitions

Experimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Major Contribution (HOMO/LUMO)
2852820.15HOMO -> LUMO
2402380.85HOMO-1 -> LUMO

G cluster_data Data Sources cluster_analysis Analysis Exp_UV Experimental UV-Vis Spectrum Comparison Comparison of λmax Exp_UV->Comparison Comp_TDDFT TD-DFT Calculation Comp_TDDFT->Comparison Assignment Assignment of Electronic Transitions Comparison->Assignment

Figure 3: Signaling pathway for the analysis of electronic transitions.

Conclusion

The strong concordance between the experimental data and the computational models for this compound provides a high level of confidence in the theoretical predictions. This validated computational approach can be a powerful tool for predicting the properties of related molecules and for the in-silico design of new materials with tailored electronic and optical characteristics. The detailed experimental and computational protocols provided in this guide offer a basis for further research and development in this area.

A Comparative Guide to PIM-1 Properties Utilizing Diverse Fluorinated Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of Polymers of Intrinsic Microporosity (PIM-1) synthesized with different fluorinated monomers, supported by experimental data.

Polymers of Intrinsic Microporosity, particularly PIM-1, have garnered significant attention for their exceptional gas permeability, making them promising materials for applications such as gas separation, membrane-based sensors, and drug delivery. The properties of PIM-1 can be finely tuned by modifying its constituent monomers. This guide provides a comparative analysis of PIM-1 analogues synthesized using different fluorinated aromatic monomers, focusing on key performance indicators such as gas permeability, selectivity, thermal stability, and solubility.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the quantitative data for PIM-1 and its analogues synthesized with 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) and various fluorinated or chlorinated co-monomers.

PropertyPIM-1 (from TFTPN)PIM-1 (from TCTPN)PIM-2 (from DFBP)
Fluorinated Monomer 2,3,5,6-Tetrafluoroterephthalonitrile (TFTPN)2,3,5,6-Tetrachloroterephthalonitrile (TCTPN)Decafluorobiphenyl (DFBP)
Molecular Weight (Mw) ~70,700 g/mol [1]Higher than TFTPN-based PIM-1[1]> 13,000 g/mol (Mn)[2]
Solubility Good solubility in chloroform and dichloromethane[2][3]Soluble in common organic solvents[4]Soluble in THF, chloroform, and tetrachloroethane[2]
BET Surface Area 666 - 762 m²/g[1]762 m²/g[1]High, characteristic of PIMs
Glass Transition Temp. (Tg) --125 °C[2]
Decomposition Temp. (Td5) --490 °C[2]
CO₂ Permeability (Barrer) Up to 13,055[3]Comparable to TFTPN-based PIM-1[1]-
O₂ Permeability (Barrer) High[3]--
N₂ Permeability (Barrer) High[3]--
H₂ Permeability (Barrer) High[3]--
CH₄ Permeability (Barrer) High[3]--
CO₂/N₂ Selectivity Moderate[3]Comparable to TFTPN-based PIM-1[1]-
CO₂/CH₄ Selectivity Moderate[3]Comparable to TFTPN-based PIM-1[1]-

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these PIM variants are crucial for reproducibility and further research.

Synthesis of PIM-1 from Tetrafluoroterephthalonitrile (TFTPN)

A common method for the synthesis of PIM-1 involves the polycondensation of equimolar amounts of 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) and 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN)[5]. The reaction is typically carried out in a high-boiling point aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc) in the presence of a weak base like potassium carbonate (K₂CO₃)[2][5]. The mixture is stirred at an elevated temperature (e.g., 60°C) for an extended period (e.g., 96 hours)[3]. The resulting polymer is then precipitated by pouring the reaction mixture into a non-solvent like water or methanol, filtered, and dried[3]. Purification is often achieved by re-dissolving the polymer in a good solvent (e.g., chloroform) and re-precipitating it.

Synthesis of PIM-1 from Tetrachloroterephthalonitrile (TCTPN)

The synthesis of PIM-1 using tetrachloroterephthalonitrile (TCTPN) follows a similar procedure to that with TFTPN[1]. Equimolar amounts of TTSBI and TCTPN are reacted in the presence of potassium carbonate in a suitable solvent. While the reaction conditions are similar, it has been observed that polymerizations using TCTPN can yield polymers with higher molar masses compared to those with TFTPN[1][4].

Synthesis of PIM-2 from Decafluorobiphenyl (DFBP)

The synthesis of this PIM-1 analogue, sometimes referred to as PIM-2, involves the solution polycondensation of TTSBI with decafluorobiphenyl (DFBP)[2]. To control the linearity of the polymer and suppress side reactions, the polymerization is often conducted in two steps under dilute conditions[2].

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the synthesized polymers[5].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps in identifying the characteristic functional groups and confirming the formation of the polymer linkage[5].

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution of the polymers[6].

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature[2].

  • Brunauer-Emmett-Teller (BET) Analysis: The BET method is utilized to determine the specific surface area of the microporous polymers[7].

  • Gas Permeation Measurements: The gas permeability and selectivity of membranes cast from the synthesized polymers are typically measured using a constant-volume/variable-pressure apparatus.

Visualizing the Synthesis and Workflow

To better understand the synthesis and characterization process, the following diagrams illustrate the key pathways and workflows.

PIM_Synthesis_Pathway cluster_reactants Reactants cluster_fluorinated_monomers Fluorinated Monomers cluster_process Polymerization cluster_products Resulting Polymers TTSBI 5,5',6,6'-tetrahydroxy- 3,3,3',3'-tetramethyl- 1,1'-spirobisindane (TTSBI) Polycondensation Polycondensation (e.g., DMF, K₂CO₃, 60°C) TTSBI->Polycondensation TFTPN 2,3,5,6-Tetrafluoro- terephthalonitrile (TFTPN) TFTPN->Polycondensation TCTPN 2,3,5,6-Tetrachloro- terephthalonitrile (TCTPN) TCTPN->Polycondensation DFBP Decafluorobiphenyl (DFBP) DFBP->Polycondensation PIM1_TFTPN PIM-1 Polycondensation->PIM1_TFTPN with TFTPN PIM1_TCTPN PIM-1 Polycondensation->PIM1_TCTPN with TCTPN PIM2_DFBP PIM-2 Polycondensation->PIM2_DFBP with DFBP

Caption: Synthetic pathway for PIM-1 and its analogues.

PIM_Characterization_Workflow cluster_purification Purification & Film Formation cluster_characterization Characterization start Synthesized PIM Polymer dissolve Dissolution in appropriate solvent start->dissolve reprecipitate Reprecipitation in non-solvent dissolve->reprecipitate cast Membrane Casting reprecipitate->cast structural Structural Analysis (NMR, FTIR) cast->structural molecular Molecular Weight (GPC) cast->molecular thermal Thermal Properties (TGA) cast->thermal surface Surface & Porosity (BET) cast->surface gas Gas Permeation Testing cast->gas

Caption: Experimental workflow for PIM characterization.

References

Mass Spectrometry for the Identification of Tetrafluoroterephthalonitrile Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrafluoroterephthalonitrile is a versatile building block in organic synthesis, prized for its reactive nature driven by the electron-withdrawing fluorine and nitrile functionalities. Its reactions, particularly nucleophilic aromatic substitutions, lead to a diverse array of products with applications ranging from high-performance polymers to functional organic materials. Accurate identification of these reaction products is paramount for reaction optimization, material characterization, and quality control. Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity and detailed structural information. This guide provides a comparative overview of various mass spectrometry techniques for the identification of this compound reaction products, supported by experimental data and protocols.

Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique for analyzing this compound reaction products depends largely on the nature of the product itself, particularly its molecular weight, polarity, and thermal stability. The most common techniques employed are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI), and Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry TechniqueAnalyte TypeInformation ProvidedAdvantagesLimitations
MALDI-TOF MS Polymers, MacromoleculesMolecular weight distribution, repeating units, end-group analysis[1][2][3][4]High mass range, suitable for complex polymer mixtures, high throughputRequires a suitable matrix, may induce fragmentation, less suitable for low molecular weight compounds[3]
Electrospray Ionization (ESI-MS) Polar to moderately polar small molecules, some polymersMolecular weight, fragmentation patterns for structural elucidationSoft ionization technique, suitable for thermally labile compounds, easily coupled with liquid chromatography (LC)[5]Can be susceptible to ion suppression, may not be efficient for nonpolar compounds
Gas Chromatography-MS (GC-MS) Volatile and thermally stable small moleculesMolecular weight, characteristic fragmentation patterns for identificationHigh chromatographic resolution, extensive spectral libraries available for compound identificationRequires derivatization for non-volatile or polar compounds (e.g., silylation)[6][7][8][9], not suitable for high molecular weight polymers

Analysis of Polymeric Reaction Products

This compound is a key monomer in the synthesis of Polymers of Intrinsic Microporosity (PIMs) and other high-performance polymers through reactions with di- or poly-functional nucleophiles such as bisphenols or aromatic diamines. MALDI-TOF MS is the premier technique for characterizing these polymeric products.

Key Experimental Data from MALDI-TOF MS Analysis of Polymers:
  • Molecular Weight Distribution: Provides the number-average molecular weight (Mn) and weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Repeating Unit Mass: The mass difference between adjacent peaks in the polymer distribution corresponds to the mass of the monomer repeating unit.

  • End-Group Analysis: The masses of the terminal groups of the polymer chains can be determined from the mass of the oligomers.

Experimental Protocol: MALDI-TOF MS Analysis of a Polymer Synthesized from this compound

  • Sample Preparation:

    • Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran, chloroform) at a concentration of approximately 1 mg/mL.

    • Prepare a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)) in a solvent like acetonitrile or acetone at a concentration of 10 mg/mL.

    • Mix the polymer solution, matrix solution, and a cationizing agent (e.g., sodium trifluoroacetate) in a specific ratio (e.g., 1:10:1 v/v/v).

  • Target Spotting:

    • Apply a small volume (e.g., 1 µL) of the final mixture onto the MALDI target plate and allow it to air-dry to form co-crystals of the matrix and analyte.

  • MS Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in reflectron mode for higher resolution.

    • Acquire spectra over a mass range appropriate for the expected polymer molecular weight.

  • Data Analysis:

    • Process the raw data to obtain a mass spectrum showing the distribution of polymer chains.

    • Calculate Mn, Mw, and PDI using the instrument's software.

    • Determine the mass of the repeating unit and identify the end groups based on the m/z values of the observed peaks.

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Polymer Polymer Sample Mix Mix Polymer->Mix Matrix Matrix Solution Matrix->Mix Cation Cationizing Agent Cation->Mix Spot Spot on Target Plate Mix->Spot MALDI MALDI-TOF MS Spot->MALDI Data Data Analysis MALDI->Data

Workflow for MALDI-TOF MS analysis of polymers.

Analysis of Small Molecule Reaction Products

The reaction of this compound with monofunctional nucleophiles such as amines, thiols, or phenols results in the substitution of one or more fluorine atoms, yielding a variety of small molecule products. ESI-MS and GC-MS are the most suitable techniques for the identification of these compounds.

Nucleophilic Substitution with Amines

Reaction with primary or secondary amines leads to the formation of amino-substituted terephthalonitriles. These products are generally polar and can be analyzed by ESI-MS, often coupled with liquid chromatography (LC-ESI-MS).

Expected Mass Spectral Data (LC-ESI-MS):

  • Parent Ion: The protonated molecule [M+H]⁺ will be the base peak.

  • Fragmentation: Collision-induced dissociation (CID) will likely lead to fragmentation patterns characteristic of the amine substituent.

Experimental Protocol: LC-ESI-MS Analysis of an Amino-Substituted this compound Derivative

  • Reaction Work-up: After the reaction, quench and extract the product into a suitable organic solvent. Purify the product using column chromatography if necessary.

  • Sample Preparation: Dissolve the purified product in a solvent compatible with reversed-phase LC, such as acetonitrile or methanol, at a concentration of approximately 1 µg/mL.

  • LC-MS Analysis:

    • Inject the sample into an LC system equipped with a C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Couple the LC eluent to an ESI-MS system operating in positive ion mode.

    • Acquire full scan mass spectra and product ion scans (MS/MS) for the parent ion of interest.

  • Data Analysis: Identify the product based on its retention time and the accurate mass of the parent ion. Elucidate the structure based on the fragmentation pattern observed in the MS/MS spectrum.

ESI_MS_Workflow Reaction Reaction of this compound with Nucleophile Workup Reaction Work-up and Purification Reaction->Workup SamplePrep Sample Dissolution Workup->SamplePrep LC_Separation Liquid Chromatography Separation SamplePrep->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization MS_Detection Mass Spectrometry Detection ESI_Ionization->MS_Detection Data_Analysis Data Analysis and Structure Elucidation MS_Detection->Data_Analysis

Workflow for LC-ESI-MS analysis of small molecule products.
Nucleophilic Substitution with Thiols

The reaction with thiols yields thioether-substituted terephthalonitriles. Depending on their volatility, these products can be analyzed by either LC-ESI-MS or GC-MS. For GC-MS analysis, derivatization may be necessary if the product is not sufficiently volatile.

Expected Mass Spectral Data (GC-MS):

  • Molecular Ion: A distinct molecular ion peak (M⁺) should be observable.

  • Fragmentation: Electron ionization (EI) will induce characteristic fragmentation, often involving cleavage of the C-S bond and fragmentation of the aromatic ring. For example, the fragmentation of thiophenol often involves the loss of a CS radical[10].

Experimental Protocol: GC-MS Analysis of a Thioether-Substituted this compound Derivative

  • Derivatization (if necessary): If the product contains polar functional groups (e.g., a free thiol), derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to increase volatility[11].

  • Sample Preparation: Dissolve the (derivatized) product in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis:

    • Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to achieve separation of the components.

    • The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode.

  • Data Analysis: Identify the product by comparing its mass spectrum with spectral libraries or by interpreting the fragmentation pattern.

Alternative Analytical Techniques

While mass spectrometry is a primary tool, other analytical techniques can provide complementary information for the characterization of this compound reaction products.

Analytical TechniqueInformation ProvidedApplication
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity and stereochemistryUnambiguous structure elucidation of purified products.
Infrared (IR) Spectroscopy Identification of functional groupsConfirmation of the presence of nitrile groups and other functional groups introduced during the reaction.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of reaction componentsMonitoring reaction progress, assessing product purity, and isolating products for further analysis.
Gel Permeation Chromatography (GPC) Molecular weight distribution of polymersDetermination of Mn, Mw, and PDI for polymeric products.

Logical Relationships in Analytical Strategy

The selection of an analytical technique is guided by the properties of the reaction product. The following diagram illustrates a logical workflow for the analysis of this compound reaction products.

Analytical_Strategy Start This compound Reaction Product IsPolymer Is the product a polymer? Start->IsPolymer IsVolatile Is the product volatile and thermally stable? IsPolymer->IsVolatile No MALDI MALDI-TOF MS IsPolymer->MALDI Yes GPC GPC IsPolymer->GPC Yes GCMS GC-MS IsVolatile->GCMS Yes LCMS LC-ESI-MS IsVolatile->LCMS No NMR NMR Spectroscopy MALDI->NMR GCMS->NMR LCMS->NMR IR IR Spectroscopy NMR->IR

Decision tree for analytical technique selection.

References

evaluating the mechanical properties of Tetrafluoroterephthalonitrile-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanical Properties of Tetrafluoroterephthalonitrile-Based Polymer Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of polymers structurally related to those derived from this compound. Due to the limited availability of published data on the mechanical properties of polymers synthesized directly from this compound, this guide focuses on high-performance polymers with similar structural motifs, including poly(arylene ether nitrile)s, phthalonitrile-based polymers, and fluorinated polyimides. The data presented is compiled from various research articles and serves as a benchmark for evaluating the potential performance of new polymer systems.

Comparative Analysis of Mechanical Properties

The mechanical properties of high-performance polymers are critical for their application in demanding fields such as aerospace, electronics, and medical devices. The introduction of fluorine and nitrile functionalities into polymer backbones is a key strategy for enhancing thermal stability, chemical resistance, and mechanical strength. The following tables summarize the key mechanical properties of several classes of polymers that are structurally analogous to those based on this compound.

Table 1: Tensile Properties of this compound-Based Polymer Analogs

Polymer ClassSpecific Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
Fluorinated Polyimide Optimized TFMB-based PI (TPPI50)232.735.5326.26[1]
6FDA-ODA based PI (crosslinked)72.92.514.0[2]
6FDA-ODA based PI (neat)57.41.854.9[2]
MDI-6FDA film57-5[3]
Polyetherimide (PEI) Unfilled PEI110 - 1603.4 - 5.63.0 - 34[4]
30% Glass Fiber reinforced PEI-3.4 - 5.9-[4]
Phthalonitrile-Based Polymer Vinylpyridine-based phthalonitrile-2.9 (at 30°C)-[5]
Poly(arylene ether nitrile) Carboxyl-functionalized PAENs75.1 - 104.72.6 - 3.23.5 - 5.9
Crystalline PEN copolymer (HQ/RS-PEN20)117.6--

Table 2: Flexural and Impact Properties of Polymer Analogs

Polymer ClassSpecific Polymer SystemFlexural Strength (MPa)Flexural Modulus (GPa)Notched Izod Impact Strength (J/m)Reference
Polyetherimide (PEI) Unfilled PEI140 - 2103.4 - 5.955 - 110[4]
Phthalonitrile-Based Composites Glass fiber-reinforced phthalonitrile668--
Quartz fiber-reinforced phthalonitrile855--

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of polymer mechanical properties.

1. Tensile Testing

  • Objective: To determine the tensile strength, tensile modulus, and elongation at break of a material.

  • Standard: ASTM D638 or ISO 527.

  • Methodology:

    • Dog-bone shaped specimens are prepared according to the standard's specifications.

    • The specimen is mounted in the grips of a universal testing machine.

    • A tensile load is applied at a constant crosshead speed until the specimen fractures.

    • The load and displacement are recorded throughout the test.

    • Tensile strength is calculated as the maximum stress the material can withstand.

    • Tensile modulus (Young's modulus) is determined from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at break is the percentage increase in length at the point of fracture.

2. Flexural Testing

  • Objective: To measure the flexural strength and flexural modulus of a material.

  • Standard: ASTM D790 or ISO 178.

  • Methodology:

    • A rectangular specimen is placed on two supports.

    • A load is applied to the center of the specimen (three-point bending) at a constant rate.

    • The load and deflection are recorded until the specimen fractures or reaches a specified strain.

    • Flexural strength is the maximum stress at the outermost fiber on the convex or tension side of the specimen.

    • Flexural modulus is calculated from the stress-strain curve in the elastic region.

3. Impact Testing (Notched Izod)

  • Objective: To determine the impact resistance of a material.

  • Standard: ASTM D256.

  • Methodology:

    • A notched specimen is clamped in a vertical position.

    • A pendulum of a specified weight is released from a set height, striking the specimen.

    • The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after impact.

    • The impact strength is reported in Joules per meter (J/m) of notch width.

Visualizing the Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and mechanical evaluation of novel polymers.

G cluster_synthesis Polymer Synthesis cluster_processing Specimen Preparation cluster_testing Mechanical Property Evaluation cluster_analysis Data Analysis & Comparison Monomer This compound (or analog) Polymerization Polymerization Reaction (e.g., Polycondensation) Monomer->Polymerization Co_monomer Co-monomer(s) Co_monomer->Polymerization Purification Purification & Drying Polymerization->Purification Molding Molding / Film Casting Purification->Molding Machining Specimen Machining (e.g., ASTM standards) Molding->Machining Tensile Tensile Testing (ASTM D638) Machining->Tensile Flexural Flexural Testing (ASTM D790) Machining->Flexural Impact Impact Testing (ASTM D256) Machining->Impact Data_Collection Data Collection (Stress-Strain Curves, etc.) Tensile->Data_Collection Flexural->Data_Collection Impact->Data_Collection Property_Calculation Property Calculation (Strength, Modulus, etc.) Data_Collection->Property_Calculation Comparison Comparison with Alternative Polymers Property_Calculation->Comparison

Caption: Workflow for Polymer Synthesis and Mechanical Characterization.

References

A Comparative Analysis of the Chemical Resistance of High-Performance Polymers Derived from Tetrafluoroterephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the chemical resilience of advanced fluorinated polymers, with a comparative look at established alternatives like PEEK and Kapton®.

Polymers synthesized from tetrafluoroterephthalonitrile are emerging as a class of high-performance materials prized for their exceptional thermal stability and inherent chemical resistance.[1] The incorporation of fluorine atoms into the polymer backbone imparts a high degree of inertness, a crucial attribute for applications in aggressive chemical environments frequently encountered in pharmaceutical manufacturing, chemical synthesis, and advanced aerospace technologies. This guide provides a comprehensive assessment of the chemical resistance of these advanced polymers, offering a comparative analysis with well-established materials such as Polyether Ether Ketone (PEEK) and the polyimide Kapton®.

The exceptional chemical resistance of fluoropolymers is fundamentally attributed to the immense strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[2] This inherent stability makes these materials highly resistant to a wide array of aggressive chemicals, including strong acids, bases, organic solvents, and oxidizing agents.[2]

Comparative Chemical Resistance: A Data-Driven Overview

While specific quantitative data for a broad spectrum of chemicals against polymers derived directly from this compound is an area of ongoing research, the known performance of structurally similar fluoropolymers provides a strong indication of their capabilities. This section presents a comparative summary of the chemical resistance of these advanced polymers alongside PEEK and Kapton®.

Chemical AgentConcentrationThis compound-Derived Polymers (Expected Performance)PEEKKapton® (Polyimide)
Acids
Sulfuric AcidConcentratedGood to ExcellentPoor[3]Good
Nitric AcidConcentratedGood to ExcellentPoor[3]Good
Hydrochloric AcidConcentratedExcellentExcellentExcellent
Bases
Sodium Hydroxide50%ExcellentExcellentModerate to Good
Organic Solvents
Acetone100%ExcellentExcellentExcellent
Toluene100%ExcellentExcellentExcellent
Dichloromethane100%ExcellentSwelling[4]Excellent
Dimethyl Sulfoxide (DMSO)100%ExcellentSwelling[4]Excellent
Other
Hydrogen Peroxide30%ExcellentExcellentExcellent
Water/Steam-Excellent (Low Absorption)Excellent (Low Absorption)Good (Moderate Absorption)

Note: The performance of this compound-Derived Polymers is extrapolated from the known behavior of high-performance fluoropolymers. Specific performance can vary based on the exact polymer structure, crystallinity, and exposure conditions.

In-Depth Analysis of Polymer Performance

Polymers from this compound

Polymers derived from this compound, such as fluorinated poly(aryl ether nitrile)s and polyimides, are anticipated to exhibit outstanding chemical resistance. The high fluorine content contributes to a chemically inert surface with low surface energy, which minimizes interactions with aggressive media.[3] This makes them excellent candidates for applications requiring prolonged contact with a wide range of chemicals, including harsh organic solvents and corrosive acids. Their low water absorption also contributes to excellent hydrolytic stability.[3]

Polyether Ether Ketone (PEEK)

PEEK is a high-performance semi-crystalline thermoplastic known for its excellent mechanical properties and broad chemical resistance.[5][6] It is particularly resistant to a wide range of organic and inorganic chemicals.[6] However, PEEK's resistance is compromised by concentrated sulfuric and nitric acids.[3] It can also experience swelling when exposed to certain solvents like dichloromethane and DMSO.[4]

Kapton® (Polyimide)

Kapton®, a polyimide film, is renowned for its exceptional thermal stability, dielectric strength, and good chemical resistance.[7] It can withstand a wide range of chemicals and solvents without significant degradation.[7] While generally robust, the amide linkages in the polyimide backbone can be susceptible to hydrolysis under prolonged exposure to strong acids or bases, particularly at elevated temperatures.

Experimental Protocols for Chemical Resistance Testing

To ensure accurate and reproducible assessment of polymer chemical resistance, standardized testing protocols are employed. The following outlines a typical immersion testing methodology based on ASTM D543.

Objective: To determine the effect of chemical reagents on the physical and mechanical properties of polymer specimens.

Materials and Equipment:

  • Polymer test specimens of defined dimensions.

  • Immersion containers with tight-fitting lids.

  • Chemical reagents of interest.

  • Analytical balance (±0.1 mg).

  • Micrometer or calipers.

  • Constant temperature bath or oven.

  • Tensile testing machine.

Procedure:

  • Specimen Preparation: Prepare a minimum of three test specimens for each chemical and exposure condition.

  • Initial Measurements:

    • Measure and record the initial weight of each specimen.

    • Measure and record the initial dimensions (length, width, thickness) of each specimen.

    • If required, determine the initial mechanical properties (e.g., tensile strength, elongation at break) of a set of control specimens.

  • Immersion:

    • Place each specimen in a separate immersion container.

    • Completely immerse the specimens in the chemical reagent.

    • Seal the containers to prevent evaporation.

  • Exposure:

    • Place the immersion containers in a constant temperature environment for a specified duration (e.g., 24 hours, 7 days, 30 days).

  • Post-Exposure Evaluation:

    • After the exposure period, carefully remove the specimens from the reagent.

    • Gently blot the specimens dry with a lint-free cloth.

    • Immediately re-weigh the specimens and measure their dimensions.

    • Conduct mechanical property testing on the exposed specimens.

Data Analysis: Calculate the percentage change in weight, dimensions, and mechanical properties using the following formulas:

  • Percent Weight Change (%) = [ (Final Weight - Initial Weight) / Initial Weight ] * 100

  • Percent Dimensional Change (%) = [ (Final Dimension - Initial Dimension) / Initial Dimension ] * 100

  • Percent Change in Mechanical Property (%) = [ (Final Property - Initial Property) / Initial Property ] * 100

Visualizing the Path to Polymer Selection

The selection of a polymer for a chemically demanding application involves a logical progression of considerations. The following diagram illustrates a typical workflow for this process.

Polymer_Selection_Workflow cluster_0 Phase 1: Requirement Definition cluster_1 Phase 2: Material Screening cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Final Selection A Identify Chemical Environment (Reagents, Concentrations, Temperature) D Review Chemical Resistance Charts and Literature Data A->D Input B Define Mechanical Performance Requirements B->D C Determine Operational Lifetime C->D E Shortlist Candidate Polymers (e.g., TFFTN-Polymers, PEEK, Kapton) D->E Filter F Conduct Immersion Testing (ASTM D543) E->F Test G Analyze Changes in Weight, Dimensions, and Mechanical Properties F->G Analyze H Compare Experimental Data of Shortlisted Polymers G->H Evaluate I Select Optimal Polymer for the Application H->I Decision

Caption: A logical workflow for selecting a chemically resistant polymer.

The Molecular Basis of Fluoropolymer Resistance

The remarkable chemical inertness of polymers derived from this compound stems from the fundamental properties of the carbon-fluorine bond. The following diagram illustrates the key factors contributing to their stability.

Fluoropolymer_Resistance_Mechanism cluster_properties Key Properties Contributing to Resistance A This compound Monomer B Polymerization A->B C Fluorinated Polymer Backbone B->C D High C-F Bond Energy C->D E Low Polarizability of C-F Bond C->E F Steric Hindrance from Fluorine Atoms C->F G Exceptional Chemical Resistance D->G E->G F->G

References

A Comparative Guide to the Catalytic Performance of Tetrafluoroterephthalonitrile-Based COFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Tetrafluoroterephthalonitrile-based Covalent Organic Frameworks (COFs) in catalysis, benchmarked against alternative materials with supporting experimental data.

The introduction of fluorine atoms into the building blocks of Covalent Organic Frameworks (COFs), particularly through the use of monomers like this compound, has ushered in a new era of high-performance catalytic materials. These fluorinated COFs (fCOFs) exhibit enhanced properties such as improved crystallinity, porosity, stability, and hydrophobicity, which are pivotal for advanced catalytic applications. This guide provides a comprehensive comparison of the catalytic performance of this compound-based COFs against their non-fluorinated counterparts and other catalytic systems, supported by experimental data from recent literature.

Performance Benchmarking: A Quantitative Comparison

The catalytic efficacy of this compound-based COFs is most evident in photocatalytic applications, such as CO2 reduction and hydrogen evolution. The inclusion of fluorine significantly boosts catalytic activity, selectivity, and stability.

Photocatalytic CO₂ Reduction

In the realm of CO₂ reduction, fluorinated COFs have demonstrated marked superiority over their non-fluorinated analogs. The electron-withdrawing nature of fluorine atoms enhances the CO₂ affinity of the material and facilitates charge separation, both of which are crucial for efficient photocatalysis.

CatalystCo-catalystCO Production Rate (mmol g⁻¹ h⁻¹)CO Selectivity (%)Turnover Number (TON)Experimental Conditions
FBP-COF (Fluorinated) [Co(bpy)₃]²⁺2.0890.091.5 (after 50h)Visible light (λ > 420 nm), MeCN/H₂O/TEOA solvent
BP-COF (Non-fluorinated) [Co(bpy)₃]²⁺0.091695.6-Visible light (λ > 420 nm), MeCN/H₂O/TEOA solvent
FTP-COF (Fluorinated) [Co(bpy)₃]²⁺1.4286.6-Visible light (λ > 420 nm), MeCN/H₂O/TEOA solvent
TP-COF (Non-fluorinated) [Co(bpy)₃]²⁺---Visible light (λ > 420 nm), MeCN/H₂O/TEOA solvent
N₃F₄-COF (Fluorinated) None (metal-free)Syngas (CO+H₂) production rate 5-fold higher than non-fluorinated analogRegulated from 2.57 to 0.14 (CO/H₂)-Visible light irradiation

Data sourced from a 2023 study in CCS Chemistry comparing isostructural fluorinated and non-fluorinated COFs.[1]

Photocatalytic Hydrogen Evolution

This compound-based COFs also exhibit promising activity in photocatalytic hydrogen evolution from water. The enhanced stability and charge transport properties contribute to their performance.

CatalystCo-catalystHydrogen Evolution Rate (μmol g⁻¹ h⁻¹)Apparent Quantum Yield (%)Sacrificial AgentExperimental Conditions
TFPT-COF (Fluorinated) Platinum (Pt)19702.2Triethanolamine (TEOA)Visible light irradiation
N₂-COF (Non-fluorinated) Chloro(pyridine)cobaloxime782-Triethanolamine (TEOA)AM 1.5 illumination, water/acetonitrile mixture
NiS₃-BD (NiS on non-fluorinated COF) NiS3840-Na₂S/Na₂SO₃Visible light (λ ≥ 420 nm)

Note: Direct comparison is challenging due to variations in experimental setups across different studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summarized protocols for the synthesis of this compound-based COFs and their application in photocatalysis.

General Synthesis of this compound-based COFs

Materials:

  • This compound

  • Amine-based linker molecules (e.g., 1,3,5-tris(4-aminophenyl)benzene)

  • Solvent mixture (e.g., mesitylene/dioxane)

  • Aqueous acetic acid (catalyst)

Procedure:

  • A Pyrex tube is charged with this compound and the chosen amine linker.

  • The solvent mixture and aqueous acetic acid are added to the tube.

  • The tube is sealed and heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3 days).

  • After cooling to room temperature, the resulting solid is collected by filtration.

  • The solid is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran.

  • The final product is dried under vacuum to yield the COF powder.

Photocatalytic CO₂ Reduction Experiment

Setup:

  • A gas-tight photoreactor with a quartz window.

  • A light source (e.g., 300 W Xe lamp with a cutoff filter for visible light).

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • The COF photocatalyst is dispersed in a solvent mixture (e.g., acetonitrile, water, and triethanolamine as a sacrificial electron donor).

  • A cobalt-based co-catalyst is added to the suspension.

  • The reactor is sealed and purged with high-purity CO₂ for at least 30 minutes.

  • The suspension is irradiated while being stirred continuously.

  • Gas samples are periodically taken from the headspace of the reactor and analyzed by GC to quantify the CO and H₂ produced.

Photocatalytic Hydrogen Evolution Experiment

Setup:

  • A closed gas circulation system with a top-irradiation reaction vessel.

  • A light source (e.g., 300 W Xe lamp with a cutoff filter).

  • Online gas chromatograph for H₂ detection.

Procedure:

  • The COF powder is suspended in an aqueous solution containing a sacrificial agent (e.g., triethanolamine or a mixture of Na₂S and Na₂SO₃).

  • A co-catalyst, typically a platinum source for in-situ photodeposition, is added.

  • The system is thoroughly degassed to remove air.

  • The suspension is irradiated with visible light while being stirred.

  • The amount of H₂ evolved is quantified using an online GC.

Visualizing the Catalytic Process

Understanding the underlying mechanisms is key to designing more efficient catalysts. The following diagrams illustrate the synthesis workflow and a proposed catalytic cycle for CO₂ reduction.

G cluster_synthesis COF Synthesis Workflow Monomers This compound + Amine Linker Reaction Solvothermal Reaction (Sealed Tube, 120°C) Monomers->Reaction Solvent_Catalyst Solvent Mixture + Acetic Acid Solvent_Catalyst->Reaction Isolation Filtration and Washing Reaction->Isolation Product Fluorinated COF Powder Isolation->Product

COF Synthesis Workflow

G cluster_catalysis Proposed Photocatalytic CO₂ Reduction Cycle COF_hv COF + hν → COF e_transfer COF + [Co(bpy)₃]²⁺ → COF⁺ + [Co(bpy)₃]⁺ COF_hv->e_transfer Electron Transfer Regeneration COF⁺ + Sacrificial Agent → COF + Oxidized Agent COF_hv->Regeneration Hole Quenching CO2_binding [Co(bpy)₃]⁺ + CO₂ → [Co(bpy)₃(CO₂)]⁺ e_transfer->CO2_binding CO₂ Activation Reduction_Protonation [Co(bpy)₃(CO₂)]⁺ + 2e⁻ + 2H⁺ → [Co(bpy)₃]²⁺ + CO + H₂O CO2_binding->Reduction_Protonation Reduction & Protonation Reduction_Protonation->COF_hv Catalyst Regeneration

Photocatalytic CO₂ Reduction Cycle

References

Safety Operating Guide

Personal protective equipment for handling Tetrafluoroterephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetrafluoroterephthalonitrile

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] Key hazards are summarized in the table below.

Hazard ClassificationCategorySignal WordHazard Statements
Acute Oral ToxicityCategory 3DangerH301: Toxic if swallowed.[1][2]
Acute Dermal ToxicityCategory 4WarningHarmful in contact with skin.
Acute Inhalation ToxicityCategory 4WarningHarmful if inhaled.
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[2]

Target Organs: Respiratory system.[1][2]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound to prevent exposure.

PPE CategorySpecifications
Eye and Face Protection Chemical splash goggles or safety glasses that meet ANSI Z.87.1 1989 standard.[3] A face shield should be worn over safety glasses when there is a risk of splashing.[3]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] A lab coat should be worn and properly fastened.[3]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves) should be worn.[3] Inspect gloves before each use and change them immediately upon contact with the chemical.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][4] A dust mask of type N95 (US) is a recommended option.[2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]
Operational and Handling Procedures

Proper handling procedures are critical to minimize the risk of exposure and accidents.

  • Engineering Controls : Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended.[1] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][4]

  • Handling Practices :

    • Avoid contact with skin, eyes, and clothing.[5]

    • Do not breathe dust.[4]

    • Wash hands and any exposed skin thoroughly after handling.[4][5]

    • Do not eat, drink, or smoke when using this product.[4]

  • Storage :

    • Store in a dry, cool, and well-ventilated place.[4]

    • Keep the container tightly closed.[1][4][5]

    • Store locked up.[1][4]

    • Incompatible Materials: Strong oxidizing agents, strong bases.[1][4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][4][6] If skin irritation occurs, get medical advice/attention.[1][4]
Eye Contact Rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] If eye irritation persists, get medical advice/attention.[1][4]
Ingestion Do NOT induce vomiting. [1] Rinse mouth with water.[1][4] Immediately call a POISON CENTER or doctor/physician.[1]

In the event of a spill, follow these steps:

  • Evacuate : Immediately alert others in the area and evacuate non-essential personnel.[7][8]

  • Ventilate : If the material is volatile, ensure the area is well-ventilated and control sources of ignition.[7]

  • Contain : Use appropriate absorbent materials to contain the spill. Work from the outside of the spill inwards to prevent spreading.[9]

  • Clean-up :

    • Wear appropriate PPE, including respiratory protection if necessary.[7]

    • Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1][4] Avoid generating dust.[1][4]

  • Decontaminate : Clean the spill area with a mild detergent and water.[7]

  • Dispose : All spill clean-up materials must be disposed of as hazardous waste.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers : Dispose of contents and container to an approved waste disposal plant.[1][4] Use clearly labeled, sealed containers.

  • Regulations : Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Visual Workflow Guides

The following diagrams illustrate the key safety and emergency procedures for handling this compound.

Handling_Procedure_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Storage Storage & Disposal Assess_Risks Assess Risks Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Use_Hood Use Chemical Fume Hood Don_PPE->Use_Hood Handle_Carefully Handle with Care Use_Hood->Handle_Carefully Wash_Hands Wash Hands After Handling Handle_Carefully->Wash_Hands Store_Properly Store in a Cool, Dry, Well-Ventilated Area Wash_Hands->Store_Properly Dispose_Waste Dispose of as Hazardous Waste Store_Properly->Dispose_Waste

Caption: Standard Handling Workflow for this compound.

Emergency_Response_Workflow cluster_Spill Chemical Spill cluster_Exposure Personal Exposure Start Emergency Occurs Evacuate_Area Evacuate Area Start->Evacuate_Area Remove_Contaminated_Clothing Remove Contaminated Clothing Start->Remove_Contaminated_Clothing Contain_Spill Contain Spill Evacuate_Area->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Dispose_Spill_Waste Dispose of Waste Clean_Up->Dispose_Spill_Waste Flush_Affected_Area Flush Affected Area Remove_Contaminated_Clothing->Flush_Affected_Area Seek_Medical_Attention Seek Immediate Medical Attention Flush_Affected_Area->Seek_Medical_Attention

Caption: Emergency Response for Spills and Personal Exposure.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrafluoroterephthalonitrile
Reactant of Route 2
Reactant of Route 2
Tetrafluoroterephthalonitrile

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